molecular formula C13H25N3O4 B12398179 Azido-PEG2-CH2COOH (CHA)

Azido-PEG2-CH2COOH (CHA)

Número de catálogo: B12398179
Peso molecular: 287.36 g/mol
Clave InChI: CIBZWIGLRVKEHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-PEG2-CH2COOH (CHA) is a useful research compound. Its molecular formula is C13H25N3O4 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azido-PEG2-CH2COOH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azido-PEG2-CH2COOH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H25N3O4

Peso molecular

287.36 g/mol

Nombre IUPAC

2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane

InChI

InChI=1S/C7H14.C6H11N3O4/c1-7-5-3-2-4-6-7;7-9-8-1-2-12-3-4-13-5-6(10)11/h7H,2-6H2,1H3;1-5H2,(H,10,11)

Clave InChI

CIBZWIGLRVKEHC-UHFFFAOYSA-N

SMILES canónico

CC1CCCCC1.C(COCCOCC(=O)O)N=[N+]=[N-]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-PEG2-CH2COOH, a versatile heterobifunctional linker. We will delve into its chemical structure, core properties, and key applications, with a focus on its role in advanced bioconjugation strategies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and visual diagrams are provided to facilitate its practical application in research and development.

Core Chemical Identity and Properties

Azido-PEG2-CH2COOH, also known as 8-Azido-3,6-dioxaoctanoic acid, is a chemical reagent widely used in bioconjugation and drug discovery.[1] Its structure features two distinct functional groups: a terminal azide (B81097) (-N₃) group and a carboxylic acid (-COOH) group, separated by a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer.[2] This bifunctional nature allows for sequential or orthogonal conjugation strategies, making it a valuable tool for linking different molecular entities.[3]

The azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4][5] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds, a common strategy for labeling proteins and other biomolecules.[2][6] The PEG spacer enhances aqueous solubility and can reduce steric hindrance and immunogenicity of the resulting conjugate.[2]

Physicochemical and Computational Data

The following tables summarize the key quantitative properties of Azido-PEG2-CH2COOH.

Identifier Value Source(s)
CAS Number 882518-90-3[4][7][8]
Molecular Formula C₆H₁₁N₃O₄[7][8]
Molecular Weight 189.17 g/mol [7][8]
Appearance Off-white to light yellow solid powder[9]
Purity Typically ≥95% to ≥97%[7][8]
SMILES O=C(O)COCCOCCN=[N+]=[N-][7][8]
InChI Key CVGMGYQHORMPPJ-UHFFFAOYSA-N[9]
Computational Property Value Source(s)
TPSA 104.52 Ų[7]
LogP 0.4145[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 7[7][9]
Rotatable Bonds 8[7][9]
Storage Conditions Temperature Duration Source(s)
Powder -20°C3 years[9]
4°C2 years[9]
In Solvent -80°C6 months[4][9]
-20°C1 month[4][9]

Key Applications in Drug Development

The unique architecture of Azido-PEG2-CH2COOH makes it a staple in modern drug development, particularly in the construction of complex therapeutic modalities.

PROTACs Synthesis

Azido-PEG2-CH2COOH is frequently used as a PEG-based linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, triggering the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[4][10] The linker's length and flexibility are critical for orienting the two ligands optimally to form a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient degradation.[8][10]

PROTAC-mediated protein degradation cycle.
Antibody-Drug Conjugates (ADCs)

In the field of ADCs, Azido-PEG2-CH2COOH serves as a hydrophilic linker to connect a potent cytotoxic payload to a monoclonal antibody (mAb).[2][11] The general strategy involves activating the carboxylic acid to react with lysine (B10760008) residues on the antibody, thereby introducing the azide handle. Subsequently, an alkyne-functionalized drug is "clicked" onto the azide-modified antibody.[11] This precise conjugation chemistry allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety.[11]

ADC_Synthesis_Workflow cluster_workflow ADC Synthesis using Azido-PEG2-CH2COOH cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry Conjugation mAb Monoclonal Antibody (mAb) mAb_Azide Azide-Modified mAb mAb->mAb_Azide Forms Linker Azido-PEG2-CH2COOH Activator EDC / NHS Linker->Activator Activate -COOH group Activator->mAb Reacts with -NH₂ (Lysine) Catalyst CuSO₄ / Sodium Ascorbate (B8700270) mAb_Azide->Catalyst Reacts with Drug Alkyne-Functionalized Cytotoxic Drug Drug->Catalyst Reacts with ADC Final Antibody-Drug Conjugate (ADC) Catalyst->ADC Forms stable triazole linkage Purification Purification (e.g., SEC) ADC->Purification Purify

General workflow for ADC synthesis.

Experimental Protocols

The following are generalized protocols for common applications of Azido-PEG2-CH2COOH. Optimization for specific molecules and experimental conditions is highly recommended.

Protocol: Protein Labeling via Amine Coupling and Click Chemistry

This two-step protocol first introduces the azide handle onto a protein via its primary amines and then attaches an alkyne-modified payload.[12]

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG2-CH2COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Alkyne-functionalized payload (e.g., a fluorescent dye)

  • Anhydrous DMSO

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA or TBTA), and a reducing agent (e.g., sodium ascorbate).[12][13]

  • Purification/desalting columns (e.g., SEC)

Step 1: Azide-Modification of the Protein

  • Reagent Preparation: Prepare a 10-50 mM stock solution of Azido-PEG2-CH2COOH in anhydrous DMSO. Prepare fresh stock solutions of EDC and NHS in water or buffer.

  • Activation: In a microcentrifuge tube, add a 10- to 50-fold molar excess of Azido-PEG2-CH2COOH to the protein solution. Add EDC and NHS to activate the carboxylic acid. The final DMSO concentration should ideally be below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle mixing.

  • Purification: Remove excess linker and activation reagents using a desalting column or dialysis, exchanging the buffer to PBS. The resulting azide-functionalized protein is now ready for click chemistry.[12]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: To the azide-functionalized protein, add a 2- to 10-fold molar excess of the alkyne-functionalized payload.

  • Catalyst Preparation: Prepare a fresh catalyst premix. For example, mix CuSO₄ and a ligand like THPTA in a 1:2 to 1:5 molar ratio.[11][13]

  • Reaction Initiation: Add the catalyst premix to the protein-payload mixture to a final copper concentration of 50-200 µM. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[13][14]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

  • Final Purification: Purify the final conjugate using SEC or dialysis to remove unreacted payload and copper catalyst. The buffer should contain a chelating agent like EDTA to sequester any remaining copper ions.[14]

Protocol: Live Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins using a derivative, Azido-PEG2-C6-Cl, where the carboxylic acid is replaced by a chloroalkane for reaction with nucleophiles on the cell surface. The azide is then used for subsequent click chemistry.[15]

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium and PBS (pH 7.4)

  • Azido-PEG2-C6-Cl

  • Anhydrous DMSO

  • DBCO- or BCN-functionalized fluorescent dye (for SPAAC)

Procedure:

  • Cell Preparation: Culture cells to a desired confluency (e.g., 80-90% for adherent cells) or density.

  • Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG2-C6-Cl in anhydrous DMSO.

  • Labeling: Dilute the stock solution into pre-warmed complete medium to a final concentration of 50-200 µM. Remove the existing medium from the cells, wash once with PBS, and add the labeling medium.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.[15]

  • Washing: Gently remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unreacted reagent.

  • Click Reaction (SPAAC): Prepare the click reaction medium by diluting a DBCO/BCN-functionalized dye into pre-warmed medium to a final concentration of 10-50 µM. Add this to the azide-labeled cells.

  • Final Incubation and Imaging: Incubate for 30-60 minutes at 37°C, protected from light. Wash the cells three times with PBS and proceed with imaging.[15]

Conclusion

Azido-PEG2-CH2COOH is a powerful and versatile heterobifunctional linker that is indispensable in modern chemical biology and drug development. Its well-defined structure, combining orthogonal reactive handles with a solubilizing PEG spacer, enables the precise and efficient construction of complex bioconjugates like PROTACs and ADCs.[2][4] The robust and high-yielding nature of click chemistry, coupled with established amine-coupling strategies, provides researchers with a reliable toolkit for labeling, tracking, and manipulating biomolecules for therapeutic and diagnostic advancement. The protocols and data presented in this guide offer a solid foundation for the successful application of this key reagent in innovative research.

References

An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and handling of Azido-PEG2-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation and drug delivery systems.

Core Physicochemical Properties

Azido-PEG2-CH2COOH, also known as 2-[2-(2-azidoethoxy)ethoxy]acetic acid, is a versatile chemical tool possessing a terminal azide (B81097) group and a carboxylic acid moiety, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential or orthogonal conjugation to different molecules.

The key physicochemical properties of Azido-PEG2-CH2COOH are summarized in the table below:

PropertyValueSource(s)
CAS Number 882518-90-3Multiple supplier catalogs
Molecular Formula C₆H₁₁N₃O₄Multiple supplier catalogs
Molecular Weight 189.17 g/mol Multiple supplier catalogs
Appearance Colorless to light yellow liquid/oilCertificate of Analysis
Purity Typically ≥95%Supplier specifications
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF)BroadPharm
Calculated LogP 0.4145ChemScene
Topological Polar Surface Area (TPSA) 104.52 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 4ChemScene
Rotatable Bonds 8ChemScene
pKa of Carboxylic Acid ~3.5 - 4.5 (estimated)Based on similar short-chain PEG acids

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes a general procedure for the conjugation of Azido-PEG2-CH2COOH to an alkyne-containing molecule.

Materials:

  • Azido-PEG2-CH2COOH

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., PBS, water, DMSO/water mixture)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Azido-PEG2-CH2COOH in DMSO or water.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA ligand in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule and a molar excess (typically 1.5-3 equivalents) of Azido-PEG2-CH2COOH in your chosen reaction buffer (e.g., PBS).

    • Add the THPTA/TBTA ligand to the reaction mixture, followed by the CuSO₄ solution. Vortex briefly to mix. The ligand to copper ratio is typically 2:1 to 5:1 to stabilize the Cu(I) ion.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be in the low millimolar range.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Purification:

    • Upon completion, the conjugated product can be purified from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Amine Conjugation via EDC/HATU Coupling

This protocol outlines the conjugation of the carboxylic acid moiety of Azido-PEG2-CH2COOH to a primary amine-containing molecule.

Materials:

  • Azido-PEG2-CH2COOH

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Purification system (e.g., silica (B1680970) gel chromatography, HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Azido-PEG2-CH2COOH (1 equivalent) in anhydrous DMF or DCM.

    • Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. If using HATU (1.2-1.5 equivalents), a separate activator like NHS is not needed.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS-ester intermediate.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add DIPEA (2-3 equivalents) to the amine solution.

    • Slowly add the activated Azido-PEG2-CH2COOH solution to the amine solution.

    • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product is then purified using an appropriate method, such as silica gel chromatography or preparative HPLC, to yield the desired amide conjugate.

Mandatory Visualizations

Synthesis of an Antibody-Drug Conjugate (ADC)

ADC_Synthesis_Workflow Ab Monoclonal Antibody (mAb) Linked_Ab mAb-Linker (Azide-functionalized Ab) Ab->Linked_Ab Amine Coupling (Lysine residues) Linker Azido-PEG2-CH2COOH Activated_Linker Linker-NHS Ester Linker->Activated_Linker EDC/NHS Activation Drug Alkyne-Modified Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Drug->ADC CuAAC 'Click Chemistry' Activated_Linker->Linked_Ab Linked_Ab->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using Azido-PEG2-CH2COOH.

Synthesis of a PROTAC

PROTAC_Synthesis_Workflow POI_Ligand Alkyne-modified POI Ligand Intermediate POI Ligand-Linker Intermediate POI_Ligand->Intermediate CuAAC 'Click Chemistry' Linker Azido-PEG2-CH2COOH Linker->Intermediate E3_Ligand Amine-functionalized E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC EDC/HATU Coupling

Caption: Synthesis workflow for a PROTAC molecule using Azido-PEG2-CH2COOH.

Applications in Drug Development

The bifunctional nature of Azido-PEG2-CH2COOH makes it an invaluable tool in the development of complex biologics and targeted therapies.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach the linker to amine residues (e.g., lysine) on a monoclonal antibody. The azide group is then available for the highly specific and efficient "click" conjugation of a potent cytotoxic drug that has been modified with an alkyne group.

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Azido-PEG2-CH2COOH can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The orthogonal reactivity of the azide and carboxylic acid groups allows for a controlled, stepwise synthesis of the PROTAC molecule.

  • Bioconjugation and Surface Modification: This linker is also used for labeling proteins, nucleic acids, and other biomolecules. The PEG spacer enhances the water solubility and can reduce the immunogenicity of the resulting conjugate. Furthermore, it can be used to functionalize nanoparticles and other surfaces for targeted drug delivery applications.

Handling and Storage

Storage:

  • Pure form: Store at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for shorter periods (up to 2 years).

  • In solvent: Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Azido compounds can be energetic. While this molecule has a high carbon-to-nitrogen ratio, imparting greater stability, avoid exposure to excessive heat, shock, or strong reducing agents which could lead to the release of nitrogen gas.

This guide provides a foundational understanding of Azido-PEG2-CH2COOH for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the specific product's safety data sheet (SDS) for comprehensive safety information.

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG2-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Azido-PEG2-CH2COOH, and its application in bioconjugation. We will delve into its core mechanism of action, detailing the chemical reactions that enable the precise and efficient linkage of molecules. This document will further present quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Functionality

Azido-PEG2-CH2COOH is a heterobifunctional linker designed for two-step sequential bioconjugation. Its structure consists of three key components:

  • An Azide (B81097) Group (-N3): This functional group is the cornerstone of its "click chemistry" reactivity. It remains inert to most biological functional groups, ensuring high specificity in conjugation reactions.

  • A Carboxylic Acid Group (-COOH): This group provides the initial point of attachment to biomolecules, typically through the formation of an amide bond with primary amines.

  • A Polyethylene Glycol (PEG) Spacer (-PEG2-): The short, two-unit PEG linker enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.

The strategic combination of these functionalities allows for a controlled, two-step conjugation process. First, the carboxylic acid is activated and reacted with a biomolecule. Then, the azide group is available for a highly specific "click" reaction with an alkyne-containing molecule.

Mechanism of Action: A Two-Step Process

The bioconjugation strategy using Azido-PEG2-CH2COOH is a sequential process involving two distinct chemical reactions:

Step 1: Amine Coupling via Carboxylic Acid Activation

The carboxylic acid group of Azido-PEG2-CH2COOH is not inherently reactive towards amines. It must first be activated to form a more reactive species. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS).

The resulting Azido-PEG2-CH2CO-NHS ester is then reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein or an amine-modified oligonucleotide, to form a stable amide bond. This reaction proceeds efficiently at a pH range of 7.2-8.5.

Step 2: Bioorthogonal "Click" Chemistry

Once the Azido-PEG2-linker is covalently attached to the first biomolecule, the terminal azide group is available for a highly specific and efficient "click" reaction. This bioorthogonal reaction allows for the attachment of a second molecule containing a complementary alkyne functional group, without interfering with other functional groups present in the biological system. There are two primary types of azide-alkyne click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between the terminal azide and a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. The reaction is highly efficient and typically proceeds with high yields. However, the potential cytotoxicity of the copper catalyst may limit its application in living systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a metal catalyst. This makes SPAAC an ideal choice for bioconjugation in living cells and organisms.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the key steps in bioconjugation using Azido-PEG2-CH2COOH and its derivatives. These values are representative and may vary depending on the specific reactants and reaction conditions.

Table 1: Typical Parameters for NHS Ester Activation and Amine Coupling

ParameterValueNotes
Reagent Azido-PEG2-NHS EsterPre-activated or activated in situ
Target Functional Group Primary Amine (-NH2)e.g., Lysine residues on proteins
Molar Excess of Reagent 10- to 30-foldMoles of Azido-PEG2-NHS Ester per mole of protein
Reaction pH 7.2 - 8.5Optimal for amine reactivity
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 30 - 60 minutes
Degree of Labeling (DOL) 1 - 10 azides per antibodyDetermined by mass spectrometry or UV-Vis spectroscopy
Labeling Efficiency > 90%Percentage of protein molecules labeled with at least one azide

Table 2: Typical Parameters for Click Chemistry Reactions

ParameterCuAACSPAAC
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Catalyst Copper(I)None
Typical Reaction pH 4.0 - 8.04.0 - 9.0
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Reaction Temperature 25°C4 - 37°C
Typical Yield > 95%> 95%

Experimental Protocols

The following are detailed methodologies for key experiments involving Azido-PEG2-CH2COOH.

Protocol 1: NHS Ester Activation of Azido-PEG2-CH2COOH

  • Materials:

    • Azido-PEG2-CH2COOH

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Reaction vessel

  • Procedure:

    • Dissolve Azido-PEG2-CH2COOH in anhydrous DMF or DMSO to a concentration of 100 mM.

    • Add 1.5 equivalents of NHS to the solution.

    • Add 1.5 equivalents of EDC to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • The resulting Azido-PEG2-NHS ester solution can be used directly in the next step or stored at -20°C under anhydrous conditions.

Protocol 2: Labeling of a Protein with Azido-PEG2-NHS Ester

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

    • Azido-PEG2-NHS Ester stock solution (e.g., 10 mM in DMSO)

    • Desalting column

  • Procedure:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL.

    • Add a 10- to 30-fold molar excess of the Azido-PEG2-NHS Ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

    • Remove the excess, unreacted Azido-PEG2-NHS ester using a desalting column with an appropriate molecular weight cutoff for the protein.

    • The azide-labeled protein is now ready for the click chemistry reaction.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-labeled protein

    • Alkyne-containing molecule

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate (B8700270)

    • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • In a reaction tube, combine the azide-labeled protein and a 1.5- to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.

    • If using a ligand, add TBTA to the mixture (final concentration ~100 µM).

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-4 hours at room temperature.

    • Purify the resulting bioconjugate using a suitable method (e.g., size-exclusion chromatography, dialysis).

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Materials:

    • Azide-labeled protein

    • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • In a reaction tube, combine the azide-labeled protein and a 1.5- to 3-fold molar excess of the strained alkyne-containing molecule in the reaction buffer.

    • Incubate the reaction mixture for 0.5-2 hours at room temperature or 37°C.

    • The reaction typically proceeds to completion without the need for quenching.

    • Purify the resulting bioconjugate using a suitable method to remove any excess unreacted strained alkyne.

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical pathways described in this guide.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry A Azido-PEG2-CH2COOH B EDC, NHS A->B Activation C Azido-PEG2-NHS Ester B->C D Biomolecule-NH2 C->D Amine Coupling pH 7.2-8.5 E Azide-labeled Biomolecule D->E F Azide-labeled Biomolecule G Alkyne-Molecule I Strained Alkyne-Molecule (e.g., DBCO) H Cu(I) Catalyst G->H CuAAC J Bioconjugate (CuAAC) H->J K Bioconjugate (SPAAC) I->K SPAAC

Caption: Experimental workflow for two-step bioconjugation.

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway A Azide-Biomolecule C Copper(I) Catalyst A->C B Terminal Alkyne B->C D 1,4-Triazole Linkage C->D E Azide-Biomolecule F Strained Alkyne (e.g., DBCO) E->F No Catalyst G Triazole Linkage F->G

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG2-CH2COOH

Azido-PEG2-CH2COOH, also known as 2-[2-(2-azidoethoxy)ethoxy]acetic acid, is a heterobifunctional linker of significant interest in bioconjugation, chemical biology, and drug development.[1][2] Its structure, featuring a terminal azide (B81097) group and a carboxylic acid, allows for versatile and orthogonal conjugation strategies. The azide moiety facilitates highly efficient and specific "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The carboxylic acid group can be readily coupled with primary amines to form stable amide bonds.[4] The two-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and bioavailability of the resulting conjugates.[4][5]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Azido-PEG2-CH2COOH, including detailed experimental protocols and data presentation.

Physicochemical and Analytical Data

The properties and analytical specifications of Azido-PEG2-CH2COOH are critical for its successful application. The data below is compiled from various commercial and literature sources.

Table 1: Physical and Chemical Properties of Azido-PEG2-CH2COOH

Property Value Reference
CAS Number 882518-90-3 [6]
Molecular Formula C₆H₁₁N₃O₄ [6][7]
Molecular Weight 189.17 g/mol [6]
Appearance Colorless to light yellow liquid or solid [6][8]
Storage Conditions Pure form: -20°C (3 years); In solvent: -80°C (6 months) [1][6]

| Purity (Typical) | ≥97% |[7] |

Table 2: Analytical Characterization Data for Azido-PEG2-CH2COOH

Analysis Technique Expected Result Reference
LC-MS Purity: >95-99%; Consistent with structure [2][4][6]
¹H NMR Spectrum consistent with the chemical structure [6]

| Mass Spectrometry | ESI-MS (M-H)⁻: calculated 188.07, found ~188.1 |[9] |

Synthesis Workflow

The synthesis of Azido-PEG2-CH2COOH is typically achieved through a multi-step process that involves the introduction of the azide group onto a PEG scaffold, followed by the deprotection of a carboxylic acid moiety. A common and effective strategy involves the use of a tert-butyl ester as a protecting group for the carboxylic acid.

Synthesis_Workflow cluster_0 Start tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate Mesylate Intermediate: tert-Butyl 2-(2-(2-mesyloxyethoxy)ethoxy)acetate Start->Mesylate 1. Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (TEA), DCM, 0°C to RT Azide_Protected tert-Butyl 2-(2-(2-azidoethoxy)ethoxy)acetate Mesylate->Azide_Protected 2. Sodium Azide (NaN₃), DMF, 80°C Final_Product Azido-PEG2-CH2COOH Azide_Protected->Final_Product 3. Trifluoroacetic acid (TFA) or HCl, DCM or 1,4-Dioxane (B91453)

Caption: A typical three-step synthesis pathway for Azido-PEG2-CH2COOH.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of Azido-PEG2-CH2COOH.

Protocol 1: Synthesis of Azido-PEG2-CH2COOH

This protocol describes a two-step synthesis starting from the commercially available tert-butyl ester of the corresponding alcohol.

Step 1: Azidation of tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

  • Mesylation: Dissolve tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA) (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

  • Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃) (3.0 eq).[10]

  • Heat the reaction mixture to 70-80°C and stir for 12-16 hours.[10] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude tert-Butyl 2-(2-(2-azidoethoxy)ethoxy)acetate.

Step 2: Deprotection of tert-Butyl Ester

  • Dissolve the crude azide compound from the previous step in a solvent such as 1,4-dioxane or DCM.[9]

  • Add a solution of concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM).[9]

  • Stir the mixture at room temperature for 30-60 minutes.[9] Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under vacuum. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.[9]

  • The resulting crude oil is the target compound, Azido-PEG2-CH2COOH, which requires further purification.

Protocol 2: Purification by Flash Column Chromatography

Purification is essential to remove unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method.[11]

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate in hexanes is often effective.[9][11] Since the azide group is not strongly UV-active, TLC plates may need to be stained with potassium permanganate (B83412) or iodine to visualize the product spot.[11] A small amount of acetic or formic acid (e.g., 1%) can be added to the eluent to improve the peak shape of the carboxylic acid product.[9][11]

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the initial, low-polarity eluent. Pack the column with the slurry, ensuring a stable and uniform bed with no air bubbles.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the packed column (dry loading).[11]

  • Elution: Begin elution with the low-polarity solvent and gradually increase the polarity according to the predetermined gradient. Collect fractions based on the separation observed on TLC.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product.[11] Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Azido-PEG2-CH2COOH.[11]

Logical Workflow for Product Purification and Analysis

The following diagram illustrates the logical flow from a crude reaction mixture to a validated, pure product.

Purification_Workflow Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Solvent System Selection) Crude->TLC Column Flash Column Chromatography Crude->Column Load Sample TLC->Column Optimized Eluent Fractions Collect Fractions Column->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product Analysis Final Quality Control (LC-MS, NMR) Pure_Product->Analysis Characterization

References

An In-depth Technical Guide to the Solubility of Azido-PEG2-CH2COOH in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Azido-PEG2-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding its solubility in both organic solvents and aqueous buffers is critical for the successful design and execution of experiments.

Physicochemical Properties

Azido-PEG2-CH2COOH, also known as 2-[2-(2-azidoethoxy)ethoxy]acetic acid, possesses a terminal azide (B81097) group for "click chemistry" reactions and a carboxylic acid for amine coupling. The short diethylene glycol (PEG2) spacer enhances its hydrophilic character.

Estimated pKa of the Carboxylic Acid: While an experimentally determined pKa for Azido-PEG2-CH2COOH is not readily available in the literature, a predicted pKa for the structurally similar compound 2-(2-(2-aminoethoxy)ethoxy)acetic acid is approximately 3.39.[1] This suggests that the carboxylic acid of Azido-PEG2-CH2COOH is a relatively strong acid. At a physiological pH of 7.4, the carboxylic acid will be predominantly deprotonated and negatively charged, which generally contributes to its aqueous solubility.

Solubility Data

Quantitative solubility data for Azido-PEG2-CH2COOH is primarily available for organic solvents, with DMSO being the most common. Direct high-concentration dissolution in aqueous buffers can be challenging.

Table 1: Quantitative Solubility of Azido-PEG2-CH2COOH in DMSO

SolventReported SolubilityMolar ConcentrationNotes
DMSO100 mg/mL~528.6 mMUltrasonication may be required for complete dissolution. The use of anhydrous DMSO is recommended as water content can reduce solubility.

Qualitative Solubility in Aqueous Buffers:

Direct dissolution of Azido-PEG2-CH2COOH in aqueous buffers like Phosphate-Buffered Saline (PBS) and TRIS is generally not recommended for achieving high concentrations. The presence of the PEG spacer does increase its hydrophilicity, making it more water-soluble than linkers with longer alkyl chains.[2] However, to avoid precipitation, the recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.

Experimental Protocols

Protocol 3.1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of Azido-PEG2-CH2COOH in DMSO.

Materials:

  • Azido-PEG2-CH2COOH

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Allow the vial of Azido-PEG2-CH2COOH to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of Azido-PEG2-CH2COOH in a suitable vial.

  • Add the calculated volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3.2: Preparation of a Working Solution in Aqueous Buffer

This protocol outlines the dilution of a DMSO stock solution into an aqueous buffer to minimize the risk of precipitation.

Materials:

  • Concentrated stock solution of Azido-PEG2-CH2COOH in DMSO (from Protocol 3.1)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the DMSO stock solution and the aqueous buffer to room temperature.

  • While vigorously stirring or vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.

  • Ensure that the final concentration of DMSO in the aqueous solution is kept to a minimum, typically below 5% (v/v), to avoid adverse effects in biological assays.

  • Visually inspect the solution for any signs of precipitation. If cloudiness occurs, consider further dilution or the use of a co-solvent if the experimental setup allows.

Visualization of Key Processes

The following diagrams illustrate the logical workflow for preparing aqueous solutions of Azido-PEG2-CH2COOH and a typical bioconjugation application.

G Workflow for Preparing Aqueous Solutions A Start: Azido-PEG2-CH2COOH (solid) B Add Anhydrous DMSO A->B C Vortex / Sonicate B->C D 100 mg/mL Stock Solution in DMSO C->D E Dilute Dropwise into Vigorously Stirring Aqueous Buffer (e.g., PBS) D->E F Final Aqueous Working Solution (Low % DMSO) E->F

Figure 1. Recommended workflow for the preparation of aqueous solutions.

G Bioconjugation via Click Chemistry cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry A Azido-PEG2-CH2COOH C EDC/NHS Activation A->C B Amine-containing Biomolecule (e.g., Protein) B->C D Azide-labeled Biomolecule C->D G Bioconjugate D->G E Alkyne-functionalized Reporter Molecule E->G F Cu(I) Catalyst (for CuAAC) F->G

Figure 2. A typical two-step bioconjugation strategy.

References

The Strategic Core: An In-depth Technical Guide to the Azido-PEG2-CH2COOH Linker in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biomolecular constructs. Among the diverse array of available linkers, the Azido-PEG2-CH2COOH linker has emerged as a powerful and versatile tool. This heterobifunctional linker, featuring an azide (B81097) terminus for "click chemistry" and a carboxylic acid for conventional amide bond formation, provides a robust platform for the precise assembly of sophisticated molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the Azido-PEG2-CH2COOH linker, its core functionalities in click chemistry, detailed experimental protocols, and its applications in cutting-edge research and therapeutic development.

Core Properties and Functionality

The Azido-PEG2-CH2COOH linker is characterized by a short, hydrophilic di-ethylene glycol (PEG2) spacer flanked by two distinct reactive groups: a terminal azide (-N₃) and a carboxylic acid (-COOH).[1] This unique architecture underpins its utility in bioconjugation.

The Azide Group: A Gateway to Click Chemistry

The terminal azide group is the cornerstone of this linker's application in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide moiety readily participates in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage with a terminal alkyne.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and is ideal for applications in living systems where the cytotoxicity of copper is a concern.[2]

The Carboxylic Acid Group: A Handle for Amidation

The terminal carboxylic acid provides a classical reactive handle for the formation of stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins.[1][3] This reaction is typically mediated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or other coupling agents.[3]

The PEG2 Spacer: Enhancing Physicochemical Properties

The di-ethylene glycol spacer confers several advantageous properties to the linker and the resulting bioconjugate:

  • Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of the linker and attached molecules, which is particularly beneficial for hydrophobic drugs or probes.[1][3]

  • Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing potential interference with their biological activity.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and immunogenicity.[4]

Data Presentation: A Comparative Look at Click Chemistry Reactions

The selection of a click chemistry strategy depends on the specific experimental context, particularly the tolerance of the biological system to copper. The following table summarizes key parameters for CuAAC and SPAAC reactions.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Reaction Type Copper-Catalyzed [3+2] CycloadditionStrain-Promoted [3+2] Cycloaddition
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Typical Reaction pH 4.0 - 8.04.0 - 9.0
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Reaction Temperature 25°C4 - 37°C
Typical Yield Very High (>95%)Very High (>95%)
Biocompatibility Limited by copper cytotoxicityHigh (copper-free)

Data compiled from multiple sources.[5]

Experimental Protocols

The following are detailed methodologies for the key reactions involving the Azido-PEG2-CH2COOH linker.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a molecule containing a primary amine.

Materials:

  • Azido-PEG2-CH2COOH

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., Tris-HCl)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in the amine-free buffer to the desired concentration.

    • Prepare a stock solution of Azido-PEG2-CH2COOH in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In a reaction tube, add the Azido-PEG2-CH2COOH solution.

    • Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker is a common starting point for protein conjugation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching buffer to consume any unreacted activated linker.

    • Remove excess, unreacted linker and byproducts by dialysis against PBS or using a desalting column.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide moiety of the linker to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (prepared using Protocol 1)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

  • Degassed reaction solvent (e.g., a mixture of PBS and DMSO)

  • EDTA solution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of the copper ligand (e.g., 10 mM in DMSO or water).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized molecule and a 2- to 5-fold molar excess of the alkyne-functionalized molecule in the degassed reaction solvent.

    • Prepare a premix of CuSO₄ and the copper ligand in a 1:5 molar ratio.

  • Initiation of Click Reaction:

    • Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

    • Quench the reaction by adding EDTA solution to a final concentration of 5 mM to chelate the copper ions.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ub Transfer Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Bioconjugation_Workflow cluster_step1 Step 1: Activation & Amide Coupling cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification & Analysis Linker Azido-PEG2-CH2COOH ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation Activators EDC, NHS AmineMolecule Amine-Containing Molecule (e.g., Protein) AzideFunctionalized Azide-Functionalized Molecule ActivatedLinker->AzideFunctionalized Amide Bond Formation FinalConjugate Final Bioconjugate AzideFunctionalized->FinalConjugate CuAAC Reaction AlkyneMolecule Alkyne-Containing Molecule (e.g., Drug) Catalyst CuSO4, Na Ascorbate Purification Purification (SEC, Dialysis) FinalConjugate->Purification Analysis Characterization (LC-MS, SDS-PAGE) Purification->Analysis

References

The Bifunctional Workhorse: A Technical Guide to Azido-PEG2-Acid Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics and sophisticated biological probes has underscored the critical role of linker technology. Among the vast array of chemical tools available, heterobifunctional linkers are indispensable for the precise assembly of complex molecular architectures. This technical guide provides an in-depth exploration of the Azido-PEG2-acid linker, a versatile and widely utilized reagent in bioconjugation, drug delivery, and proteomics. We will delve into its core properties, provide detailed experimental protocols, and present quantitative data to inform its effective application in research and development.

Core Concepts: The Dual Nature of Azido-PEG2-Acid

Azido-PEG2-acid is a heterobifunctional linker characterized by a chemical structure featuring two distinct reactive moieties at opposite ends of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] This bifunctionality is the cornerstone of its utility, allowing for sequential and controlled conjugation of two different molecules.[3]

The key functional groups are:

  • An Azide (B81097) Group (-N₃): This moiety serves as a handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions.[2] The azide group's high stability and selective reactivity make it ideal for conjugation in complex biological mixtures.[4] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[3][5]

  • A Carboxylic Acid Group (-COOH): This functional group is readily activated for the formation of stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[6]

  • A Diethylene Glycol (PEG2) Spacer: The two-unit PEG spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility in aqueous buffers and reduce non-specific binding and aggregation of the conjugated molecules.[6]

This unique combination of reactive groups allows for a modular and strategic approach to the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[2][5]

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative parameters for the reactions involving the Azido-PEG2-acid linker. These values are representative and may require optimization for specific substrates and reaction conditions.

Table 1: Reaction Parameters for the Carboxylic Acid Moiety (Amide Bond Formation)

ParameterValueNotes
Reaction Type EDC/NHS-mediated AmidationForms a stable amide bond with primary amines.
Activating Agents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) or sulfo-NHSEDC activates the carboxyl group, and NHS/sulfo-NHS forms a more stable amine-reactive intermediate.[7]
Typical Molar Excess of EDC/NHS 1.5 - 5 equivalentsHigher excesses can improve efficiency but may need to be removed post-reaction.
Reaction pH 4.5 - 7.2 for activation; 7.0 - 8.0 for amine couplingOptimal pH for NHS ester formation is acidic, while the reaction with amines is more efficient at neutral to slightly basic pH.[8]
Typical Reaction Time 15-30 minutes for activation; 2-4 hours for amine couplingReaction times can vary based on the reactivity of the amine.
Typical Yield ~70% amidationYields can be influenced by reaction conditions and the nature of the reactants.[9][10]
Resulting Linkage Stability Highly StableThe amide bond has a half-life of approximately 600 years in neutral solution at 25°C.[7]

Table 2: Reaction Parameters for the Azide Moiety (Triazole Formation via Click Chemistry)

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)Notes
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)SPAAC is a copper-free click chemistry variant.[4]
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionCuAAC is generally faster but the copper catalyst can be toxic to cells.[]
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazoleBoth linkages are highly stable.[4]
Typical Reaction pH 4.0 - 8.04.0 - 9.0Both reactions are tolerant of a wide pH range.[4]
Typical Reaction Time 1 - 4 hours0.5 - 2 hoursReaction times are dependent on the specific reactants and their concentrations.[4]
Typical Reaction Temperature 25°C4 - 37°CSPAAC can often be performed at physiological temperatures.[4]
Typical Yield Very High (>95%)Very High (>95%)Both methods are known for their high efficiency.[4][12]
Resulting Linkage Stability Highly StableHighly StableThe 1,2,3-triazole ring is resistant to cleavage by proteases, oxidation, and hydrolysis.[2][13]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the Azido-PEG2-acid linker.

Protocol 1: Two-Step Protein Conjugation via EDC/NHS Chemistry and CuAAC

This protocol describes the conjugation of a molecule with a primary amine to the carboxylic acid end of the Azido-PEG2-acid linker, followed by a copper-catalyzed click chemistry reaction to an alkyne-containing molecule.

Materials:

  • Azido-PEG2-acid

  • Protein with accessible primary amines (e.g., antibody)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, drug)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reducing agent: Sodium Ascorbate (B8700270)

  • Desalting columns or dialysis cassettes

  • Anhydrous DMSO or DMF

Methodology:

Step 1: Activation of Azido-PEG2-acid and Conjugation to Protein

  • Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature. Prepare a stock solution of Azido-PEG2-acid in anhydrous DMSO or DMF.

  • Activation: In a microcentrifuge tube, dissolve Azido-PEG2-acid in Activation Buffer. Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Protein Preparation: Exchange the protein into the Coupling Buffer using a desalting column or dialysis to remove any amine-containing buffers (e.g., Tris).

  • Conjugation: Add the activated Azido-PEG2-acid solution to the protein solution. A typical molar excess of the activated linker to the protein is 10-20 fold, but this may require optimization. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching: (Optional) Add a quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or using a desalting column. The resulting azide-functionalized protein is now ready for the click chemistry reaction.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule in DMSO, CuSO₄ in water, the copper ligand in DMSO/water, and sodium ascorbate in water. The sodium ascorbate solution should be prepared fresh.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.

  • Catalyst Addition: Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. Typical final concentrations are 50-200 µM for copper and a 2-5 fold excess of the ligand relative to copper.

  • Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove the catalyst, excess alkyne-molecule, and other small molecule reagents.

Mandatory Visualizations

Logical Relationship: Two-Step Bioconjugation Workflow

Two_Step_Bioconjugation cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry (CuAAC) Linker Azido-PEG2-Acid ActivatedLinker NHS-activated Azido-PEG2-Linker Linker->ActivatedLinker Activation Activators EDC / NHS Activators->ActivatedLinker Protein Protein (-NH2) AzideProtein Azide-Functionalized Protein Protein->AzideProtein ActivatedLinker->AzideProtein Amidation FinalConjugate Final Bioconjugate AzideProtein->FinalConjugate Cycloaddition AlkyneMolecule Alkyne-Molecule AlkyneMolecule->FinalConjugate Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->FinalConjugate

Caption: A logical workflow for a two-step bioconjugation using Azido-PEG2-acid.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Targeting the HER2 Pathway

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binding PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization & Lysosomal Degradation HER2->Internalization Receptor-mediated endocytosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Cytotoxic Payload Internalization->Payload Release Apoptosis Apoptosis Payload->Apoptosis

Caption: Mechanism of an anti-HER2 ADC, which binds to the HER2 receptor, is internalized, and releases its cytotoxic payload to induce apoptosis, while also blocking downstream signaling pathways like PI3K/AKT and MAPK.[1][14][15]

References

A Technical Guide to Azido-PEG2-CH2COOH: A Bifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azido-PEG2-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] This document details the linker's properties, reaction mechanisms, and provides step-by-step protocols for its application in introducing azide (B81097) functionalities onto molecules.

Introduction to Azido-PEG2-CH2COOH

Azido-PEG2-CH2COOH is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.[1][3] This structure allows for a two-stage conjugation strategy. The carboxylic acid can be coupled to primary amines on proteins, peptides, or other molecules, while the azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions.[1][3] The PEG spacer enhances solubility and can reduce steric hindrance during conjugation.[3]

Key Attributes:

  • Bifunctional: Possesses two distinct reactive groups, a carboxylic acid and an azide.[1]

  • Hydrophilic Spacer: The PEG2 linker improves the water solubility of the molecule and resulting conjugates.[1][3]

  • Bioorthogonal Azide Group: The azide moiety is stable in biological systems and reacts selectively with specific partners, such as alkynes or cyclooctynes, in click chemistry reactions.[2]

  • Versatile Carboxylic Acid: The carboxyl group can be readily activated to react with primary amines, forming stable amide bonds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Azido-PEG2-CH2COOH is presented in the table below.

PropertyValue
Molecular Formula C6H11N3O4
Molecular Weight 189.17 g/mol
Appearance Off-white to light yellow solid or oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, DMSO

Applications in Bioconjugation

The primary application of Azido-PEG2-CH2COOH is to introduce an azide group onto a target molecule, which can then be used in a variety of downstream "click chemistry" reactions. This two-step approach provides a high degree of control and specificity in the construction of complex bioconjugates.

Common Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[3]

  • PROTACs: It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.[2]

  • Peptide and Protein Modification: Enables the site-specific modification of peptides and proteins for various research and therapeutic purposes.

  • Surface Functionalization: Used to modify surfaces, such as nanoparticles or microarrays, to immobilize biomolecules.

  • Fluorescent Labeling: Facilitates the attachment of fluorescent dyes for imaging and tracking studies.

Reaction Mechanisms and Workflows

The use of Azido-PEG2-CH2COOH typically involves two key chemical transformations: the conjugation of the carboxylic acid to an amine-containing molecule and the subsequent click chemistry reaction of the azide group.

Amine Coupling via EDC/NHS Chemistry

The carboxylic acid of Azido-PEG2-CH2COOH is most commonly coupled to primary amines using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction proceeds in two steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea.

  • Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.

G AzidoPEG_COOH AzidoPEG_COOH TargetMolecule TargetMolecule

Azide-Alkyne Click Chemistry

Once the azide group has been introduced onto the target molecule, it can be conjugated to a molecule containing an alkyne or a strained cyclooctyne (B158145).

This is a highly efficient and widely used click reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole. The reaction is typically carried out using a copper(II) source, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent, like sodium ascorbate (B8700270), to generate the active copper(I) species in situ. A ligand, such as THPTA or TBTA, is often used to stabilize the copper(I) catalyst.

G AzideMolecule Azide-functionalized Target Molecule TriazoleConjugate Stable Triazole Conjugate AzideMolecule->TriazoleConjugate AlkyneMolecule Alkyne-containing Molecule AlkyneMolecule->TriazoleConjugate CuSO4 CuSO4 CuSO4->TriazoleConjugate Catalyst NaAscorbate Sodium Ascorbate NaAscorbate->TriazoleConjugate Reducing Agent Ligand Ligand (e.g., THPTA) Ligand->TriazoleConjugate Stabilizer

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with an azide without the need for a metal catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. The reaction is driven by the release of ring strain in the cyclooctyne.

G AzideMolecule Azide-functionalized Target Molecule TriazoleConjugate Stable Triazole Conjugate AzideMolecule->TriazoleConjugate DBCOMolecule DBCO-containing Molecule DBCOMolecule->TriazoleConjugate Copper-free

Quantitative Data on Conjugation Reactions

The efficiency of bioconjugation reactions using Azido-PEG2-CH2COOH can vary depending on the specific substrates, reaction conditions, and analytical methods used. The following tables provide a summary of typical reaction parameters and expected outcomes based on available literature.

Table 1: Typical Parameters for EDC/NHS Coupling of Azido-PEG2-CH2COOH

ParameterRecommended Range/ValueNotes
Molar Ratio (Linker:Amine) 5:1 to 20:1Higher ratios can increase conjugation efficiency but may lead to multiple modifications on a single molecule. Optimization is recommended.
Molar Ratio (EDC:Linker) 1.5:1 to 5:1An excess of EDC is typically used to drive the reaction.
Molar Ratio (NHS:EDC) 1:1 to 1.2:1A slight excess of NHS can improve the stability of the activated intermediate.
Activation pH 4.5 - 6.0MES buffer is commonly used for the activation step.
Conjugation pH 7.2 - 8.0PBS or bicarbonate buffer is suitable for the conjugation to the amine.
Reaction Time Activation: 15-30 minutes; Conjugation: 2-4 hours at room temperature or overnight at 4°C.Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
Expected Yield 30% - 80%Highly dependent on the reactivity of the amine on the target molecule and reaction optimization.

Table 2: Typical Parameters for Azide-Alkyne Click Chemistry

ParameterCuAACSPAAC (with DBCO)Notes
Molar Ratio (Azide:Alkyne/DBCO) 1:1 to 1:5 (excess of one reactant)1:1 to 1:3 (excess of one reactant)Using a slight excess of one component can drive the reaction to completion.
Catalyst (CuSO4) 50 µM to 1 mMNot applicable
Reducing Agent (Sodium Ascorbate) 5-10 fold molar excess over CuSO4Not applicableFreshly prepared solutions are recommended.
Ligand (e.g., THPTA) 1-5 fold molar excess over CuSO4Not applicable
Reaction Buffer PBS, Tris buffer, water/organic co-solvents (e.g., DMSO, t-BuOH)PBS, cell culture media, water/organic co-solventsThe choice of buffer depends on the solubility and stability of the reactants.
pH 4 - 94 - 9
Reaction Time 1 - 12 hours at room temperature1 - 24 hours at room temperature or 37°CSPAAC reactions can be slower than CuAAC, but this is highly dependent on the specific strained cyclooctyne used.
Expected Yield >80%, often quantitative (>95%)[4]Often described as quantitative, with yields approaching 100% under optimized conditions.[5][6]Yields are typically high for both reactions due to their favorable thermodynamics and kinetics.

Detailed Experimental Protocols

The following are generalized protocols. It is crucial to optimize these protocols for your specific application.

Protocol for EDC/NHS Coupling of Azido-PEG2-CH2COOH to a Protein

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG2-CH2COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Solutions:

    • Dissolve Azido-PEG2-CH2COOH in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Activation of Azido-PEG2-CH2COOH:

    • In a microcentrifuge tube, combine the desired molar excess of Azido-PEG2-CH2COOH with the EDC and Sulfo-NHS solutions. A common starting point is a 20-fold molar excess of the linker over the protein, with a 2-fold molar excess of EDC and Sulfo-NHS over the linker.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • Add the activated Azido-PEG2-CH2COOH solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • (Optional) Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Characterize the azide-functionalized protein using appropriate analytical methods (e.g., mass spectrometry to determine the degree of labeling).

Protocol for CuAAC Reaction

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the smaller molecule is often used.

  • Prepare Catalyst Premix:

    • In a separate tube, mix the CuSO4 and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. Vortex briefly.

  • Initiate Reaction:

    • Add the catalyst premix to the reactant solution.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of CuSO4 is typically 50 µM to 1 mM, and sodium ascorbate is 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove the catalyst and excess reagents.

Protocol for SPAAC Reaction

Materials:

  • Azide-functionalized molecule

  • DBCO-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized and DBCO-containing molecules in the reaction buffer. A 1.1 to 3-fold molar excess of one of the components is often used to ensure complete reaction of the other.

  • Initiate Reaction:

    • Combine the solutions of the two reactants in a microcentrifuge tube.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 37°C for 1-4 hours. Reaction times can be longer depending on the reactivity of the specific DBCO reagent and the concentrations of the reactants.

  • Purification:

    • Purify the conjugate using a suitable method to remove any unreacted starting material.

Troubleshooting

Table 3: Troubleshooting Guide for Azido-PEG2-CH2COOH Conjugation

ProblemProbable CauseSuggested Solution
Low or No Amine Coupling 1. Inactive EDC/NHS due to hydrolysis. 2. Presence of primary amines (e.g., Tris) in the protein buffer. 3. Incorrect pH for activation or conjugation. 4. Low reactivity of the target amine.1. Use fresh, anhydrous EDC and NHS. Allow reagents to warm to room temperature before opening. 2. Perform buffer exchange into an amine-free buffer like PBS or MES. 3. Ensure the activation buffer is pH 4.5-6.0 and the conjugation buffer is pH 7.2-8.0. 4. Increase the molar excess of the linker and/or extend the reaction time.
Low Yield in Click Chemistry (CuAAC) 1. Oxidation of Cu(I) to inactive Cu(II). 2. Insufficient reducing agent. 3. Precipitation of the catalyst or reactants.1. Use a stabilizing ligand like THPTA or TBTA. Degas the reaction mixture. 2. Use a freshly prepared solution of sodium ascorbate. 3. Try a different co-solvent (e.g., DMSO, t-BuOH) to improve solubility.
Low Yield in Click Chemistry (SPAAC) 1. Insufficient reaction time or temperature. 2. Steric hindrance. 3. Degradation of the DBCO reagent.1. Increase the incubation time and/or temperature (e.g., to 37°C). Increase the concentration of the reactants. 2. If possible, choose a different conjugation site on the target molecule. 3. Store DBCO reagents protected from light and moisture.
Protein Precipitation during Conjugation 1. High degree of labeling leading to changes in protein solubility. 2. Use of organic co-solvents that denature the protein.1. Reduce the molar excess of the linker to achieve a lower degree of labeling. 2. Minimize the percentage of organic solvent in the reaction mixture.

This guide provides a comprehensive framework for the effective use of Azido-PEG2-CH2COOH in bioconjugation. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can successfully employ this versatile linker to create a wide range of innovative biomolecular constructs.

References

The Strategic Role of the PEG Spacer in Azido-PEG2-CH2COOH Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG2-CH2COOH, has emerged as a critical tool in the construction of complex bioconjugates, particularly in the fields of targeted drug delivery and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a flexible diethylene glycol (PEG2) spacer, and a carboxylic acid moiety, offers a versatile platform for the precise assembly of molecules. This guide delves into the core functionalities of the PEG spacer within this linker, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation strategies.

The Pivotal Role of the PEG2 Spacer

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer renowned for its ability to favorably modify the physicochemical properties of conjugated molecules.[1][2][3] The short, discrete PEG2 unit in the Azido-PEG2-CH2COOH linker is not merely a spacer but an active contributor to the overall performance of the resulting conjugate. Its primary roles include:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs used in antibody-drug conjugates (ADCs) and ligands for proteolysis-targeting chimeras (PROTACs) are hydrophobic.[4][5] The PEG2 spacer imparts hydrophilicity, which can significantly improve the solubility of the entire bioconjugate in aqueous media, mitigating the risk of aggregation and precipitation.[2][6] This is crucial for maintaining the stability and efficacy of therapeutic molecules in physiological environments.[4]

  • Improved Pharmacokinetics and Biocompatibility: The hydrophilic nature of the PEG spacer creates a hydration shell around the conjugate.[7] This steric hindrance can shield the molecule from proteolytic enzymes, leading to increased stability and a longer circulation half-life in vivo.[5] Furthermore, PEG is known for its low immunogenicity, reducing the potential for adverse immune responses.[5]

  • Optimal Spacing and Flexibility: The PEG2 unit provides a flexible and defined spacer arm that separates the conjugated molecules.[8] This spatial separation is critical for ensuring that each component can adopt its optimal conformation for biological activity. For instance, in an ADC, the spacer prevents the antibody from sterically hindering the drug's interaction with its target. In a PROTAC, the linker's length and flexibility are paramount for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[9]

  • Modulation of Binding Affinity and Cytotoxicity: The length of the PEG spacer can influence the binding affinity and cytotoxic activity of the conjugate. While longer PEG chains can sometimes lead to a decrease in in vitro potency, they may offer superior in vivo efficacy due to improved pharmacokinetics.[4][10] The PEG2 spacer represents a balance, providing sufficient spacing while minimizing the potential for reduced activity.[11]

Quantitative Data on the Impact of PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on the properties of bioconjugates. While not all data pertains specifically to the Azido-PEG2-CH2COOH linker, it provides valuable insights into the role of the PEG2 moiety by comparison with other PEG lengths.

Table 1: Effect of PEG Spacer Length on Binding Affinity (IC50)

ConjugatePEG Spacer LengthTarget Cell LineIC50 (nM)Reference
natGa-NOTA-PEGn-RM26PEG2PC-33.1 ± 0.2[12]
natGa-NOTA-PEGn-RM26PEG3PC-33.9 ± 0.3[12]
natGa-NOTA-PEGn-RM26PEG4PC-35.4 ± 0.4[12]
natGa-NOTA-PEGn-RM26PEG6PC-35.8 ± 0.3[12]
HM (ZHER2-SMCC-MMAE)NoneNCI-N870.83 ± 0.05[10]
HP4KM (ZHER2-PEG4k-MMAE)4 kDaNCI-N873.74 ± 0.21[10]
HP10KM (ZHER2-PEG10k-MMAE)10 kDaNCI-N8718.67 ± 1.03[10]

Table 2: Influence of PEG Spacer Length on Pharmacokinetics and Tolerability of ADCs

ADC LinkerClearance Rate (mL/day/kg)Tolerability in Mice (at 50 mg/kg)Reference
PEG < 8RapidNot Tolerated[13]
PEG8SlowerTolerated[13]
PEG > 8SlowerTolerated[13]

Experimental Protocols

Detailed methodologies for the application of the Azido-PEG2-CH2COOH linker in the synthesis of ADCs and PROTACs are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol outlines the conjugation of a drug, functionalized with an alkyne group, to an antibody that has been modified with the Azido-PEG2-CH2COOH linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG2-CH2COOH linker

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Alkyne-functionalized cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Activation of Azido-PEG2-CH2COOH:

    • Dissolve Azido-PEG2-CH2COOH, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO to create an NHS ester of the linker.

    • Incubate for 1-2 hours at room temperature.

  • Antibody Modification:

    • Add a 10- to 20-fold molar excess of the activated Azido-PEG2-NHS ester to the antibody solution.

    • Incubate for 2-4 hours at room temperature with gentle stirring.

    • Remove excess linker using a desalting column equilibrated with PBS.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the azide-modified antibody, add a 5- to 10-fold molar excess of the alkyne-functionalized drug.

    • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the catalyst premix to the antibody-drug mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) to a final concentration of 1-2 mM.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final ADC using a desalting column or size-exclusion chromatography to remove excess drug and catalyst.

Protocol 2: Synthesis of a PROTAC using Azido-PEG2-CH2COOH

This protocol describes a two-step synthesis of a PROTAC, first attaching a protein of interest (POI) ligand to the linker, followed by the conjugation of an E3 ligase ligand via click chemistry.

Materials:

  • POI ligand with a primary amine

  • Azido-PEG2-CH2COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • E3 ligase ligand with a terminal alkyne

  • Copper(II) sulfate (CuSO₄) and a copper ligand (e.g., TBTA)

  • Sodium ascorbate

  • Anhydrous DMF

  • Reverse-phase HPLC for purification

Procedure:

  • Amide Bond Formation:

    • Dissolve the POI ligand (1 equivalent), Azido-PEG2-CH2COOH (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, quench with water and extract the azide-functionalized POI ligand.

    • Purify the product by reverse-phase HPLC.

  • Click Chemistry Conjugation:

    • Dissolve the azide-functionalized POI ligand (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1.2 equivalents) in a mixture of t-BuOH and water.

    • Add a premixed solution of CuSO₄ and TBTA.

    • Initiate the reaction with the addition of sodium ascorbate.

    • Stir at room temperature for 1-12 hours, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by reverse-phase HPLC.

Visualizing the Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involving the Azido-PEG2-CH2COOH linker.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_modification Step 2: Antibody Modification cluster_conjugation Step 3: Click Chemistry Linker Azido-PEG2-CH2COOH ActivatedLinker Azido-PEG2-NHS Ester Linker->ActivatedLinker in DMSO NHS_EDC NHS / EDC NHS_EDC->ActivatedLinker AzideAb Azide-Modified Antibody ActivatedLinker->AzideAb Antibody Antibody Antibody->AzideAb ADC Antibody-Drug Conjugate AzideAb->ADC AlkyneDrug Alkyne-Drug AlkyneDrug->ADC Catalyst CuSO4 / Ligand Na-Ascorbate Catalyst->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation POI_Ligand POI Ligand Linker Azido-PEG2-CH2COOH (as triazole) POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase recruits Proteasome Proteasome POI->Proteasome targeted for degradation E3_Ligase->POI Ubiquitinates Ub Ubiquitin Ub->POI DegradedPOI Degraded POI Proteasome->DegradedPOI

Caption: Mechanism of action for a PROTAC.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG2-CH2COOH Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing Azido-PEG2-CH2COOH in click chemistry reactions, a powerful and versatile tool for bioconjugation. These protocols are designed for researchers in academia and industry, including those involved in drug development, proteomics, and materials science. We will cover the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to Azido-PEG2-CH2COOH and Click Chemistry

Azido-PEG2-CH2COOH is a heterobifunctional linker that incorporates an azide (B81097) group for click chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a carboxylic acid group for subsequent conjugation to amine-containing molecules.[1] Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often aqueous conditions.[2][3] The most prominent example is the reaction between an azide and an alkyne to form a stable triazole linkage.[4][5]

The bio-orthogonal nature of the azide and alkyne groups, meaning they do not react with native biological functionalities, makes click chemistry ideal for labeling and modifying complex biomolecules like proteins, nucleic acids, and carbohydrates.[1][6][7]

Key Applications:

  • Biomolecule Labeling: Attaching fluorophores, biotin, or other reporter molecules for visualization and tracking.[1]

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1]

  • PROTAC Synthesis: Connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand for targeted protein degradation.[8]

  • Surface Modification: Immobilizing biomolecules onto surfaces for diagnostic and biomaterial applications.[8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for both CuAAC and SPAAC reactions. Note that these are starting recommendations and may require optimization for specific substrates and applications.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Notes
Alkyne Substrate 1 equivalent1 equivalentThe limiting reagent.
Azido-PEG2-CH2COOH 1.1 - 5 equivalents[9][10]1.5 - 20 equivalents[8][11]A slight to significant excess of the azide can drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) 0.01 - 1 mM[1][10]N/A
Reducing Agent (e.g., Sodium Ascorbate) 0.1 - 5 mM[1][10][12]N/AShould be prepared fresh.
Copper Ligand (e.g., TBTA, THPTA) 0.01 - 0.1 equivalents (relative to alkyne)[10]N/AStabilizes the Cu(I) catalyst.[13]
DBCO-functionalized molecule N/A1 - 1.2 equivalents (relative to azide)For SPAAC reactions.
Reaction Temperature Room Temperature (25°C)[10][12]4°C to 37°C[8][11][12]SPAAC can proceed at physiological temperatures.
Reaction Time 30 minutes - 4 hours[1][12][13]1 - 24 hours[8][12][14]Reaction progress should be monitored.
pH Range 4.0 - 9.0[12]4.0 - 9.0[12]Avoid buffers with primary amines (e.g., Tris) in CuAAC as they can interfere with the copper catalyst.[10]
Typical Yield >95%[12]>95%[12]

Experimental Workflows

The choice between CuAAC and SPAAC will depend on the specific application, particularly the sensitivity of the biomolecules to copper.

experimental_workflows Comparative Experimental Workflows for Bioconjugation cluster_cyaac CuAAC Workflow cluster_spaac SPAAC Workflow cyaac_start Alkyne-modified Molecule + Azido-PEG2-CH2COOH cyaac_reagents Add CuSO4, Sodium Ascorbate (B8700270), & Ligand (e.g., TBTA) cyaac_start->cyaac_reagents cyaac_reaction Incubate at RT (30 min - 4h) cyaac_reagents->cyaac_reaction cyaac_purification Purification (e.g., SEC, Dialysis) cyaac_reaction->cyaac_purification cyaac_product Purified Conjugate cyaac_purification->cyaac_product spaac_start DBCO-modified Molecule + Azido-PEG2-CH2COOH spaac_reaction Incubate at 4-37°C (1 - 24h) spaac_start->spaac_reaction spaac_purification Purification (e.g., SEC, Dialysis) spaac_reaction->spaac_purification spaac_product Purified Conjugate spaac_purification->spaac_product

Caption: Comparative experimental workflows for CuAAC and SPAAC bioconjugation.

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of Azido-PEG2-CH2COOH to an alkyne-modified protein. These are representative protocols and may require optimization.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro applications where copper toxicity is not a concern.[1]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG2-CH2COOH

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper ligand (e.g., TBTA or THPTA)

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a 10-20 mM stock solution of Azido-PEG2-CH2COOH in anhydrous DMSO or DMF immediately before use.[14]

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[10]

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.[10]

    • Prepare a 10-100 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.[10]

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized protein solution.

    • Add the Azido-PEG2-CH2COOH stock solution to the protein solution to achieve a 1.1 to 5-fold molar excess.[9][10]

    • If using a ligand, add the TBTA stock solution to a final concentration of 0.01-0.1 equivalents relative to the alkyne.[10]

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[10]

  • Initiation and Incubation:

    • Initiate the reaction by adding the CuSO₄ stock solution (to a final concentration of 0.01-1 mM) followed by the freshly prepared sodium ascorbate stock solution (to a final concentration of 0.1-1.0 mM).[1][10]

    • Gently mix the reaction and incubate at room temperature for 30 minutes to 4 hours.[1][13] The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS).

  • Purification:

    • Upon completion, remove the excess, unreacted Azido-PEG2-CH2COOH, copper catalyst, and other small molecules by size-exclusion chromatography or dialysis.[8]

    • If necessary, a copper chelating agent like EDTA can be added to the purification buffer to remove any remaining copper ions.[12]

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.[8]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications in living systems or with biomolecules that are sensitive to copper.[8]

Materials:

  • DBCO (Dibenzocyclooctyne)-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG2-CH2COOH

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).[8]

    • Prepare a 10-20 mM stock solution of Azido-PEG2-CH2COOH in anhydrous DMSO or DMF.[14]

  • Reaction Setup:

    • Add the Azido-PEG2-CH2COOH stock solution to the DBCO-protein solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[8]

    • The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.[8]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.[8][14]

  • Reaction Quenching (Optional):

    • If desired, the reaction can be quenched by adding a quenching reagent to react with any unreacted DBCO groups.[8]

  • Purification:

    • Remove the excess, unreacted Azido-PEG2-CH2COOH by size-exclusion chromatography or dialysis.[8]

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.[8]

Signaling Pathway Example: PROTAC Mechanism of Action

Click chemistry is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Azido-PEG2-CH2COOH linker can be used to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[8]

protac_pathway PROTAC-Mediated Protein Degradation Pathway protac PROTAC ternary_complex Ternary Complex (Target Protein-PROTAC-E3 Ligase) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome ub Ub ub->ubiquitination degradation Degradation proteasome->degradation peptides Peptides degradation->peptides

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Azido-PEG2-CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to cancer cells. The linker connecting the antibody to the drug payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Azido-PEG2-CH2COOH is a bifunctional linker that offers a versatile and efficient platform for ADC development.

This linker incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and can reduce aggregation of the final ADC.[1] It possesses two key functional groups: a terminal azide (B81097) group (N₃) and a carboxylic acid (-COOH). The azide group facilitates highly specific and efficient conjugation to an alkyne-modified payload or antibody via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[2][3] The carboxylic acid allows for covalent attachment to the antibody, typically through the formation of an active ester that reacts with primary amines on lysine (B10760008) residues.

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG2-CH2COOH in the synthesis and characterization of ADCs.

Physicochemical and Technical Data

A clear understanding of the linker's properties is crucial for successful conjugation. The following table summarizes the key quantitative data for Azido-PEG2-CH2COOH.

PropertyValueReference
Molecular Formula C₆H₁₁N₃O₄[4]
Molecular Weight 189.17 g/mol [4]
Purity > 96%[4]
CAS Number 882518-90-3[4]
Solubility Soluble in DMSO and other organic solvents
Appearance White to off-white solid
Storage Store at -20°C for long-term stability[5]

Experimental Protocols

The synthesis of an ADC using Azido-PEG2-CH2COOH is a multi-step process. The following protocols provide a detailed methodology for each key stage.

Protocol 1: Activation of Azido-PEG2-CH2COOH Carboxylic Acid

This protocol describes the conversion of the carboxylic acid group of the linker into an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Azido-PEG2-CH2COOH

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • In a clean, dry reaction vial, dissolve Azido-PEG2-CH2COOH in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add NHS to the solution at a 1.2 molar excess relative to the linker.

  • Add DCC or EDC to the solution at a 1.1 molar excess relative to the linker.

  • Seal the vial under an inert atmosphere (Argon or Nitrogen) and stir the reaction mixture at room temperature for 4-12 hours.

  • The resulting solution containing the Azido-PEG2-NHS ester can be used directly in the next step or stored at -20°C for a limited time.

Protocol 2: Conjugation of Activated Linker to Antibody

This protocol details the conjugation of the Azido-PEG2-NHS ester to the lysine residues of the antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 5-10 mg/mL.

  • Azido-PEG2-NHS ester solution from Protocol 1.

  • Desalting column (e.g., PD-10) or Size Exclusion Chromatography (SEC) system.

  • Reaction buffer: PBS, pH 7.4-8.5.

Procedure:

  • Ensure the antibody is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.

  • Add a 10- to 20-fold molar excess of the Azido-PEG2-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purify the azide-modified antibody by removing the excess, unreacted linker using a desalting column or SEC.

  • Collect the fractions containing the antibody. The concentration of the azide-modified antibody can be determined by measuring the absorbance at 280 nm.

Protocol 3: Conjugation of Alkyne-Modified Payload via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction to attach an alkyne-functionalized cytotoxic payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody from Protocol 2.

  • Alkyne-modified cytotoxic payload.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 250 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • DMSO.

  • Purification system (SEC or tangential flow filtration).

Procedure:

  • Prepare a stock solution of the alkyne-modified payload in DMSO.

  • In a reaction vessel, add the azide-modified antibody.

  • Add the alkyne-payload solution to the antibody solution at a 5-10 molar excess.

  • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

  • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Quench the reaction by adding 5 mM EDTA.

  • Purify the final ADC using SEC or another appropriate method to remove unreacted payload, catalyst, and other small molecules.

  • Perform a buffer exchange into a suitable formulation buffer (e.g., PBS).

Visualizations

Experimental Workflow

ADC_Workflow cluster_activation Linker Activation cluster_conjugation Antibody Conjugation cluster_click Click Chemistry Linker Azido-PEG2-CH2COOH NHS_Ester Azido-PEG2-NHS Ester Linker->NHS_Ester NHS, DCC/EDC Azide_Ab Azide-Modified Antibody Antibody Monoclonal Antibody Antibody->Azide_Ab pH 8.0-8.5 ADC Antibody-Drug Conjugate Azide_Ab->ADC CuSO4, Ascorbate Payload Alkyne-Payload Payload->ADC

Caption: Workflow for ADC synthesis using Azido-PEG2-CH2COOH.

Structure of the Final Antibody-Drug Conjugate

ADC_Structure cluster_ADC Antibody-Drug Conjugate Antibody Antibody Linker Triazole-PEG2-Amide Linker Antibody->Linker Lysine Amide Bond Payload Cytotoxic Payload Linker->Payload Triazole Ring

Caption: Components of the final antibody-drug conjugate.

Characterization of the ADC

After synthesis and purification, the ADC must be thoroughly characterized to determine key quality attributes.

Characterization MethodParameter Measured
UV-Vis Spectroscopy Antibody concentration (A280) and Drug-to-Antibody Ratio (DAR)
Size Exclusion Chromatography (SEC) Purity, aggregation, and fragmentation
Hydrophobic Interaction Chromatography (HIC) Drug load distribution and average DAR
Mass Spectrometry (MS) Intact mass of the ADC, confirmation of conjugation, and DAR distribution
In vitro Cell-based Assays Cytotoxicity and potency of the ADC
Binding Assays (e.g., ELISA) Antigen binding affinity of the ADC compared to the unconjugated antibody

Conclusion

Azido-PEG2-CH2COOH is a valuable and versatile linker for the development of antibody-drug conjugates. Its bifunctional nature allows for a straightforward two-step conjugation strategy, while the inclusion of a PEG spacer can impart favorable physicochemical properties to the final ADC. The protocols and characterization methods outlined in these application notes provide a solid framework for researchers to effectively utilize this linker in their ADC discovery and development programs. Optimization of reaction conditions, particularly the molar ratios of the linker and payload, will be essential to achieve the desired drug-to-antibody ratio while maintaining the biological activity of the antibody.

References

Surface Modification of Nanoparticles with Azido-PEG2-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, Azido-PEG2-CH2COOH. This modification strategy is pivotal in the development of advanced nanomaterials for targeted drug delivery, molecular imaging, and diagnostics. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and stability, while the terminal azide (B81097) and carboxyl groups offer versatile handles for subsequent bioconjugation reactions.

Introduction

Surface functionalization of nanoparticles is a critical step to tailor their interaction with biological systems. Azido-PEG2-CH2COOH is a linker that imparts "stealth" properties to nanoparticles, reducing non-specific protein adsorption and prolonging circulation half-life in vivo. The terminal azide (N3) group is a key component for "click chemistry," specifically the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules containing a corresponding alkyne group. The carboxyl (-COOH) group provides an additional reactive site for conjugation to molecules with amine functionalities via carbodiimide (B86325) chemistry.

Key Applications

The surface modification of nanoparticles with Azido-PEG2-CH2COOH enables a wide range of biomedical applications:

  • Targeted Drug Delivery: The azide group can be used to "click" on targeting moieties such as peptides (e.g., RGD), antibodies, or small molecules that recognize specific receptors on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target effects.

  • Molecular Imaging: Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be conjugated to the nanoparticle surface, allowing for the visualization and tracking of the nanoparticles in vitro and in vivo.

  • Diagnostics: The functionalized nanoparticles can be used as platforms for biosensors, where the azide group allows for the attachment of capture probes (e.g., antibodies, aptamers) for the detection of specific biomarkers.

  • Enhanced Biocompatibility: The PEG spacer minimizes aggregation and reduces recognition by the immune system, leading to improved stability and longer circulation times.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the surface modification of nanoparticles with PEG linkers. This data is compiled from various studies and provides a reference for expected outcomes.

ParameterNanoparticle TypePEG LigandValueCharacterization MethodReference
Immobilized Ligand Quantity Magnetic Nanoparticles (MNPs)Azido PEG Silane~0.196 mmol/g of MNPsThermogravimetric Analysis (TGA)[2]
Attached Molecules per Nanoparticle Polymeric NanoparticlesAzido-PEG~400 peptidesFluorescence Spectroscopy[3]
Hydrodynamic Diameter Increase Itraconazole-loaded NanoparticlesPEG253 nm to 286 nmDynamic Light Scattering (DLS)[4]
Zeta Potential Change Itraconazole-loaded NanoparticlesPEG-30.1 mV to -18.6 mVDynamic Light Scattering (DLS)[4]
PEG Surface Density (Brush) Hydrogel Nanoparticles (80 nm x 320 nm)fluorescein-PEG5k-SCM0.083 ± 0.006 PEG/nm²Fluorescence Measurement[5]
PEG Surface Density (Mushroom) Hydrogel Nanoparticles (80 nm x 320 nm)fluorescein-PEG5k-SCM0.028 ± 0.002 PEG/nm²Fluorescence Measurement[5]
Circulation Half-Life (Beta-phase) Non-PEGylated Nanoparticles-0.89 hIn vivo Pharmacokinetic Study[5]
Circulation Half-Life (Beta-phase) PEG Mushroom NanoparticlesPEG15.5 hIn vivo Pharmacokinetic Study[5]
Circulation Half-Life (Beta-phase) PEG Brush NanoparticlesPEG19.5 hIn vivo Pharmacokinetic Study[5]

Experimental Protocols

This section provides detailed protocols for the surface modification of two common types of nanoparticles, gold (AuNPs) and iron oxide (IONPs), with Azido-PEG2-CH2COOH.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the modification of citrate-capped AuNPs via ligand exchange, where a thiol-terminated version of the linker (HS-PEG2-Azido-COOH) would be used. The thiol group has a strong affinity for the gold surface.

Materials:

  • Citrate-capped Gold Nanoparticles (AuNPs) solution

  • HS-PEG2-Azido-COOH

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HS-PEG2-Azido-COOH in nuclease-free water (e.g., 1 mg/mL).

    • Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.

  • PEGylation of AuNPs:

    • To the citrate-capped AuNP solution, add the HS-PEG2-Azido-COOH solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.[1]

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant which contains unbound linker.

    • Resuspend the AuNP pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.[1]

  • Characterization:

    • Measure the hydrodynamic diameter and zeta potential of the purified Azido-PEG-AuNPs using Dynamic Light Scattering (DLS).

    • Confirm the presence of the azide group on the surface using Fourier-transform infrared spectroscopy (FTIR), looking for the characteristic azide peak around 2100 cm⁻¹.[1]

    • X-ray photoelectron spectroscopy (XPS) can also be used for surface elemental analysis.

G cluster_prep 1. Reagent Preparation cluster_pegylation 2. PEGylation cluster_purification 3. Purification cluster_characterization 4. Characterization prep_peg Prepare HS-PEG2-Azido-COOH stock solution mix Mix AuNPs with HS-PEG2-Azido-COOH prep_peg->mix prep_aunp Determine AuNP concentration (UV-Vis) prep_aunp->mix react React overnight at room temperature mix->react centrifuge1 Centrifuge to pellet AuNPs react->centrifuge1 resuspend Resuspend in fresh PBS centrifuge1->resuspend wash Repeat centrifugation and resuspension (3x) resuspend->wash dls DLS (Size, Zeta Potential) wash->dls ftir FTIR (Azide peak ~2100 cm⁻¹) wash->ftir xps XPS (Surface analysis) wash->xps

Workflow for AuNP Functionalization

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the modification of IONPs, which typically have surface hydroxyl groups, using a silane-containing linker (e.g., (3-Azidopropyl)triethoxysilane, followed by reaction with HOOC-PEG-NH2, or by using a custom-synthesized Azido-PEG-Silane linker). Here, we will outline a two-step process involving initial amination followed by coupling with Azido-PEG2-CH2COOH.

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • Triethylamine (B128534)

  • Heptane (B126788)

  • Acetone (B3395972)

  • Anhydrous Dimethylformamide (DMF)

  • Azido-PEG2-CH2COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • Strong magnet

Procedure:

Part A: Amine Functionalization of IONPs

  • Disperse IONPs in ethanol.

  • Add APTES to the IONP suspension (e.g., 1 mmol).

  • Add triethylamine (e.g., 2.5 mL) and a small amount of water (e.g., 50 µL) to catalyze the silanization.

  • Sonicate the mixture for 5 hours in an ultrasonication bath.

  • Add heptane to precipitate the amine-functionalized IONPs.

  • Use a strong magnet to collect the nanoparticles and discard the supernatant.

  • Wash the nanoparticles three times with acetone and dry under vacuum.

Part B: Conjugation of Azido-PEG2-CH2COOH

  • Disperse the amine-functionalized IONPs in anhydrous DMF.

  • In a separate vial, activate the carboxyl group of Azido-PEG2-CH2COOH by reacting it with DCC and NHS in DMF for 1-2 hours to form an NHS ester.

  • Add the activated Azido-PEG-NHS ester solution to the IONP suspension. Use a 5-10 fold molar excess of the PEG linker relative to the estimated surface amine groups.

  • Add a non-nucleophilic base such as DIPEA to act as a proton scavenger.

  • Allow the reaction to proceed for 24-48 hours at room temperature with stirring.

Part C: Purification of Azido-PEG-IONPs

  • Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.

  • Collect the nanoparticles using a strong magnet and discard the supernatant.

  • Wash the nanoparticles extensively with the reaction solvent (DMF) and then with a more volatile solvent like acetone to remove unreacted starting materials.

  • Dry the final product under vacuum.

Part D: Characterization

  • Analyze the surface modification using FTIR, looking for the characteristic azide peak (~2100 cm⁻¹) and amide bond formation.

  • Use thermogravimetric analysis (TGA) to quantify the amount of linker grafted onto the nanoparticle surface.

  • Measure the hydrodynamic diameter and zeta potential using DLS.

G cluster_amine A. Amine Functionalization cluster_conjugation B. PEG Conjugation cluster_purification C. Purification cluster_characterization D. Characterization disperse_ionp Disperse IONPs in Ethanol add_aptes Add APTES, Triethylamine, Water disperse_ionp->add_aptes sonicate Sonicate for 5 hours add_aptes->sonicate precipitate_amine Precipitate with Heptane sonicate->precipitate_amine wash_amine Wash with Acetone & Dry precipitate_amine->wash_amine disperse_amine_ionp Disperse Amine-IONPs in DMF wash_amine->disperse_amine_ionp activate_peg Activate Azido-PEG2-COOH with DCC/NHS in DMF mix_peg Add activated PEG-NHS and DIPEA to IONPs activate_peg->mix_peg disperse_amine_ionp->mix_peg react_peg React for 24-48 hours mix_peg->react_peg precipitate_peg Precipitate with Diethyl Ether react_peg->precipitate_peg collect_peg Collect with magnet precipitate_peg->collect_peg wash_peg Wash with DMF and Acetone & Dry collect_peg->wash_peg ftir FTIR (Azide peak) wash_peg->ftir tga TGA (Quantification) wash_peg->tga dls DLS (Size, Zeta Potential) wash_peg->dls

Workflow for IONP Functionalization

Subsequent "Click" Chemistry Protocol

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) onto the azide-functionalized nanoparticle surface via CuAAC.

Materials:

  • Azide-functionalized nanoparticles (Azido-PEG-NPs)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Biocompatible buffer (e.g., PBS or HBS)

Procedure:

  • Disperse the Azido-PEG-NPs in the biocompatible buffer.

  • Add the alkyne-containing molecule to the nanoparticle suspension.

  • Add a freshly prepared solution of sodium ascorbate.

  • Add the CuSO₄ solution. The final concentrations of copper and ascorbate are typically in the low millimolar range.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purify the "clicked" nanoparticles using methods appropriate for the nanoparticle type (e.g., centrifugation for AuNPs/IONPs, dialysis for polymeric nanoparticles) to remove excess reagents and the unreacted alkyne molecule.

G start Start with Azido-PEG-NPs in buffer add_alkyne Add Alkyne-Molecule start->add_alkyne add_ascorbate Add Sodium Ascorbate add_alkyne->add_ascorbate add_copper Add CuSO₄ add_ascorbate->add_copper react React for 1-4 hours at room temperature add_copper->react purify Purify Nanoparticles (Centrifugation/Dialysis) react->purify end_node Functionalized Nanoparticle purify->end_node

"Click" Chemistry Workflow

Conclusion

The surface modification of nanoparticles with Azido-PEG2-CH2COOH provides a robust and versatile platform for the development of sophisticated nanomaterials for various biomedical applications. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully functionalize their nanoparticles and characterize the resulting conjugates. The ability to perform highly efficient "click" chemistry on the nanoparticle surface opens up a vast landscape for creating multifunctional nanocarriers for targeted therapy and diagnostics.

References

Application Notes and Protocols for EDC/NHS Coupling of Azido-PEG2-CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The heterobifunctional linker, Azido-PEG2-CH2COOH, offers a versatile platform for bioconjugation. Its terminal carboxylic acid can be coupled to primary amines on a target molecule, while the azide (B81097) group allows for subsequent "click chemistry" reactions.[3][4]

This document provides detailed application notes and protocols for the efficient coupling of Azido-PEG2-CH2COOH to primary amines using the robust and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6]

Chemical Principle

The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group and a primary amine.[6]

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of Azido-PEG2-CH2COOH to form a highly reactive O-acylisourea intermediate.[6][7]

  • Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This enhances the coupling efficiency and allows for a two-step reaction procedure.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[8]

Visualization of the Reaction Mechanism

EDC_NHS_Mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_esterification Step 2: NHS Ester Formation cluster_coupling Step 3: Amine Coupling AzidoPEG_COOH Azido-PEG2-CH2COOH O_Acylisourea O-acylisourea intermediate (unstable) AzidoPEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Azido-PEG2-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Azido-PEG2-Amide Conjugate NHS_Ester->Conjugate + R-NH2 Primary_Amine R-NH2 (Primary Amine)

Caption: EDC/NHS reaction mechanism for amide bond formation.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including pH, reagent concentrations, and reaction time. The following tables provide recommended starting conditions for optimization.

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Excess (relative to Amine)Purpose
Azido-PEG2-CH2COOH10-50 foldDrives the reaction towards product formation.
EDC1.2-1.5 fold (relative to COOH)Activates the carboxylic acid.[9]
NHS/Sulfo-NHS1.2-1.5 fold (relative to COOH)Stabilizes the activated intermediate.[9]

Table 2: Key Reaction Parameters

ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.07.0 - 8.5Optimal pH for EDC activation is acidic, while amine coupling is more efficient at neutral to slightly basic pH.[10]
Buffer MESPBS, Borate, or BicarbonateUse non-amine and non-carboxylate buffers to avoid competing reactions.[10]
Temperature Room TemperatureRoom Temperature or 4°CMilder temperatures can help maintain the stability of sensitive biomolecules.
Time 15 - 30 minutes1 - 2 hours (RT) or 4-12 hours (4°C)Incubation times can be optimized for specific reactants.[1][9]

Experimental Protocols

Materials and Reagents
  • Azido-PEG2-CH2COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Primary amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Storage Buffer: Application-specific buffer (e.g., PBS with preservatives)

  • Desalting columns or dialysis cassettes for purification

Protocol 1: Two-Step Coupling of Azido-PEG2-CH2COOH to a Protein

This protocol is recommended for biomolecules that contain both amine and carboxyl groups to minimize self-polymerization.[5]

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[10]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[8]

    • Dissolve the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Dissolve Azido-PEG2-CH2COOH in Activation Buffer.

  • Activation of Azido-PEG2-CH2COOH:

    • In a reaction tube, combine the Azido-PEG2-CH2COOH solution with EDC and NHS/Sulfo-NHS. Refer to Table 1 for recommended molar ratios.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[10]

  • Conjugation to the Protein:

    • Immediately after activation, add the activated Azido-PEG2-CH2COOH solution to the protein solution in Coupling Buffer.

    • The pH of the final reaction mixture should be between 7.2 and 8.0.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents by dialysis or using a desalting column.

    • Exchange the buffer to a suitable storage buffer.

  • Characterization:

    • Confirm successful conjugation and characterize the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry (LC/MS), or HPLC.[11][12][13]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_coupling 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification cluster_analysis 6. Characterization prep_reagents Prepare fresh EDC/NHS stocks Dissolve Azido-PEG-COOH & Protein activate_peg Incubate Azido-PEG-COOH with EDC and NHS in Activation Buffer (pH 4.5-6.0, 15-30 min) prep_reagents->activate_peg couple_protein Add activated PEG to Protein in Coupling Buffer (pH 7.2-8.0, 1-2h RT or 4-12h 4°C) activate_peg->couple_protein quench_reaction Add Quenching Buffer (e.g., Tris or Hydroxylamine) couple_protein->quench_reaction purify_conjugate Remove excess reagents via Dialysis or Desalting Column quench_reaction->purify_conjugate analyze_product Analyze conjugate using SDS-PAGE, LC/MS, HPLC purify_conjugate->analyze_product

Caption: A typical workflow for EDC/NHS coupling.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Coupling Efficiency Hydrolysis of NHS esterPerform the conjugation step immediately after activation.[8]
Incorrect pH for activation or conjugationEnsure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[8]
Presence of primary amines in the buffer (e.g., Tris, glycine)Use amine-free buffers such as PBS or MES for the reaction.[8][10]
Inactive EDC or NHSUse fresh, high-quality reagents and store them properly desiccated at -20°C.[10]
Precipitation During Reaction Protein aggregationEnsure the protein is soluble and stable in the chosen reaction buffers.[10]
High degree of PEGylation leading to insolubilityReduce the molar excess of the activated PEG linker.[8]

Logical Relationship Diagram: Factors Affecting Conjugation

Logical_Relationships outcome Successful Conjugation reagent_quality Reagent Quality (Fresh EDC/NHS) reagent_quality->outcome ph_control pH Control (Activation & Coupling) ph_control->outcome buffer_choice Appropriate Buffers (Amine-free) buffer_choice->outcome molar_ratios Optimized Molar Ratios molar_ratios->outcome reaction_time Sufficient Reaction Time reaction_time->outcome protein_stability Protein Stability protein_stability->outcome

Caption: Key factors influencing successful EDC/NHS conjugation.

Conclusion

The EDC/NHS coupling chemistry provides a reliable and efficient method for conjugating Azido-PEG2-CH2COOH to primary amines on a variety of molecules. By carefully controlling the reaction parameters outlined in these protocols, researchers can achieve high yields of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutic development.[2][14] Optimization of the reaction conditions for each specific application is crucial for success.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1] This bioorthogonal reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, offering high yields and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments.[1][2] This makes CuAAC an ideal tool for bioconjugation, drug discovery, and materials science.[1][3]

Azido-PEG2-CH2COOH is a heterobifunctional linker that incorporates an azide group for CuAAC reactions, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The PEG linker enhances solubility and provides spatial separation between conjugated molecules, while the carboxylic acid can be used for subsequent amide bond formation or for modulating the physicochemical properties of the final conjugate.[4] These features make Azido-PEG2-CH2COOH a versatile building block for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.[4]

Data Presentation: Quantitative Reaction Parameters

The following table summarizes typical quantitative parameters for a CuAAC reaction using Azido-PEG2-CH2COOH. These parameters may require optimization depending on the specific alkyne substrate and the desired outcome.

ParameterRecommended RangeMolar Ratio (to Alkyne)Notes
Alkyne Substrate1 equivalent1The limiting reagent.
Azido-PEG2-CH2COOH1.1 - 1.5 equivalents1.1 - 1.5A slight excess can drive the reaction to completion.[3]
Copper(II) Sulfate (B86663) (CuSO₄)0.01 - 0.1 equivalents0.01 - 0.1Precursor to the active Cu(I) catalyst.[3]
Sodium Ascorbate (B8700270)0.1 - 1.0 equivalents0.1 - 1.0Reducing agent to generate and maintain Cu(I). A fresh solution is crucial.[3]
Ligand (e.g., THPTA, TBTA)0.01 - 0.1 equivalents0.01 - 0.1Stabilizes the Cu(I) catalyst, enhances reaction rate, and prevents side reactions.[3]
Reaction Time 1 - 24 hoursN/AMonitor reaction progress by TLC, LC-MS, or other appropriate methods.
Temperature Room Temperature (20-25 °C)N/AGentle heating (e.g., 37-40 °C) can sometimes accelerate the reaction.
pH 6.5 - 8.0N/AThe reaction is tolerant of a wide pH range, but this is optimal for many biomolecules.[5]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Azido-PEG2-CH2COOH

This protocol describes a general method for the conjugation of an alkyne-containing molecule to Azido-PEG2-CH2COOH.

Materials:

  • Alkyne-functionalized molecule

  • Azido-PEG2-CH2COOH

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed solvent (e.g., deionized water, PBS buffer, or a mixture with a co-solvent like DMSO or t-BuOH)

  • Nitrogen or Argon gas

Stock Solutions:

  • Alkyne Substrate: Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction solvent.

  • Azido-PEG2-CH2COOH: Prepare a stock solution in the same solvent.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[3]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[3]

  • THPTA/TBTA Ligand: Prepare a 10-100 mM stock solution in a compatible solvent (e.g., water for THPTA, DMSO for TBTA).[3]

Reaction Procedure:

  • To a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).

  • Add the Azido-PEG2-CH2COOH stock solution (1.1-1.5 equivalents).[3]

  • Add the reaction solvent to achieve the desired final concentration.

  • If using a ligand, add the THPTA or TBTA stock solution (0.01-0.1 equivalents).[3]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[3]

  • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[3]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress periodically using an appropriate analytical method (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent like EDTA.[3]

Purification:

The desired triazole product can be purified from the reaction mixture using standard techniques such as silica (B1680970) gel chromatography, preparative HPLC, or size-exclusion chromatography, depending on the properties of the product.[3]

Protocol 2: Bioconjugation of a Peptide with Azido-PEG2-CH2COOH

This protocol provides a more specific example for the labeling of a peptide containing a terminal alkyne.

Materials:

  • Alkyne-modified peptide

  • Azido-PEG2-CH2COOH

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • DMSO (if needed for solubility)

Procedure:

  • Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-5 mg/mL.

  • Dissolve Azido-PEG2-CH2COOH in a minimal amount of DMSO and then dilute with degassed PBS. Add this solution to the peptide solution to achieve a 5-10 fold molar excess of the azide linker.

  • Prepare a premixed catalyst solution by combining CuSO₄ (from a 50 mM stock in water) and THPTA (from a 50 mM stock in water) in a 1:5 molar ratio.

  • Add the catalyst premix to the peptide/azide mixture to a final CuSO₄ concentration of 0.5-1.0 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (from a 1 M stock in water) to a final concentration of 5-10 mM.

  • Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Purify the PEGylated peptide using size-exclusion chromatography or dialysis to remove excess reagents.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product Alkyne Terminal Alkyne Triazole 1,4-Disubstituted Triazole Alkyne->Triazole Cycloaddition Azide Azido-PEG2-CH2COOH Azide->Triazole Cycloaddition CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Stabilization Ligand Ligand (THPTA) CuI_Ligand->Alkyne Forms Copper Acetylide

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start prepare_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate, Ligand) start->prepare_reagents mix_reactants Combine Alkyne and Azido-PEG2-CH2COOH prepare_reagents->mix_reactants degas Degas Reaction Mixture (N2 or Ar) mix_reactants->degas add_catalyst Add Ligand and CuSO4 degas->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction monitor Monitor Reaction Progress (TLC, LC-MS) initiate_reaction->monitor quench Quench Reaction monitor->quench purify Purify Product (Chromatography, Dialysis) quench->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for CuAAC with Azido-PEG2-CH2COOH.

Signaling_Pathway_Probe cluster_synthesis Probe Synthesis cluster_cellular_application Cellular Application Kinase_Inhibitor Alkyne-modified Kinase Inhibitor CuAAC CuAAC Reaction Kinase_Inhibitor->CuAAC Azido_PEG Azido-PEG2-CH2COOH Azido_PEG->CuAAC Probe Kinase Inhibitor Probe CuAAC->Probe Cell Live Cells Probe->Cell Cellular Uptake Kinase Target Kinase Probe->Kinase Binds to Target Downstream Downstream Signaling (e.g., Phosphorylation Cascade) Kinase->Downstream Activates Inhibition Inhibition of Signaling Kinase->Inhibition Inhibited by Probe

Caption: Synthesis and application of a kinase inhibitor probe for studying a signaling pathway.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II))Use a freshly prepared sodium ascorbate solution. Ensure thorough degassing of all solutions and maintain an inert atmosphere.[3]
Poor substrate solubilityAdd a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility.[3]
Incompatible bufferAvoid buffers containing primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.[3]
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling)Increase the concentration of sodium ascorbate and ensure the reaction is performed under strictly anaerobic conditions.[3]
Oxidation of sensitive functional groupsUse a higher concentration of a stabilizing ligand like THPTA or TBTA.[3]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction with Azido-PEG2-CH2COOH is a highly efficient and versatile method for the synthesis of complex bioconjugates. The bifunctional nature of this linker provides a powerful tool for researchers in drug development and various scientific disciplines. Careful optimization of the reaction conditions is key to achieving high yields and purity of the desired conjugate. The protocols and data presented here serve as a comprehensive guide for the successful application of this important click chemistry reaction.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-CH2COOH is a heterobifunctional linker that serves as a valuable tool in bioconjugation and drug development. This molecule features a terminal azide (B81097) group and a carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step conjugation strategy. First, the carboxylic acid can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, forming a stable amide bond. Subsequently, the azide group is available for highly selective and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][2]

The PEG spacer enhances the solubility and reduces the potential immunogenicity of the resulting conjugate.[1] SPAAC is a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2] This methodology is widely used for creating antibody-drug conjugates (ADCs), labeling proteins and cells, and functionalizing nanoparticles for targeted drug delivery and imaging.[3][4]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The PEG component can improve the pharmacokinetic profile of the ADC.[3][5]

  • Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to biomolecules for in vitro and in vivo tracking and visualization.

  • Surface Modification: Immobilization of biomolecules onto surfaces, such as nanoparticles, for applications in diagnostics and biomaterials.[6]

Reaction Mechanism and Workflow

The overall process involves a two-stage conjugation approach. The first stage is the attachment of the Azido-PEG2-CH2COOH linker to an amine-containing molecule (e.g., a protein) via amide bond formation. The second stage is the SPAAC reaction where a strained alkyne-modified molecule of interest is conjugated to the azide-functionalized biomolecule.

SPAAC_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: SPAAC Reaction Azido_Linker Azido-PEG2-CH2COOH Activated_Linker Activated Ester Intermediate Azido_Linker->Activated_Linker EDC, NHS Biomolecule Biomolecule-NH2 (e.g., Protein) Azide_Biomolecule Azide-Functionalized Biomolecule Biomolecule->Azide_Biomolecule Activated_Linker->Azide_Biomolecule Final_Conjugate Final Bioconjugate Azide_Biomolecule->Final_Conjugate SPAAC Strained_Alkyne Strained Alkyne-Payload (e.g., DBCO-Drug) Strained_Alkyne->Final_Conjugate

Overall workflow for bioconjugation using Azido-PEG2-CH2COOH.

Quantitative Data

The following tables provide typical reaction parameters for the two-step conjugation process. Note that optimal conditions may vary depending on the specific biomolecules and reagents used.

Table 1: Typical Parameters for Amide Coupling of Azido-PEG2-CH2COOH to Proteins

ParameterValueNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Linker10-30 foldOptimization may be required for desired degree of labeling.
EDC Molar Excess1.5-2 fold over linkerN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.
NHS Molar Excess2-5 fold over linkerN-hydroxysuccinimide or Sulfo-NHS for aqueous solubility.
Reaction BufferMES or PBS, pH 6.0-7.5Amine-free buffers like MES are preferred for the activation step.[7]
Reaction Time1-4 hoursCan be performed at room temperature or 4°C overnight.[8]
Quenching ReagentTris or HydroxylamineTo stop the reaction and consume excess reactive esters.[9]

Table 2: Typical Parameters for SPAAC Reaction

ParameterValueNotes
Molar Excess of DBCO-reagent3-10 foldA slight excess of the DBCO-reagent is typically used.[10]
Reaction BufferPBS, pH 7.4The reaction is efficient under physiological conditions.[2]
Reaction Time1-12 hoursReaction times can vary based on the specific cyclooctyne (B158145) used.[11]
TemperatureRoom Temperature or 37°CCan also be performed at 4°C for extended periods.[1]

Experimental Protocols

Protocol 1: Conjugation of Azido-PEG2-CH2COOH to a Protein

This protocol describes the covalent attachment of Azido-PEG2-CH2COOH to a protein by targeting primary amine groups (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG2-CH2COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Azido-PEG2-CH2COOH in DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water.

  • Activation and Conjugation:

    • Add the desired molar excess (e.g., 20-fold) of the Azido-PEG2-CH2COOH stock solution to the protein solution.

    • Immediately add EDC and NHS to the reaction mixture. A common starting point is a 1.5 to 2-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS over the azide linker.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching (Optional): Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker. Incubate for 30 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted Azido-PEG2-CH2COOH and reaction byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for the SPAAC reaction.[11]

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare_Protein Prepare Protein Solution (1-10 mg/mL in PBS) Add_Linker Add Azido-PEG2-CH2COOH to Protein Prepare_Protein->Add_Linker Prepare_Reagents Prepare Stock Solutions (Azido-Linker, EDC, NHS) Prepare_Reagents->Add_Linker Add_Activators Add EDC and NHS Add_Linker->Add_Activators Incubate Incubate 1-2h at RT Add_Activators->Incubate Quench Quench with Tris-HCl (Optional) Incubate->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify Final_Product Azide-Functionalized Protein Purify->Final_Product

Workflow for protein functionalization with Azido-PEG2-CH2COOH.
Protocol 2: SPAAC Reaction with a DBCO-Functionalized Molecule

This protocol describes the copper-free click chemistry reaction between the azide-functionalized protein and a molecule containing a DBCO group.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • DBCO-containing molecule (e.g., DBCO-drug, DBCO-fluorophore)

  • PBS buffer, pH 7.4

  • Anhydrous DMSO

  • Desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-containing molecule in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • To the solution of azide-functionalized protein, add a 3- to 10-fold molar excess of the DBCO-reagent stock solution.[10]

    • Ensure the final concentration of DMSO is low (typically <10% v/v) to avoid protein denaturation.[1]

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C.[11]

  • Purification: Purify the final protein conjugate to remove any unreacted DBCO-reagent using a desalting column or SEC.[11] The purified conjugate is now ready for downstream applications.

Protocol 3: Functionalization of Amine-Coated Nanoparticles

This protocol outlines the surface modification of amine-functionalized nanoparticles with Azido-PEG2-CH2COOH.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica-coated iron oxide nanoparticles)

  • Azido-PEG2-CH2COOH

  • EDC and NHS (or Sulfo-NHS)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Centrifugation or magnetic separation equipment for purification

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the activation buffer.

  • Activation of Azido-PEG2-CH2COOH: In a separate tube, dissolve Azido-PEG2-CH2COOH, EDC, and NHS in DMSO or the activation buffer. Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation: Add the activated linker solution to the nanoparticle dispersion. Adjust the pH to 7.4 with the coupling buffer. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Separate the functionalized nanoparticles from the reaction mixture by centrifugation or using a magnet (for magnetic nanoparticles).

    • Discard the supernatant and wash the nanoparticles several times with PBS to remove unreacted reagents.

    • Resuspend the azide-functionalized nanoparticles in the desired buffer for storage or subsequent SPAAC reactions.

  • Characterization (Optional): Confirm the presence of the azide group on the nanoparticle surface using Fourier-transform infrared spectroscopy (FTIR), which should show a characteristic azide peak around 2100 cm⁻¹.[6]

Conclusion

Azido-PEG2-CH2COOH is a versatile bifunctional linker that enables the straightforward and efficient conjugation of biomolecules and materials. The combination of robust amide bond formation and highly specific, copper-free SPAAC click chemistry provides a powerful platform for a wide range of applications in research and drug development. The protocols provided herein serve as a starting point for the successful implementation of this technology.

References

Application Notes and Protocols for Functionalizing Gold Nanoparticles with Azido-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique optical properties, biocompatibility, and tunable surface chemistry.[1][2] Functionalization of AuNPs with heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Azido-PEG2-CH2COOH, significantly enhances their utility. The PEG component imparts a hydrophilic "stealth" layer, which improves colloidal stability and reduces non-specific protein adsorption, leading to longer circulation times in vivo. The terminal azide (B81097) (N₃) and carboxylic acid (COOH) groups offer versatile handles for subsequent bioconjugation. The azide group allows for highly efficient and specific "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the attachment of targeting moieties, drugs, or imaging agents.[3] The carboxylic acid group can be activated to form stable amide bonds with amine-containing biomolecules.

These application notes provide a comprehensive guide to the synthesis of citrate-capped AuNPs, their functionalization with Azido-PEG2-CH2COOH via ligand exchange, and subsequent bioconjugation using click chemistry.

Data Presentation: Characterization of Functionalized Gold Nanoparticles

Successful functionalization of gold nanoparticles with Azido-PEG2-CH2COOH can be confirmed through various analytical techniques. The following table summarizes the expected changes in the physicochemical properties of the nanoparticles before and after modification.

ParameterCitrate-Capped AuNPsAzido-PEG2-CH2COOH Functionalized AuNPsTechnique
Core Diameter (nm) 10 - 2010 - 20Transmission Electron Microscopy (TEM)
Hydrodynamic Diameter (nm) 15 - 3025 - 50Dynamic Light Scattering (DLS)[4]
Surface Plasmon Resonance (λmax, nm) 518 - 522520 - 525 (slight red-shift)UV-Vis Spectroscopy[4][5]
Zeta Potential (mV) -30 to -50-20 to -40Dynamic Light Scattering (DLS)
Key Infrared Peaks (cm⁻¹) ~1730 (C=O), ~1380 (COO⁻)~2100 (N₃ stretch), ~1730 (C=O), ~1100 (C-O-C)Fourier-Transform Infrared Spectroscopy (FTIR)[4]

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[6]

Materials:

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[6]

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[6]

  • Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[6]

  • Continue boiling and stirring for an additional 10-15 minutes.[6]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the synthesized citrate-capped AuNPs at 4°C for future use.

Part 2: Functionalization of AuNPs with Azido-PEG2-CH2COOH

This protocol describes the ligand exchange reaction to replace the citrate capping agent with a thiol-derivatized Azido-PEG2-CH2COOH. For stable attachment to the gold surface, a thiol group is essential. It is assumed that a thiol-modified version of Azido-PEG2-CH2COOH (HS-PEG2-N₃-COOH) is used.

Materials:

  • Citrate-capped AuNP solution (from Part 1)

  • HS-PEG2-N₃-COOH

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of HS-PEG2-N₃-COOH in ultrapure water. The final concentration will depend on the desired surface coverage, but a molar excess of the thiol ligand is typically used.

  • In a microcentrifuge tube, mix the citrate-capped AuNP solution with the HS-PEG2-N₃-COOH stock solution.

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate ligand exchange.[6]

  • After incubation, purify the functionalized AuNPs by centrifugation to remove excess unbound ligand and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[6]

  • After the final wash, resuspend the Azido-PEG2-CH2COOH functionalized AuNPs in the desired buffer for storage at 4°C.

Part 3: Click Chemistry Conjugation of Alkyne-Modified Molecules

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-containing molecule (e.g., a drug, peptide, or dye) to the azide-functionalized AuNPs.

Materials:

  • Azido-PEG2-CH2COOH functionalized AuNPs (from Part 2)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Appropriate buffer (e.g., PBS)

Procedure:

  • To the solution of azide-functionalized AuNPs, add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

  • In another tube, prepare a solution of CuSO₄ in water.

  • Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purify the conjugated AuNPs by centrifugation to remove the catalyst and unreacted molecules, following a similar washing procedure as described in Part 2.

Visualizations

G cluster_0 Part 1: AuNP Synthesis cluster_1 Part 2: Functionalization cluster_2 Part 3: Click Chemistry Conjugation HAuCl4 HAuCl₄ Solution Boiling Boiling & Vigorous Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling AuNP_Citrate Citrate-Capped AuNPs Boiling->AuNP_Citrate LigandExchange Ligand Exchange (12-24h, RT) AuNP_Citrate->LigandExchange AzidoPEG Azido-PEG2-CH2COOH AzidoPEG->LigandExchange AuNP_Functionalized Functionalized AuNPs LigandExchange->AuNP_Functionalized Purification1 Centrifugation & Washing AuNP_Functionalized->Purification1 CuAAC CuAAC Reaction (CuSO₄, NaAsc) Purification1->CuAAC Alkyne Alkyne-Modified Molecule Alkyne->CuAAC AuNP_Conjugated Bioconjugated AuNPs CuAAC->AuNP_Conjugated Purification2 Centrifugation & Washing AuNP_Conjugated->Purification2

Caption: Workflow for synthesis and functionalization of gold nanoparticles.

G cluster_0 Nanoparticle Construction cluster_1 Systemic Circulation & Targeting cluster_2 Cellular Uptake & Drug Release AuNP Gold Nanoparticle Core PEG_Azide Azido-PEG-COOH Linker AuNP->PEG_Azide Surface Functionalization TargetingLigand Targeting Ligand (e.g., Antibody, Aptamer) PEG_Azide->TargetingLigand Amide Coupling (COOH-NH2) Drug Therapeutic Drug (Alkyne-Modified) PEG_Azide->Drug Click Chemistry (Azide-Alkyne) Conjugate Targeted Drug-AuNP Conjugate Circulation Systemic Circulation (Evades Immune System) Conjugate->Circulation Receptor Cell Surface Receptor Circulation->Receptor Targeting Ligand Binding TargetCell Target Cell (e.g., Cancer Cell) Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome/Lysosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH, enzyme) Endosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Targeted drug delivery using functionalized gold nanoparticles.

References

Application Notes and Protocols for Protein Biotinylation using an Azido-PEG2-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research.[1][2] The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) provides a powerful tool for the detection, purification, and immobilization of proteins and other macromolecules.[3][4] This document provides detailed application notes and protocols for a two-step protein biotinylation strategy utilizing the bifunctional linker, Azido-PEG2-CH2COOH.

This method first introduces an azide (B81097) moiety onto the protein of interest via the carboxyl group of the linker. This is followed by a bio-orthogonal "click chemistry" reaction to attach a biotin molecule containing a terminal alkyne. This two-step approach offers several advantages, including precise control over the biotinylation process and the ability to introduce other modifications via the azide handle. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and reduces steric hindrance.[5]

Principle of the Method

The biotinylation strategy involves two key stages:

  • Protein Azido-Functionalization: The carboxylic acid group of the Azido-PEG2-CH2COOH linker is first activated to a reactive N-hydroxysuccinimide (NHS) ester using EDC and NHS. This activated linker then reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the surface of the target protein, forming a stable amide bond and introducing a terminal azide group.

  • Biotinylation via Click Chemistry: The azide-functionalized protein is then reacted with an alkyne-derivatized biotin molecule. This reaction proceeds via click chemistry, a highly efficient and specific cycloaddition reaction. Two common methods are:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to form a stable triazole linkage. It is highly efficient but the copper catalyst can be cytotoxic, making it more suitable for in vitro applications.[6]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that uses a strained cyclooctyne (B158145) derivative of biotin. It is highly biocompatible and ideal for use in living cells.[7][8]

Experimental Workflow

The overall experimental workflow for protein biotinylation using the Azido-PEG2-CH2COOH linker is depicted below.

G cluster_0 Step 1: Protein Azido-Functionalization cluster_1 Step 2: Biotinylation via Click Chemistry cluster_2 Step 3: Analysis and Application A Activate Azido-PEG2-CH2COOH with EDC/NHS B React activated linker with target protein A->B Formation of NHS ester C Purify azido-functionalized protein B->C Removal of excess linker and byproducts D React azido-protein with alkyne-biotin C->D E Purify biotinylated protein D->E Removal of excess alkyne-biotin and catalyst F Quantify degree of biotinylation (e.g., HABA assay) E->F G Downstream applications (e.g., Western blot, pull-down) F->G

Caption: Experimental workflow for protein biotinylation.

Experimental Protocols

Protocol 1: Activation of Azido-PEG2-CH2COOH Linker

This protocol describes the activation of the carboxylic acid group of the Azido-PEG2-CH2COOH linker to an NHS ester.

Materials:

  • Azido-PEG2-CH2COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

Procedure:

  • Prepare a 10 mg/mL stock solution of Azido-PEG2-CH2COOH in anhydrous DMF or DMSO.

  • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. For a typical reaction, use a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the linker.

  • Add the EDC/NHS solution to the Azido-PEG2-CH2COOH solution.

  • Incubate the reaction for 15-30 minutes at room temperature. The activated linker is now ready for conjugation to the protein. It is recommended to use the activated linker immediately.

Protocol 2: Azido-Functionalization of Proteins

This protocol details the conjugation of the activated Azido-PEG2-COOH linker to the target protein.

Materials:

  • Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Activated Azido-PEG2-COOH linker solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the target protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Add the freshly prepared activated Azido-PEG2-COOH linker to the protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point, but the optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Remove the excess unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol 3: Biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the biotinylation of the azido-functionalized protein using an alkyne-biotin derivative and a copper(I) catalyst. This method is suitable for in vitro applications.

Materials:

  • Azido-functionalized protein (from Protocol 2)

  • Alkyne-biotin derivative (e.g., Biotin-PEG4-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare a 10 mM stock solution of the alkyne-biotin derivative in DMSO.

  • In a microcentrifuge tube, combine the azido-functionalized protein with a 5-10 fold molar excess of the alkyne-biotin derivative.

  • Prepare the catalyst solution immediately before use:

    • Prepare a 50 mM solution of CuSO4 in water.

    • Prepare a 50 mM solution of Sodium Ascorbate in water.

    • Prepare a 10 mM solution of THPTA in water.

  • Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:

    • THPTA (to a final concentration of 1 mM)

    • CuSO4 (to a final concentration of 0.5 mM)

    • Sodium Ascorbate (to a final concentration of 5 mM)

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the biotinylated protein using a desalting column or dialysis to remove excess reagents and the copper catalyst.

Protocol 4: Biotinylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free biotinylation of the azido-functionalized protein using a strained alkyne-biotin derivative. This method is suitable for both in vitro and in vivo applications.[9]

Materials:

  • Azido-functionalized protein (from Protocol 2)

  • Strained alkyne-biotin derivative (e.g., DBCO-biotin)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare a 10 mM stock solution of the strained alkyne-biotin derivative in DMSO.

  • In a microcentrifuge tube, combine the azido-functionalized protein with a 2-5 fold molar excess of the strained alkyne-biotin derivative.

  • Incubate the reaction for 1-4 hours at 37°C or overnight at 4°C with gentle mixing.

  • Purify the biotinylated protein using a desalting column or dialysis to remove the excess unreacted strained alkyne-biotin.

Data Presentation

The efficiency of protein biotinylation can be quantified to ensure reproducibility. The degree of labeling (DOL), or the average number of biotin molecules per protein, is a key parameter.

Table 1: Representative Degree of Labeling (DOL) for a Model Protein (IgG)

Molar Excess of LinkerReaction Time (min)Degree of Labeling (Biotin/Protein)
10x302.5
20x304.8
20x606.2
40x608.1

Table 2: Comparison of CuAAC and SPAAC Biotinylation Efficiency

Click Chemistry MethodMolar Excess of Alkyne-BiotinReaction Time (hr)Biotinylation Efficiency (%)
CuAAC10x1>95%
SPAAC5x4>90%

Note: The data presented in these tables are representative and the optimal conditions and results will vary depending on the specific protein and experimental conditions.

Quantification of Biotinylation

The degree of biotinylation can be determined using several methods:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying biotin.[4][10] HABA binds to avidin, producing a colored complex with a maximum absorbance at 500 nm. Biotin displaces HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

  • Mass Spectrometry: Mass spectrometry (MS) can be used to determine the exact mass of the biotinylated protein.[11] The mass shift corresponds to the number of biotin-linker molecules attached to the protein. Tandem mass spectrometry (MS/MS) can further identify the specific amino acid residues that have been biotinylated.[3]

Applications

Biotinylated proteins are versatile tools with a wide range of applications in research and drug development:

  • Immunoassays: Used in ELISA, Western blotting, and immunohistochemistry for sensitive detection of target molecules.[11]

  • Affinity Purification: Biotinylated proteins can be used as bait to isolate interacting partners from complex mixtures.

  • Proximity Labeling: In techniques like BioID, a biotin ligase is fused to a protein of interest to biotinylate proximal proteins, allowing for the mapping of protein-protein interaction networks in living cells.[12]

  • Drug Delivery: Biotin can be used to target drugs or imaging agents to cells expressing biotin receptors.

Example Application: Studying the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is implicated in many cancers. Proximity labeling using biotinylation can be employed to identify the protein interaction network of EGFR upon ligand binding.

G EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified EGFR signaling pathway.

In a proximity labeling experiment, a biotin ligase could be fused to EGFR. Upon activation with EGF and the addition of biotin, proteins in close proximity to EGFR, such as GRB2 and SOS, would become biotinylated. These biotinylated proteins can then be isolated using streptavidin beads and identified by mass spectrometry, providing a snapshot of the EGFR interactome.[7]

References

Application Notes and Protocols for Azido-PEG2-CH2COOH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-CH2COOH is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems. Its unique structure, featuring a terminal azide (B81097) group (-N₃) and a carboxylic acid (-COOH) separated by a hydrophilic diethylene glycol (PEG2) spacer, offers a versatile platform for the conjugation of a wide array of molecules. This linker is particularly valuable in the development of targeted therapies such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).

The azide group serves as a handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the stable ligation of alkyne-modified molecules under mild conditions.[1] The carboxylic acid moiety enables straightforward conjugation to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond, typically via activation with reagents like EDC and NHS.[2]

The inclusion of the PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve pharmacokinetic properties, reduce aggregation, and minimize immunogenicity.[3] These characteristics make Azido-PEG2-CH2COOH a powerful tool for researchers aiming to design and synthesize next-generation drug delivery vehicles with enhanced efficacy and safety profiles.

Physicochemical Properties

A clear understanding of the physicochemical properties of Azido-PEG2-CH2COOH is essential for its effective application.

PropertyValueReference
Chemical Name 2-[2-(2-azidoethoxy)ethoxy]acetic acid[4]
CAS Number 882518-90-3[4]
Molecular Formula C₆H₁₁N₃O₄[4]
Molecular Weight 189.17 g/mol [4]
Appearance Colorless to light yellow liquid/oil[4]
Purity Typically >95%[5]
Solubility Soluble in water, DMSO, DMF[6]
Storage Store at -20°C for long-term stability[1]

Applications in Drug Delivery

Antibody-Drug Conjugates (ADCs)

Azido-PEG2-CH2COOH is a valuable tool in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that targets a specific tumor antigen. The bifunctional nature of the linker allows for a two-step conjugation process. First, the carboxylic acid is used to attach the linker to an amine-containing drug molecule. Subsequently, the azide group on the drug-linker complex is "clicked" onto an alkyne-modified antibody. This approach allows for the creation of homogenous ADCs with a well-defined drug-to-antibody ratio (DAR).[7]

Workflow for ADC Synthesis using Azido-PEG2-CH2COOH:

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody-Drug Conjugation (Click Chemistry) cluster_2 Characterization Drug Amine-containing Drug Activated_Linker EDC/NHS Activation of Carboxylic Acid Drug->Activated_Linker Amide Bond Formation Linker Azido-PEG2-CH2COOH Linker->Activated_Linker Drug_Linker Azide-Functionalized Drug Activated_Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC CuAAC or SPAAC 'Click' Reaction Alkyne_Ab Alkyne-Modified Antibody Alkyne_Ab->ADC Characterization DAR Determination (MS, HIC) Purity (SEC) Antigen Binding (ELISA) ADC->Characterization

Caption: General workflow for ADC synthesis.

Functionalization of Nanoparticles

The surface modification of nanoparticles is crucial for their application in targeted drug delivery. Azido-PEG2-CH2COOH can be used to functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to improve their biocompatibility and provide a reactive handle for further conjugation. The carboxylic acid can be used to attach the linker to the nanoparticle surface (e.g., via EDC/NHS chemistry with amine-functionalized nanoparticles). The exposed azide groups can then be used to attach targeting ligands (e.g., peptides, aptamers) or imaging agents via click chemistry.

Workflow for Nanoparticle Functionalization:

NP_Functionalization_Workflow cluster_0 Step 1: Nanoparticle Surface Activation cluster_1 Step 2: Ligand Conjugation (Click Chemistry) cluster_2 Characterization NP Amine-Functionalized Nanoparticle Azide_NP Azide-Functionalized Nanoparticle NP->Azide_NP Linker Azido-PEG2-CH2COOH Activated_Linker EDC/NHS Activation Linker->Activated_Linker Activated_Linker->Azide_NP Amide Bond Formation Targeted_NP Targeted Nanoparticle Azide_NP->Targeted_NP CuAAC or SPAAC 'Click' Reaction Alkyne_Ligand Alkyne-Modified Targeting Ligand Alkyne_Ligand->Targeted_NP Characterization Size & Zeta Potential (DLS) Drug Loading Efficiency In Vitro Targeting Targeted_NP->Characterization

Caption: Nanoparticle functionalization workflow.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Azido-PEG2-CH2COOH can be used as a segment of the PROTAC linker. For instance, the carboxylic acid can be coupled to one of the ligands, and the azide can be reacted with an alkyne-functionalized version of the other ligand to assemble the final PROTAC molecule.[1]

Logical Relationship in PROTAC Synthesis:

PROTAC_Synthesis_Logic cluster_0 Conjugation Steps PROTAC PROTAC Molecule Ligand1 Target Protein Ligand (with amine) Amide_Bond Amide Bond Formation (EDC/NHS) Ligand1->Amide_Bond Linker Azido-PEG2-CH2COOH Linker->Amide_Bond Ligand2 E3 Ligase Ligand (with alkyne) Click_Reaction Click Chemistry (CuAAC or SPAAC) Ligand2->Click_Reaction Amide_Bond->Click_Reaction Click_Reaction->PROTAC

Caption: PROTAC synthesis logical steps.

Experimental Protocols

Protocol 1: Activation of Azido-PEG2-CH2COOH with EDC/NHS and Conjugation to an Amine-Containing Molecule

This protocol describes the formation of an amide bond between the carboxylic acid of Azido-PEG2-CH2COOH and a primary amine on a molecule of interest (e.g., a drug, peptide, or amine-functionalized nanoparticle).

Materials:

  • Azido-PEG2-CH2COOH

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Azido-PEG2-CH2COOH in anhydrous DMF or DMSO (e.g., 100 mM).

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF.

  • Activation of Carboxylic Acid:

    • In a reaction tube, dissolve Azido-PEG2-CH2COOH in Activation Buffer.

    • Add a 2 to 5-fold molar excess of both EDC and NHS to the Azido-PEG2-CH2COOH solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Immediately add the activated Azido-PEG2-NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove excess linker and byproducts using a suitable method based on the properties of the conjugate (e.g., size-exclusion chromatography for proteins, dialysis for nanoparticles, or reverse-phase HPLC for small molecules).

Quantitative Parameters for EDC/NHS Coupling:

ParameterRecommended RangeNotes
Molar Ratio (EDC:NHS:Linker) (2-5) : (2-5) : 1A molar excess of EDC/NHS is required to drive the reaction.
Activation pH 5.0 - 6.5Optimal for NHS-ester formation and minimizing hydrolysis of EDC.
Coupling pH 7.2 - 8.0Efficient for the reaction of NHS-esters with primary amines.
Reaction Time 2 - 12 hoursDependent on temperature and reactivity of the amine.
Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions and protein denaturation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-functionalized molecule (prepared using Protocol 1) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4 or other suitable buffer

  • DMSO for dissolving reagents

  • Purification system

Procedure:

  • Reagent Preparation:

    • Dissolve the azide- and alkyne-containing molecules in the Reaction Buffer.

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a stock solution of the ligand (THPTA or TBTA) in water or DMSO (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M) immediately before use.

  • Reaction Setup:

    • In a reaction tube, combine the azide-containing molecule (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents) in the Reaction Buffer.

    • Add the copper-stabilizing ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.

  • Purification:

    • Purify the resulting triazole-linked conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.

Quantitative Parameters for CuAAC Reaction:

ParameterRecommended Concentration/RatioNotes
Azide:Alkyne Molar Ratio 1 : (1.1 - 1.5)A slight excess of one reagent can drive the reaction to completion.
Copper(I) Catalyst 50 - 200 µMHigher concentrations can increase reaction rate but may also lead to protein precipitation.
Ligand:Copper Molar Ratio 2:1 to 5:1The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.
Sodium Ascorbate 1 - 5 mMActs as a reducing agent to maintain copper in the active Cu(I) state.
Reaction Time 1 - 4 hoursCan be monitored by LC-MS or other analytical techniques.

Characterization and Data Presentation

Thorough characterization of the final conjugate is critical to ensure its quality and functionality. The following tables should be used to record experimental data.

Table for ADC Characterization:

ParameterMethodExpected Outcome/ValueYour Result
Drug-to-Antibody Ratio (DAR) Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC)Typically 2-4 for homogenous ADCs
Purity Size-Exclusion Chromatography (SEC-HPLC)>95% monomeric species
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)Similar K_D to the unconjugated antibody
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)Potent cytotoxicity on target cells, low on non-target cells

Table for Functionalized Nanoparticle Characterization:

ParameterMethodExpected Outcome/ValueYour Result
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Dependent on nanoparticle type, typically <200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 for a homogenous population
Zeta Potential Laser Doppler VelocimetryChange upon surface modification
Drug Loading Content (%) HPLC, UV-Vis SpectroscopyVaries with formulation, aim for >5%
Encapsulation Efficiency (%) HPLC, UV-Vis SpectroscopyVaries with formulation, aim for >70%

Table for PROTAC Characterization:

ParameterMethodExpected Outcome/ValueYour Result
Identity and Purity LC-MS, NMRCorrect mass and structure, >95% purity
Binding to Target Protein SPR, Isothermal Titration Calorimetry (ITC)Confirmed binding with measurable K_D
Binding to E3 Ligase SPR, ITCConfirmed binding with measurable K_D
In Vitro Degradation Western Blot, In-Cell WesternDose-dependent reduction of target protein
DC₅₀ and Dₘₐₓ Western Blot analysisPotent DC₅₀ and high Dₘₐₓ

Note: The "Expected Outcome/Value" column provides general guidance. Optimal values are application-specific and should be determined empirically.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azido-PEG2-CH2COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during Azido-PEG2-CH2COOH conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction involves two steps, each with a distinct optimal pH range. The activation of the carboxyl group on Azido-PEG2-CH2COOH with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2] The subsequent coupling of the NHS-activated PEG to the primary amine on your target molecule is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[1][4] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a frequently used buffer for this second step.[3][5]

Q2: How should I prepare and store my EDC and NHS reagents?

A2: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their reactivity.[3][6] It is recommended to store EDC and NHS desiccated at -20°C.[3] Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[3][6][7] Prepare solutions of EDC and NHS immediately before use, as they are prone to hydrolysis in aqueous environments.[3] For frequent use, consider aliquoting the reagents into smaller, single-use vials.[3]

Q3: My NHS-ester is hydrolyzing before it can react with my amine. How can I prevent this?

A3: NHS-ester hydrolysis is a common side reaction that competes with the desired amidation.[4][8] The rate of hydrolysis increases with pH.[4] The half-life of an NHS-ester is several hours at pH 7 but can drop to minutes at pH 9.[4][9] To minimize hydrolysis, you should perform the conjugation step immediately after the activation of the carboxyl group.[5] Also, ensure that your reaction buffers are free of primary amines (e.g., Tris or glycine), as these will compete with your target molecule for the activated PEG.[4][6]

Q4: What are common side reactions with EDC/NHS chemistry, and how can I minimize them?

A4: Besides the hydrolysis of the NHS-ester, a potential side reaction is the formation of an N-acylurea byproduct, which can occur when the O-acylisourea intermediate rearranges.[1] This is more common for carboxyl groups located in hydrophobic regions of proteins.[1] Using N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, helps to suppress this side reaction by converting the unstable O-acylisourea intermediate into a more stable NHS ester.[2][10] Another potential issue is the reduction of the azide (B81097) group on the PEG linker to an amine, especially in the presence of reducing agents like phosphines (e.g., PPh₃) or under conditions of catalytic hydrogenation.[11]

Q5: How do I quench the conjugation reaction?

A5: Quenching is necessary to deactivate any remaining reactive NHS esters.[3] This can be done by adding a quenching reagent containing a primary amine. Common quenching reagents include Tris, glycine, lysine, or ethanolamine, typically at a final concentration of 20-100 mM.[1][12] An alternative is to add hydroxylamine, which hydrolyzes any unreacted NHS esters.[1][10]

Troubleshooting Guide for Low Conjugation Yield

Issue Potential Cause Recommended Solution
Low or No Conjugation Inactive EDC or NHS due to moisture. Use fresh, anhydrous reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation.[5][7]
Incorrect pH for activation or coupling. Ensure the activation buffer (e.g., MES) is between pH 4.5-6.0 and the coupling buffer (e.g., PBS) is between pH 7.2-8.0.[1][5]
Hydrolysis of the NHS ester. Perform the conjugation step immediately after the activation step. Keep the reaction time for activation to a minimum (e.g., 15 minutes).[1][5]
Presence of primary amines in the buffer (e.g., Tris, glycine). Use amine-free buffers such as MES and PBS for the reaction.[5][6] Dialyze your protein if it is in an incompatible buffer.
Insufficient molar excess of PEG linker or coupling reagents. Increase the molar ratio of the Azido-PEG2-CH2COOH, EDC, and NHS. A 10- to 50-fold molar excess of the PEG linker may be necessary, especially for dilute protein solutions.
Precipitation During Reaction Protein aggregation due to pH change or reagent addition. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange prior to the reaction.
High concentration of EDC. If you are using a large excess of EDC and observe precipitation, try reducing the concentration.[3]
Difficulty in Purifying the Conjugate Similar size of conjugated and unconjugated protein. Size exclusion chromatography (SEC) is effective at separating PEGylated proteins from unreacted protein and low molecular weight by-products.[]
Similar charge properties of conjugated species. Ion exchange chromatography (IEX) can separate molecules based on the degree of PEGylation, as the PEG chains can shield surface charges.[][14]
Presence of unreacted PEG and byproducts. Dialysis or diafiltration can be used to remove small molecule impurities.[][14]

Quantitative Data

Table 1: Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours[4]
8.0Room Temp210 minutes (Porphyrin-NHS ester)[15]
8.5Room Temp180 minutes (Porphyrin-NHS ester)[15]
8.64°C10 minutes[4]
9.0Room Temp125 minutes (Porphyrin-NHS ester)[15]

Table 2: Recommended Reaction Conditions for Two-Step EDC/NHS Coupling

Parameter Activation Step Coupling Step
pH 4.5 - 6.0[1][2]7.2 - 8.5[1][4]
Buffer 0.1 M MES, 0.5 M NaCl[1]Phosphate-buffered saline (PBS)[1]
Temperature Room TemperatureRoom Temperature or 4°C
Duration 15 - 30 minutes[1][12]2 hours to overnight[1][12]
EDC Molar Excess 2 - 10 fold over carboxyl groups[3]-
NHS Molar Excess 2 - 5 fold over carboxyl groups[3]-

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of Azido-PEG2-CH2COOH to a Protein

This protocol describes a general method for conjugating Azido-PEG2-CH2COOH to a protein with available primary amine groups.

Materials:

  • Protein with primary amines (in amine-free buffer, e.g., PBS)

  • Azido-PEG2-CH2COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[1]

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of Sulfo-NHS in anhydrous DMSO or Activation Buffer.[5]

    • Dissolve Azido-PEG2-CH2COOH in Activation Buffer to a desired concentration (e.g., 10-20 mM).

  • Activation of Azido-PEG2-CH2COOH:

    • In a reaction tube, combine the Azido-PEG2-CH2COOH solution with EDC and Sulfo-NHS. A common starting molar ratio is 1:2:5 (Carboxyl-PEG:EDC:Sulfo-NHS).

    • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.[12]

  • Conjugation to the Protein:

    • Immediately after the activation step, add the activated Azido-PEG2-CH2COOH solution to your protein solution in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.[5] A 20-fold molar excess of the PEG linker to the protein is a good starting point.[6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[12]

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column or by dialysis against an appropriate buffer.[5] Size exclusion chromatography (SEC) can also be used for purification.[]

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and assess purity.[16]

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Quenching & Purification reagents Prepare Reagents: - Azido-PEG2-CH2COOH - EDC & Sulfo-NHS activate Activate PEG-COOH (15-30 min, RT) reagents->activate Add EDC/ Sulfo-NHS conjugate Conjugate to Protein (2h RT or overnight 4°C) activate->conjugate Add activated PEG to protein protein Prepare Protein in Amine-Free Buffer protein->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench Stop reaction purify Purify Conjugate (SEC, Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for two-step EDC/NHS conjugation.

troubleshooting_tree start Low Conjugation Yield check_reagents Are EDC/NHS reagents fresh and stored properly? start->check_reagents reagent_no Use fresh reagents. Equilibrate to RT before opening. check_reagents->reagent_no No check_ph Is the pH correct for both activation and coupling steps? check_reagents->check_ph Yes reagent_no->check_ph ph_no Adjust activation pH to 4.5-6.0 and coupling pH to 7.2-8.0. check_ph->ph_no No check_buffer Are buffers free of primary amines (Tris, glycine)? check_ph->check_buffer Yes ph_no->check_buffer buffer_no Use amine-free buffers (MES, PBS). Dialyze protein if necessary. check_buffer->buffer_no No check_hydrolysis Is there a delay between activation and coupling? check_buffer->check_hydrolysis Yes buffer_no->check_hydrolysis hydrolysis_yes Minimize delay. Perform coupling immediately after activation. check_hydrolysis->hydrolysis_yes Yes check_ratio Is the molar ratio of PEG/reagents sufficient? check_hydrolysis->check_ratio No hydrolysis_yes->check_ratio ratio_no Increase molar excess of PEG linker, EDC, and NHS. check_ratio->ratio_no No success Yield Improved check_ratio->success Yes ratio_no->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing EDC/NHS Coupling with Azido-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for optimizing the EDC/NHS coupling of Azido-PEG2-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your conjugation experiments. Here you will find answers to frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling process involves two critical steps, each with its own ideal pH range for maximum efficiency. The initial activation of the carboxyl group on your Azido-PEG2-CH2COOH with EDC is most effective in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent coupling of the resulting NHS-ester to a primary amine-containing molecule is most efficient at a neutral to slightly basic pH, generally in the range of 7.0 to 8.5.[1][2] Therefore, a two-step protocol with a pH adjustment between the steps is highly recommended for optimal results.[2]

Q2: Which buffers should I use for the activation and coupling steps?

A2: It is crucial to select buffers that will not interfere with the coupling chemistry. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) should be avoided as they will compete in the reaction.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[1][3]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common and suitable option for this step.[1][3] Other non-amine buffers like HEPES or borate (B1201080) buffer can also be used.[4]

Q3: How should I handle and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture, which can lead to their degradation and a loss of activity.[1] Proper handling and storage are critical:

  • Storage: Store both EDC and NHS desiccated at -20°C.[1]

  • Handling: Before use, allow the vials to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.[1]

  • Preparation: Prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous environments.[1] Do not store them in solution.[5]

Q4: What are the recommended molar ratios of Azido-PEG2-CH2COOH to EDC and NHS?

A4: While the optimal molar ratios can be dependent on the specific substrates you are using, a good starting point is to use a molar excess of both EDC and NHS relative to the amount of your Azido-PEG2-CH2COOH. A common recommendation is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] It is often necessary to empirically optimize these ratios to achieve the best coupling efficiency for your specific application.

Q5: How can I stop (quench) the coupling reaction?

A5: Quenching is an important step to deactivate any unreacted NHS esters and prevent further reactions. Common quenching reagents include hydroxylamine, Tris, glycine, or ethanolamine, typically added to a final concentration of 10-50 mM.[1][3][6] Keep in mind that if you use a primary amine-containing quencher like Tris, glycine, or ethanolamine, it will result in the modification of the remaining activated carboxyl groups.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Coupling Yield Inactive Reagents: EDC and/or NHS may have degraded due to moisture exposure.[1]Purchase fresh reagents and ensure they are stored correctly in a desiccator at -20°C. Always allow vials to warm to room temperature before opening.[1] Prepare solutions immediately before use.[1]
Suboptimal pH: The pH of your activation or coupling buffer may be outside the optimal range.Verify the pH of your MES (pH 4.5-6.0) and PBS (pH 7.0-8.5) buffers.[1][2]
Inappropriate Buffer: Your buffer may contain interfering substances like primary amines or carboxylates.Use recommended buffers such as MES for activation and PBS for coupling.[1][3] Avoid Tris, glycine, and acetate (B1210297) buffers.[1]
Hydrolysis of Intermediates: The O-acylisourea or NHS-ester intermediates are susceptible to hydrolysis, especially at higher pH.Perform the coupling step as soon as possible after the activation step.[1]
Precipitation During Reaction Protein Aggregation: The change in pH or addition of reagents may cause your protein to aggregate and precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers. You may need to perform a buffer exchange prior to the reaction.
High EDC Concentration: A large excess of EDC can sometimes lead to precipitation.[1]If you are observing precipitation and using a high molar excess of EDC, try reducing the concentration.

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol for Azido-PEG2-CH2COOH

This protocol outlines the activation of Azido-PEG2-CH2COOH and subsequent coupling to an amine-containing molecule.

Materials:

  • Azido-PEG2-CH2COOH

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column (optional)

Procedure:

Step 1: Activation of Azido-PEG2-CH2COOH

  • Allow EDC and NHS vials to equilibrate to room temperature before opening.

  • Dissolve your Azido-PEG2-CH2COOH in the Activation Buffer.

  • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the Azido-PEG2-CH2COOH solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]

Step 2: Coupling to Amine-Containing Molecule

  • Immediately following the activation step, add the activated Azido-PEG2-CH2COOH solution to your amine-containing molecule, which has been dissolved in the Coupling Buffer.

  • Alternatively, for a more controlled reaction, you can perform a buffer exchange on the activated PEG linker into the Coupling Buffer using a desalting column before adding it to your amine-containing molecule. This also removes excess EDC and NHS.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][3]

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction and deactivate any remaining NHS esters.

  • Incubate for 15 minutes at room temperature.

Step 4: Purification

  • Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Visualizing the Workflow

EDC_NHS_Coupling_Workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_quenching Step 3: Quenching cluster_purification Step 4: Purification AzidoPEG Azido-PEG2-CH2COOH EDC_NHS Add EDC and NHS in MES Buffer AzidoPEG->EDC_NHS 15-30 min @ RT ActivatedPEG Activated Azido-PEG-NHS Ester EDC_NHS->ActivatedPEG AmineMolecule Amine-Containing Molecule in PBS ActivatedPEG->AmineMolecule Conjugate Azido-PEG-Amide Conjugate AmineMolecule->Conjugate 1-2 hours @ RT or overnight @ 4°C Quench Add Quenching Reagent (e.g., Hydroxylamine) Conjugate->Quench FinalProduct Quenched Reaction Mixture Quench->FinalProduct 15 min @ RT Purification Purification (e.g., Dialysis, SEC) FinalProduct->Purification PureConjugate Purified Conjugate Purification->PureConjugate

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

Troubleshooting_Logic cluster_reagents Reagent Check cluster_buffers Buffer Check cluster_procedure Procedural Check Start Low or No Coupling Yield? ReagentsFresh Are EDC/NHS reagents fresh and stored properly? Start->ReagentsFresh Yes WarmUp Were vials warmed to RT before opening? ReagentsFresh->WarmUp No BufferType Is the buffer type correct? (e.g., MES, PBS) ReagentsFresh->BufferType Yes SolutionsFresh Were solutions prepared immediately before use? WarmUp->SolutionsFresh No BufferpH Is the pH correct for each step? Activation: 4.5-6.0 Coupling: 7.0-8.5 BufferType->BufferpH Yes BufferType->BufferpH No TimeGap Was there a significant delay between activation and coupling? BufferpH->TimeGap Yes TimeGap->Start No, review protocol

Caption: A logical troubleshooting guide for low coupling yield.

References

Stability of Azido-PEG2-CH2COOH in different aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Azido-PEG2-CH2COOH in various aqueous buffers. Understanding the stability of this heterobifunctional linker is critical for the success of bioconjugation, PEGylation, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Factors Affecting the Stability of Azido-PEG2-CH2COOH

The stability of Azido-PEG2-CH2COOH is primarily influenced by the chemical reactivity of its terminal azide (B81097) (-N₃) and carboxylic acid (-COOH) functional groups, as well as the integrity of the polyethylene (B3416737) glycol (PEG) spacer. Key environmental factors that can impact its stability include pH, temperature, light exposure, and the presence of certain chemical reagents.

  • pH: The azide group is generally stable within a pH range of 4 to 12.[1] However, it is sensitive to strong acids, which can lead to the formation of volatile and potentially explosive hydrazoic acid.[1] The PEG ether linkages are stable across a wide pH range. The carboxylic acid group will be protonated at acidic pH and deprotonated at neutral to basic pH, which can influence its reactivity in conjugation reactions.

  • Temperature: Elevated temperatures can cause the thermal decomposition of the azide group, leading to the release of nitrogen gas.[2] Therefore, it is recommended to perform reactions at ambient temperature or below and to avoid prolonged heating.[1]

  • Light: Organic azides can be sensitive to light, particularly UV radiation, which may lead to degradation.[1][3] It is advisable to protect Azido-PEG2-CH2COOH and its solutions from direct light.[1]

  • Reducing Agents: The azide group is susceptible to reduction to an amine in the presence of reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1] The use of these reagents in reaction mixtures containing the azide linker should be avoided.[1]

  • Buffer Composition: While the carboxylic acid is less susceptible to nucleophilic attack than other functional groups like chloroalkanes, using non-nucleophilic buffers is a good practice to prevent unintended side reactions. Buffers such as PBS and HEPES are generally recommended over amine-containing buffers like Tris.[1]

Stability in Common Aqueous Buffers

  • Phosphate-Buffered Saline (PBS): With a pH typically around 7.4, PBS is a non-nucleophilic buffer and is generally an excellent choice for reactions and stability studies involving Azido-PEG2-CH2COOH.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): This is another non-nucleophilic buffer that is effective in the pH range of 6.8 to 8.2, making it a suitable option for maintaining the stability of the azide group.[1]

  • MES (2-(N-morpholino)ethanesulfonic acid): MES is a good buffering agent for more acidic conditions (pH 5.5 to 6.7). Caution should be exercised to avoid strongly acidic conditions (pH < 4) that could compromise the azide group.[1]

Summary of Stability Data

While specific kinetic data for the degradation of Azido-PEG2-CH2COOH in different buffers is not extensively published, the following table summarizes the general stability of its functional groups based on established chemical principles.

Functional GroupConditionStabilityRecommendations
Azide (-N₃) pH Stable in the 4-12 range.[1] Unstable in strong acids.Use buffers within a pH range of 5.0-10.0. Avoid pH < 4.[1]
Temperature Labile at elevated temperatures.[2]Perform reactions at ambient temperature or below. Avoid prolonged heating.[1]
Light Sensitive to prolonged UV exposure.[1][3]Protect solutions from direct light.[1]
Reducing Agents Reduced to an amine by DTT, TCEP.[1]Avoid the use of phosphine-based or thiol-based reducing agents.[1][4]
PEG Linker General Generally stable in aqueous solutions.[1]The PEG component is robust under most bioconjugation conditions.
Carboxylic Acid (-COOH) pH Stable.The ionization state will depend on the buffer pH.
Nucleophiles Generally stable.Use non-nucleophilic buffers like PBS or HEPES to minimize potential side reactions.[1]

Experimental Protocols

Protocol for Assessing the Stability of Azido-PEG2-CH2COOH

This protocol provides a general framework for evaluating the stability of Azido-PEG2-CH2COOH in a specific aqueous buffer. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for such assessments.[5]

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of Azido-PEG2-CH2COOH (e.g., 10 mg/mL) in an anhydrous organic solvent such as DMSO or DMF.[6]

  • Incubation in Aqueous Buffer:

    • Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 1 mg/mL).

    • Divide the solution into several aliquots in separate vials to avoid repeated sampling from the same vial.

    • Incubate the vials at a constant temperature (e.g., 4°C, 25°C, or 37°C). Protect from light.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from the incubator.

    • Immediately quench any potential degradation by freezing the sample at -80°C or by immediate analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the parent compound from any potential degradation products.

    • Monitor the peak area of the intact Azido-PEG2-CH2COOH over time.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products, which can be further characterized by mass spectrometry (LC-MS).[5]

Visualizations

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (in anhydrous DMSO) incubate Incubate Compound in Buffers at Different Temperatures prep_stock->incubate prep_buffer Prepare Aqueous Buffers (e.g., PBS, HEPES) prep_buffer->incubate timepoint Collect Samples at Various Time Points incubate->timepoint hplc Analyze by HPLC-UV or LC-MS timepoint->hplc data Quantify Remaining Compound & Identify Degradants hplc->data kinetics Determine Degradation Kinetics and Half-Life data->kinetics

Caption: A flowchart illustrating the key steps for assessing the stability of Azido-PEG2-CH2COOH in aqueous buffers.

Troubleshooting Guide and FAQs

Q1: My conjugation reaction yield is low. Could the stability of Azido-PEG2-CH2COOH be the issue?

A: Yes, low yield can be a result of linker degradation. Ensure you are using freshly prepared solutions of the linker from a properly stored solid stock.[1] Avoid high temperatures, prolonged incubation times, and incompatible buffer components (e.g., reducing agents or highly acidic/basic conditions).[1] It's also recommended to verify the quality of your other reagents.[7]

Q2: I see a new, unexpected peak in my LC-MS analysis. What could it be?

A: An unexpected peak could be a degradation product. If you have not excluded reducing agents from your reaction, the new peak could correspond to the amine-reduced form of the azide.[1] Alternatively, under harsh conditions, other degradation pathways may occur. Characterizing the mass of the new peak can help in its identification.

Q3: Can I use DTT or TCEP to reduce disulfide bonds in my protein before conjugation?

A: No. DTT and TCEP will reduce the azide group on the linker to an amine, rendering it inactive for "click chemistry" reactions.[1] If disulfide bond reduction is necessary, it must be performed before introducing the azide-PEG linker, and the reducing agent must be thoroughly removed, for example, by using a desalting column.

Q4: What is the best way to store Azido-PEG2-CH2COOH?

A: For long-term stability, the solid compound should be stored at -20°C, protected from light and moisture.[8] If you need to prepare a stock solution, use an anhydrous solvent like DMSO or DMF and store it at -20°C or -80°C.[1][9] It is highly recommended to prepare aqueous solutions fresh for each experiment and to avoid multiple freeze-thaw cycles.[1][8]

Q5: My Azido-PEG2-CH2COOH precipitated when I added it to my aqueous buffer. What should I do?

A: Precipitation upon addition to an aqueous buffer is a common solubility issue.[6] You can try the following:

  • Decrease the final concentration: Your intended concentration may be above the linker's solubility limit in that specific buffer.[6]

  • Increase organic co-solvent: If your experiment allows, increasing the percentage of the organic co-solvent (like DMSO) in the final mixture can help maintain solubility.[6]

  • Change the buffer: Some salts or buffer components can decrease solubility. Trying a different buffer system might resolve the issue.[6]

References

Potential side reactions of Azido-PEG2-CH2COOH in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Azido-PEG2-CH2COOH in bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during bioconjugation reactions with Azido-PEG2-CH2COOH.

Issue 1: Low or No Conjugation to Amine-Containing Biomolecules

Question: I am not observing any product, or the yield of my desired bioconjugate is very low after reacting my amine-containing protein/peptide with pre-activated Azido-PEG2-CH2COOH (NHS ester). What could be the cause?

Answer:

Several factors could be contributing to low or no conjugation efficiency. The primary suspect is often the hydrolysis of the N-hydroxysuccinimide (NHS) ester used to activate the carboxylic acid of the linker.

  • NHS Ester Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH.[1][2][3] The rate of hydrolysis significantly increases with pH.[2]

    • Troubleshooting Steps:

      • Prepare Fresh: Always dissolve the NHS-activated linker immediately before use. Do not prepare stock solutions for storage.[4][5]

      • Control pH: Perform the conjugation reaction at a pH between 7.2 and 8.0 for optimal reactivity with primary amines while minimizing rapid hydrolysis.[2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2]

      • Buffer Selection: Ensure your reaction buffer does not contain primary amines, such as Tris or glycine, as these will compete with your target biomolecule for the NHS ester.[2][4][5] Phosphate-buffered saline (PBS) is a suitable choice.[5]

      • Concentration: Reactions with dilute protein solutions may require a greater molar excess of the NHS-activated linker to achieve a good level of incorporation.[4][5]

  • Suboptimal Activation: If you are performing the NHS activation in-house using reagents like EDC and NHS, the activation step itself may be inefficient.

    • Troubleshooting Steps:

      • Anhydrous Conditions: When possible, prepare the activated linker in an anhydrous organic solvent like DMSO or DMF to prevent premature hydrolysis.[6]

      • Reagent Quality: Ensure your EDC and NHS reagents are of high quality and have been stored properly to prevent degradation.

Issue 2: Unexpected Mass Increase in Final Product Consistent with an Amine

Question: My mass spectrometry results show a mass corresponding to my target molecule plus the PEG linker, but the azide (B81097) group appears to have been converted to an amine. What happened?

Answer:

The azide group of your linker has likely been reduced to a primary amine. This is a common side reaction for azides.[7]

  • Presence of Reducing Agents:

    • Phosphines: Reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), often used to reduce disulfide bonds in proteins, will also reduce azides via the Staudinger reaction.[8]

    • Thiols: Thiol-containing molecules, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can also slowly reduce azides, especially at higher temperatures or over extended reaction times.[7]

    • Troubleshooting Steps:

      • Avoid Co-incubation: If disulfide reduction is necessary, perform it as a separate step and remove the reducing agent (e.g., via a desalting column) before adding the azide-containing linker.[9]

      • Alternative Reducing Agents: If a reducing agent must be present, consider those that are less reactive towards azides, although careful screening is required.

  • Catalytic Hydrogenation Conditions: If your synthetic route involves catalytic hydrogenation (e.g., H₂, Pd/C) for other steps, this will readily reduce the azide group to an amine.[7][10]

Issue 3: Low Yield in "Click Chemistry" (CuAAC) Reaction

Question: I have successfully conjugated the Azido-PEG2-CH2COOH linker to my biomolecule, but the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with my alkyne-tagged molecule is inefficient. What could be the problem?

Answer:

Low yields in CuAAC reactions involving biomolecules can be due to several factors, often related to the copper catalyst.

  • Copper Toxicity: The copper(I) catalyst required for CuAAC can be toxic to biomolecules, leading to aggregation or degradation.[7][11]

  • Reaction Conditions:

    • Troubleshooting Steps:

      • Use a Ligand: Always include a copper-chelating ligand, such as TBTA, to stabilize the Cu(I) oxidation state and protect the biomolecule.

      • Minimize Reaction Time: Optimize the reaction time to be as short as possible while still achieving a reasonable yield.

      • Consider Copper-Free Click Chemistry: If copper toxicity remains an issue, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This involves reacting the azide with a strained alkyne (e.g., DBCO, BCN) and does not require a copper catalyst, making it more biocompatible.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups on Azido-PEG2-CH2COOH?

A1: Azido-PEG2-CH2COOH is a heterobifunctional linker with two key reactive groups:

  • Azide group (-N₃): This group is used for bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[12][13]

  • Carboxylic acid group (-COOH): This group can be activated (commonly with NHS) to react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond.[14][15]

Q2: How should I store Azido-PEG2-CH2COOH and its activated (NHS ester) form?

A2:

  • Azido-PEG2-CH2COOH (non-activated): Store the solid compound at -20°C in a dry, dark environment.[16][17]

  • NHS-activated Azido-PEG2-CH2COOH: This form is highly moisture-sensitive.[4] It should be stored at -20°C with a desiccant.[4][5] It is strongly recommended to prepare solutions of the NHS ester immediately before use and discard any unused portion.[4][5]

Q3: Can the azide group react with any functional groups on a protein other than an alkyne?

A3: Under typical bioconjugation conditions, the azide group is considered bioorthogonal, meaning it is generally unreactive towards the functional groups naturally found in proteins.[7] However, it is susceptible to reduction by certain reagents that might be present in the reaction mixture, such as phosphines and thiols.[7][8]

Q4: What is the purpose of the PEG spacer in this linker?

A4: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and serves several purposes:

  • It increases the water solubility of the linker and the resulting conjugate.[17][18]

  • It can improve the stability of the final bioconjugate.[18]

  • It can reduce the immunogenicity of the conjugated molecule.[18]

  • The length of the spacer can be critical for maintaining the biological activity of the conjugated molecules by reducing steric hindrance.[13]

Q5: Are there any intramolecular side reactions I should be aware of?

A5: While some complex azido-containing molecules can undergo intramolecular cyclization, this is not a commonly reported side reaction for simple linkers like Azido-PEG2-CH2COOH under standard bioconjugation conditions.[19][20] The primary concerns are the intermolecular side reactions detailed in the troubleshooting guide.

Quantitative Data Summary

Table 1: Factors Influencing NHS Ester Hydrolysis

ParameterConditionEffect on Hydrolysis RateConsequence for Conjugation
pH Increasing pH (e.g., from 7.0 to 8.5)IncreasesReduces available active linker
Temperature Increasing TemperatureIncreasesReduces available active linker
Buffer Composition Presence of primary amines (Tris, glycine)N/A (competing reaction)Reduces yield of desired conjugate
Time Longer incubation timeIncreases total hydrolysisReduces available active linker

Data compiled from principles described in multiple sources.[1][2][3]

Table 2: Factors Influencing Azide Reduction

ParameterConditionEffect on Azide GroupConsequence for Conjugation
Reducing Agents Presence of phosphines (e.g., TCEP)Rapid reduction to amineInability to perform click chemistry
Presence of thiols (e.g., DTT)Slow reduction to amineInability to perform click chemistry
Catalysts Presence of hydrogenation catalysts (e.g., Pd/C, H₂)Rapid reduction to amineInability to perform click chemistry

Data compiled from principles described in multiple sources.[7][8][10]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation via NHS Activation

  • Buffer Exchange: Ensure the protein solution (e.g., 1-10 mg/mL) is in an amine-free buffer, such as PBS at pH 7.2-7.4.[4][5]

  • Linker Preparation: Immediately before use, dissolve the NHS-activated Azido-PEG2-CH2COOH in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final volume of the organic solvent should not exceed 10%.[4][9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4][5]

  • Quenching (Optional): To stop the reaction, a buffer containing primary amines (e.g., Tris) can be added.[6]

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis.[4][5]

Protocol 2: Identification of Side Products by Mass Spectrometry

  • Sample Preparation: After the bioconjugation reaction, purify the sample to remove excess linker and other reagents.

  • Analysis: Analyze the purified sample using high-resolution mass spectrometry (e.g., ESI-MS).

  • Data Interpretation:

    • Desired Product: Look for the mass corresponding to: Mass(Biomolecule) + Mass(Azido-PEG2-CH2COOH) - Mass(H₂O).

    • Hydrolyzed Linker: If the NHS-activated linker was used, its hydrolysis product will not react and will be removed during purification. The unreacted biomolecule will be a primary species observed.

    • Azide Reduction: Look for a mass corresponding to: Mass(Biomolecule) + Mass(Amino-PEG2-CH2COOH) - Mass(H₂O). This corresponds to a mass difference of -26 Da from the expected azido-conjugate (- N₂ and + 2H).

Visualizations

G cluster_start Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p Protein in Amine-Free Buffer (pH 7.2-7.4) mix Mix Protein and Linker (10-20x molar excess) p->mix l Prepare Fresh Azido-PEG2-CH2COOH-NHS in DMSO/DMF l->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench (Optional) with Tris Buffer incubate->quench purify Purify (Desalting/Dialysis) quench->purify analyze Analyze (e.g., MS, HPLC) purify->analyze

Caption: General experimental workflow for bioconjugation.

G cluster_desired Desired Reaction cluster_side Potential Side Reactions start Azido-PEG-R (Azide Group) click Click Chemistry (CuAAC or SPAAC) start->click + Alkyne reduction Reduction to Amine (H₂N-PEG-R) start->reduction decomp Decomposition start->decomp cause1 Presence of Reducing Agents (TCEP, DTT) cause1->reduction cause2 Catalytic Hydrogenation cause2->reduction cause3 Heat or Light (UV exposure) cause3->decomp

Caption: Potential side reactions of the azide group.

G cluster_desired Desired Reaction cluster_side Potential Side Reactions start R-COOH Linker activated R-CO-NHS (Activated Linker) start->activated + EDC, NHS amine Amine Conjugation (Stable Amide Bond) activated->amine + Primary Amine (Biomolecule) hydrolysis Hydrolysis (Inactive R-COOH) activated->hydrolysis other_nuc Reaction with other Nucleophiles (e.g., -OH, -SH) activated->other_nuc cause2 Competing Amines (Tris, Glycine Buffer) activated->cause2 cause1 Aqueous Buffer (especially pH > 8) cause1->hydrolysis

Caption: Potential side reactions of the NHS-activated carboxyl group.

References

How to avoid reduction of the azide group in Azido-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-PEG2-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reagent, with a specific focus on preventing the unintentional reduction of the azide (B81097) functional group during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Azido-PEG2-CH2COOH and what is it used for?

Azido-PEG2-CH2COOH is a bifunctional linker molecule. It contains an azide group (-N₃) and a carboxylic acid group (-COOH) separated by a short polyethylene (B3416737) glycol (PEG) spacer. The azide group is commonly used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing alkyne groups.[1] The carboxylic acid allows for standard amide bond formation with amine-containing molecules. This makes it a versatile tool in bioconjugation and drug development, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: Under what conditions is the azide group in Azido-PEG2-CH2COOH susceptible to reduction?

The azide group is generally stable but can be reduced to a primary amine (-NH₂) under certain conditions. The most common causes of unintentional azide reduction include:

  • Catalytic Hydrogenation: Standard hydrogenation conditions, such as using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), will readily reduce azides to amines.[2]

  • Strong Hydride Reagents: Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the azide and the carboxylic acid.[2]

  • Certain Thiol-Based Reagents: In some contexts, particularly during peptide synthesis cleavage from a solid support, strong thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) can cause reduction of azides.[3]

Q3: I need to reduce the carboxylic acid in Azido-PEG2-CH2COOH to an alcohol. How can I do this without reducing the azide group?

This requires a chemoselective reduction. While strong reducing agents like LiAlH₄ would reduce both functional groups, milder borane-based reagents are often used for the selective reduction of carboxylic acids in the presence of azides. Borane (B79455) dimethyl sulfide (B99878) complex (BMS) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) are common choices. It is crucial to perform the reaction at low temperatures (e.g., 0 °C to room temperature) and to carefully control the stoichiometry of the reducing agent.

Q4: Are there any reagents that are generally "safe" to use with azides?

Yes, many reagents are compatible with the azide group. For example, the Staudinger reaction, which uses phosphines like triphenylphosphine (B44618) (PPh₃) followed by a water quench, is a very mild and chemoselective method for reducing azides and is unlikely to be triggered unintentionally.[2][4] Reagents for amide bond formation (e.g., EDC, HOBt, HATU) and click chemistry are designed to be compatible with azides.

Troubleshooting Guide: Unwanted Azide Reduction

This guide will help you identify and resolve issues related to the unintentional reduction of the azide group in Azido-PEG2-CH2COOH.

Problem Potential Cause Recommended Solution
Mass spectrometry shows a mass loss of 26 Da (loss of N₂ and gain of 2H). The azide group has been reduced to a primary amine. This is common if you have used catalytic hydrogenation (e.g., H₂/Pd/C) or a strong hydride reducing agent (e.g., LiAlH₄).[2]If the reduction was unintentional, you will need to repeat the synthesis using a milder, more chemoselective reagent that is compatible with the azide group. For example, for carboxylic acid reduction, consider using borane reagents under controlled conditions.
During a multi-step synthesis, the azide is lost after a deprotection or cleavage step. If using thiol-based scavengers, especially under acidic conditions, they may have reduced the azide.[3]Use non-thiol scavengers like triisopropylsilane (B1312306) (TIS) and water. If a thiol is necessary, dithiothreitol (B142953) (DTT) is generally a safer alternative to 1,2-ethanedithiol (EDT).[3]
A reaction to modify the carboxylic acid resulted in a mixture of products, some with the azide reduced. The reducing agent used was not sufficiently chemoselective or the reaction conditions (e.g., temperature, stoichiometry) were too harsh.Use a milder reducing agent known for its chemoselectivity. For example, NaBH₄ in the presence of a Lewis acid like LiCl can sometimes selectively reduce esters in the presence of azides.[5] Alternatively, protect the azide group before performing the reduction.

Data Summary: Chemoselectivity of Reducing Agents

The following table summarizes common reducing agents and their general compatibility with azide and carboxylic acid functional groups.

Reducing AgentTypical ConditionsEffect on Azide GroupEffect on Carboxylic AcidChemoselectivity Notes
H₂ with Pd/C or PtO₂ H₂ gas, various solventsReduces to Amine [2]No reactionNot suitable if the azide needs to be preserved.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THFReduces to Amine [2]Reduces to AlcoholNot chemoselective; reduces both groups.
Sodium Borohydride (NaBH₄) Protic solvents (e.g., EtOH, MeOH)Generally stableNo reactionDoes not typically reduce either group under standard conditions.
NaBH₄ with CoCl₂ or NiCl₂ Methanol (B129727) or waterReduces to Amine [6][7]No reactionCan be used for selective azide reduction in the presence of a carboxylic acid.
Borane (BH₃·THF or BMS) Anhydrous THFGenerally stableReduces to AlcoholRecommended for selective reduction of the carboxylic acid.
Triphenylphosphine (PPh₃) then H₂O THF/WaterReduces to Amine (Staudinger Reaction)[4]No reactionA very mild and selective method for azide reduction.
Zinc (Zn) with NH₄Cl THF/WaterReduces to Amine [8]No reactionA mild method for selective azide reduction.[8]

Experimental Protocol: Selective Reduction of the Carboxylic Acid in Azido-PEG2-CH2COOH

This protocol describes a method for the selective reduction of the carboxylic acid group to a primary alcohol while preserving the azide functionality.

Materials:

  • Azido-PEG2-CH2COOH

  • Borane dimethyl sulfide complex (BMS, 2M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and workup.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Azido-PEG2-CH2COOH (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the borane dimethyl sulfide complex (BMS) solution (approximately 1.5 - 2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess BMS. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add dichloromethane and saturated sodium bicarbonate solution to the residue and stir.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, Azido-PEG2-CH₂CH₂OH.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Visual Guides

G Decision Pathway for Handling Azido-PEG2-CH2COOH cluster_options cluster_solutions start Start with Azido-PEG2-CH2COOH goal What is your synthetic goal? start->goal reduce_cooh Reduce Carboxylic Acid to Alcohol? goal->reduce_cooh Modify -COOH couple_cooh Couple Carboxylic Acid (Amide Bond)? goal->couple_cooh Modify -COOH click_azide Use Azide in Click Chemistry? goal->click_azide Modify -N3 use_borane Use Borane (BH3.THF or BMS) - Chemoselective - Preserves Azide reduce_cooh->use_borane Yes avoid_strong Avoid: LiAlH4, H2/PdC reduce_cooh->avoid_strong Yes use_coupling Use standard coupling reagents (EDC, HATU, etc.) - Azide is stable couple_cooh->use_coupling Yes use_click Use Cu(I) catalyst (CuAAC) or strain-promoted alkyne (SPAAC) - Carboxylic acid is stable click_azide->use_click Yes

Caption: Decision-making flowchart for Azido-PEG2-CH2COOH.

G Workflow: Selective Reduction of Carboxylic Acid prep 1. Dissolve Azido-PEG2-CH2COOH in anhydrous THF under N2 cool1 2. Cool to 0 C prep->cool1 add_bms 3. Add Borane (BMS) dropwise cool1->add_bms react 4. Stir at 0 C to RT (Monitor by TLC/LC-MS) add_bms->react cool2 5. Cool to 0 C react->cool2 quench 6. Quench with Methanol cool2->quench workup 7. Solvent removal & Aqueous workup (NaHCO3) quench->workup extract 8. Extract with DCM workup->extract dry 9. Dry (MgSO4) & Concentrate extract->dry purify 10. Purify (Chromatography) dry->purify product Final Product: Azido-PEG2-CH2CH2OH purify->product

Caption: Experimental workflow for selective reduction.

References

Technical Support Center: Purification of Azido-PEG2-CH2COOH-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of Azido-PEG2-CH2COOH-protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Azido-PEG2-CH2COOH-protein conjugates?

The PEGylation of proteins with Azido-PEG2-CH2COOH results in a heterogeneous mixture, which presents the main purification challenge. This mixture can contain:

  • Unreacted Protein: The original, unmodified protein.

  • Unreacted Azido-PEG2-CH2COOH: Excess PEG linker from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, tri-PEGylated species).[1]

  • Positional Isomers: Proteins with the same number of PEG chains attached at different sites.[1]

  • Hydrolysis Fragments: Degradation products of the PEG linker.

Separating these closely related molecules can be difficult because the addition of the PEG chain may only cause slight differences in the physicochemical properties used for separation.[1]

Q2: What is the recommended overall strategy for purifying Azido-PEG2-CH2COOH-protein conjugates?

A multi-step chromatographic approach is often the most effective strategy. A typical workflow involves:

  • Initial Bulk Separation (Capture): Size Exclusion Chromatography (SEC) is commonly used to separate the larger PEGylated protein conjugates from the smaller unreacted PEG linker and other low molecular weight impurities.[2][3]

  • Fine Separation (Polishing): Ion Exchange Chromatography (IEX) is a powerful second step to separate the desired mono-PEGylated conjugate from the unreacted protein and multi-PEGylated species.[4] This is particularly effective for conjugates with the Azido-PEG2-CH2COOH linker due to the negative charge imparted by the terminal carboxylic acid.

  • High-Resolution Separation (Optional): Hydrophobic Interaction Chromatography (HIC) or Reverse Phase Chromatography (RPC) can be employed for further purification, especially for separating positional isomers.[3]

Q3: How does the Azido-PEG2-CH2COOH linker influence the choice of purification method?

The key feature of this linker is the terminal carboxylic acid (-COOH) group. At a pH above its pKa (typically around 4-5), this group will be deprotonated and carry a negative charge. This has two important implications for purification:

  • Ion Exchange Chromatography (IEX): The negative charge allows for strong interaction with an anion exchange resin. This provides a powerful handle for separating the PEGylated conjugate from the native protein, as the conjugate will have a more negative net charge.

  • Isoelectric Point (pI) Shift: The addition of the negatively charged PEG linker will lower the isoelectric point of the protein conjugate compared to the native protein. This change in pI is a critical parameter for optimizing IEX separations.

Q4: What analytical techniques are recommended to assess the purity and success of the conjugation?

A combination of analytical methods is essential for proper characterization:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

  • Size Exclusion Chromatography (SEC): To determine the extent of aggregation and separate different PEGylated species based on size.[]

  • Ion Exchange Chromatography (IEX): To resolve species with different degrees of PEGylation.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the precise molecular weight of the conjugate, thereby determining the number of attached PEG chains.[6][7]

  • UV-Vis Spectroscopy: To quantify the protein concentration.[8]

Purification Strategy Workflow

Purification_Strategy start Crude Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Remove unreacted PEG linker iex Ion Exchange Chromatography (IEX) sec->iex Separate by degree of PEGylation hic_rpc HIC or RP-HPLC (Optional) iex->hic_rpc Separate positional isomers analysis Purity & Characterization (SDS-PAGE, MS, SEC) iex->analysis hic_rpc->analysis end Purified Conjugate analysis->end

Caption: General workflow for purifying Azido-PEG2-CH2COOH-protein conjugates.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
ProblemPotential CauseSuggested Solution
Poor separation of PEGylated conjugate and unreacted protein/PEG. Inappropriate column choice (pore size).Select a column with a pore size that allows the large conjugate to be well-resolved from the smaller unreacted species. For larger proteins, a larger pore size is generally required.[1]
Sample volume too large.The injection volume should ideally be between 2-5% of the total column volume for optimal resolution.[1][2]
Low recovery of the PEGylated conjugate. Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding arginine to the mobile phase to reduce hydrophobic interactions.
Protein precipitation on the column.Check the solubility of your conjugate in the chosen mobile phase. Adjusting the pH or ionic strength may be necessary.
Peak tailing or broadening. Secondary interactions with the stationary phase.Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration) to minimize ionic interactions.
Column degradation.Run a standard to check column performance. If necessary, clean or replace the column.
Ion Exchange Chromatography (IEX)
ProblemPotential CauseSuggested Solution
Protein elutes in the flow-through (does not bind). Incorrect buffer pH.For anion exchange, ensure the buffer pH is above the pI of the conjugate to ensure a net negative charge.
Ionic strength of the loading buffer is too high.Use a low ionic strength loading buffer to facilitate binding.
Poor separation of PEGylated species. "Charge shielding" effect of the PEG chain.Optimize the pH of the mobile phase. Small changes in pH can significantly alter the surface charge and improve separation.
Inappropriate salt gradient.For species with small charge differences, a shallow salt gradient is more effective than a step elution.[1]
Low binding capacity. Steric hindrance from the PEG chain.Use a resin with a larger pore size to allow better access of the PEGylated protein to the charged groups.[1]
Multiple peaks for a single species. Presence of positional isomers.While challenging, optimizing the gradient and pH may allow for partial separation. High-resolution methods like HIC or RPC may be necessary for complete separation.[3]
Hydrophobic Interaction Chromatography (HIC)
ProblemPotential CauseSuggested Solution
No binding of the conjugate. Salt concentration in the binding buffer is too low.Use a high concentration of a lyotropic salt (e.g., ammonium (B1175870) sulfate) in the binding buffer to promote hydrophobic interactions.
Poor resolution. Inappropriate salt gradient.An optimized, shallow descending salt gradient is crucial for resolving species with subtle differences in hydrophobicity.
Incorrect salt type.The type of salt can influence selectivity. Ammonium sulfate, sodium sulfate, and sodium chloride are commonly used; their effectiveness can vary between proteins.
Low recovery. Protein precipitation at high salt concentrations.Screen for optimal salt concentration that promotes binding without causing precipitation.
Irreversible binding to the column.Use a less hydrophobic stationary phase or add a mild organic modifier to the elution buffer.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general method for the initial clean-up of the reaction mixture to remove unreacted Azido-PEG2-CH2COOH.

Materials:

  • SEC column (e.g., Superdex™ 200 or similar, with an appropriate molecular weight fractionation range)

  • HPLC or FPLC system

  • Crude conjugation reaction mixture

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the desired flow rate.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulates.[2]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume.[2]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein conjugate will elute before the smaller, unreacted PEG linker and other low molecular weight impurities.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the pure product for further purification or analysis.

Protocol 2: Purification by Anion Exchange Chromatography (AEX)

This protocol is designed to separate the negatively charged Azido-PEG2-CH2COOH-protein conjugate from the native protein and multi-PEGylated species.

Materials:

  • Anion exchange column (e.g., Q-Sepharose™ or similar strong anion exchanger)

  • HPLC or FPLC system

  • Partially purified conjugate from SEC

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH above the pI of the conjugate (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)

Procedure:

  • Buffer Exchange: Exchange the buffer of the pooled fractions from SEC into Binding Buffer (Buffer A) using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the anion exchange column with several column volumes of Binding Buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[1] The more negatively charged species (higher degrees of PEGylation) will elute at higher salt concentrations.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired mono-PEGylated conjugate.

Quantitative Data Summary

The following tables provide representative quantitative data for the purification of PEGylated proteins. Note that optimal conditions will vary depending on the specific protein and PEG linker.

Table 1: Representative SEC Conditions for PEGylated Protein Purification

ParameterConditionReference
Column Superdex™ 200 Increase 10/300 GL[]
Mobile Phase Phosphate Buffered Saline (PBS), pH 7.4[2]
Flow Rate 0.5 - 1.0 mL/min[9]
Injection Volume < 2% of column volume[1][9]
Detection UV at 280 nm[]

Table 2: Representative IEX Conditions for PEGylated Protein Purification

ParameterConditionReference
Column Mono Q™ or Q Sepharose™[4]
Binding Buffer (A) 20 mM Tris-HCl, pH 8.0[1]
Elution Buffer (B) 20 mM Tris-HCl + 1 M NaCl, pH 8.0[1]
Gradient 0-50% B over 20 column volumes[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 280 nm[1]

Table 3: Methods for Quantifying PEGylation Efficiency

MethodPrincipleAdvantagesDisadvantages
SDS-PAGE Separation by size, PEGylated proteins show a molecular weight shift.Simple, qualitative assessment.Not quantitative, band broadening can occur.
Mass Spectrometry (MALDI-TOF, ESI-MS) Measures the exact mass of the conjugate to determine the number of attached PEGs.Highly accurate and quantitative.[6]Requires specialized equipment.
SEC-MALS Size exclusion chromatography with multi-angle light scattering to determine absolute molecular weight.Accurate determination of molecular weight and aggregation state.Requires specialized detectors.
Colorimetric Assays (e.g., Barium-Iodide) PEG forms a colored complex with barium iodide, which can be quantified spectrophotometrically.Simple, does not require expensive equipment.[6]Can be interfered with by other components in the sample.

Logical Decision-Making for Troubleshooting

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Poor Purity start Problem with Purification q1 What is the primary issue? start->q1 low_yield Low Yield/ No Recovery q1->low_yield Low Recovery poor_purity Poor Purity/ Contamination q1->poor_purity Low Purity q2_yield Is the protein binding to the column? low_yield->q2_yield q2_purity What is the nature of the impurity? poor_purity->q2_purity sol_no_bind Adjust binding conditions (pH, ionic strength) q2_yield->sol_no_bind No sol_irrev_bind Modify elution conditions (stronger eluent, change gradient) q2_yield->sol_irrev_bind Yes, but not eluting sol_unreacted Optimize initial SEC step (column choice, sample volume) q2_purity->sol_unreacted Unreacted PEG/protein sol_peg_species Optimize IEX/HIC gradient (shallow gradient, pH) q2_purity->sol_peg_species Other PEGylated species

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

Addressing solubility issues of Azido-PEG2-CH2COOH in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues and to offer practical advice for using this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Azido-PEG2-CH2COOH and what are its common applications?

Azido-PEG2-CH2COOH is a heterobifunctional linker containing an azide (B81097) group and a carboxylic acid separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group is used in bioorthogonal chemistry, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1] The carboxylic acid can be activated to react with primary amines, for example, on proteins or other biomolecules, to form stable amide bonds. The PEG spacer enhances the water solubility of the molecule.[2]

Q2: In which solvents is Azido-PEG2-CH2COOH soluble?

Azido-PEG2-CH2COOH is readily soluble in many common organic solvents. These include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN).[3][4] While the PEG spacer is intended to increase solubility in aqueous media, dissolving high concentrations directly in aqueous buffers can be challenging.[5] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[6]

Q3: Why is my Azido-PEG2-CH2COOH not dissolving in my aqueous reaction buffer?

Direct dissolution of Azido-PEG2-CH2COOH in aqueous buffers can be difficult due to the presence of the hydrophobic methylene (B1212753) groups in the backbone. Precipitation can occur when a concentrated stock solution in an organic solvent is added to an aqueous buffer if the final concentration of the organic solvent is not sufficient to maintain solubility.

Q4: How does pH affect the solubility of Azido-PEG2-CH2COOH?

The solubility of Azido-PEG2-CH2COOH in aqueous solutions is pH-dependent due to the presence of the carboxylic acid group. As a weak acid, its solubility is expected to increase at higher pH values (above its pKa) as the carboxylic acid is deprotonated to the more soluble carboxylate form.[7][8] Conversely, in acidic conditions, the protonated carboxylic acid is less soluble in water.

Q5: Can I heat the solution to dissolve Azido-PEG2-CH2COOH?

Gentle heating can be used to aid in the dissolution of PEG compounds.[3] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the azide group.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with Azido-PEG2-CH2COOH.

dot

G Troubleshooting Solubility of Azido-PEG2-CH2COOH start Problem: Azido-PEG2-CH2COOH Fails to Dissolve check_solvent Is the primary solvent DMSO or DMF? start->check_solvent use_organic Dissolve in a small volume of anhydrous DMSO or DMF to create a stock solution. check_solvent->use_organic No sonicate_warm Apply gentle sonication and/or warming (30-40°C). check_solvent->sonicate_warm Yes use_organic->sonicate_warm check_concentration Is the concentration too high? sonicate_warm->check_concentration dilute Reduce the concentration of the stock solution. check_concentration->dilute Yes aqueous_addition Problem: Precipitate forms upon addition to aqueous buffer. check_concentration->aqueous_addition No dilute->aqueous_addition check_organic_percentage Is the final percentage of organic solvent in the aqueous mixture sufficient? aqueous_addition->check_organic_percentage increase_organic Increase the proportion of the organic co-solvent in the final reaction mixture. check_organic_percentage->increase_organic No check_ph Is the pH of the aqueous buffer appropriate? check_organic_percentage->check_ph Yes use_cosolvent Consider using a co-solvent system (e.g., adding a small amount of a PEG-based co-solvent like PEG300). increase_organic->use_cosolvent failure If issues persist, consider alternative linkers or consult further technical support. increase_organic->failure use_cosolvent->check_ph use_cosolvent->failure adjust_ph Adjust the pH of the buffer. For acidic compounds, a higher pH may increase solubility. check_ph->adjust_ph No success Solution is clear. Proceed with the experiment. check_ph->success Yes adjust_ph->success adjust_ph->failure

Caption: A workflow for troubleshooting solubility issues with Azido-PEG2-CH2COOH.

Data Presentation

Table 1: Solubility of Azido-PEG2-CH2COOH and Similar PEG Linkers in Common Solvents

SolventAzido-PEG2-CH2COOH SolubilityNotes
Organic Solvents
Dimethyl Sulfoxide (DMSO)Highly Soluble (up to 100 mg/mL reported for similar compounds)[1]Recommended for preparing concentrated stock solutions. Use of anhydrous DMSO is advised.[6]
Dimethylformamide (DMF)Highly SolubleAnother recommended solvent for stock solutions. Ensure it is anhydrous.[3]
Dichloromethane (DCM)SolubleUseful for reactions in non-polar organic media.[4]
Acetonitrile (ACN)SolubleCan be used as a reaction solvent.
Aqueous Solvents
WaterSparingly to Moderately SolubleSolubility is pH-dependent. Higher pH increases solubility.[9]
Phosphate-Buffered Saline (PBS)Limited SolubilityDirect dissolution is often difficult. Addition of an organic co-solvent is recommended.[5]

Disclaimer: The quantitative solubility data for similar compounds is provided as a guideline. It is strongly recommended to perform small-scale solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of Azido-PEG2-CH2COOH in DMSO and its use in a Click Chemistry Reaction

This protocol provides a general procedure for preparing a stock solution and using it in a copper-catalyzed click chemistry reaction.

Materials:

  • Azido-PEG2-CH2COOH

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of 10 mM Azido-PEG2-CH2COOH Stock Solution:

    • Allow the vial of Azido-PEG2-CH2COOH to come to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of Azido-PEG2-CH2COOH.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the solid is completely dissolved. Gentle sonication can be applied if necessary.[10]

    • Store the stock solution at -20°C, protected from light and moisture.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

    • In a reaction tube, dissolve your alkyne-containing molecule in the desired reaction buffer.

    • Add the desired molar equivalent of the 10 mM Azido-PEG2-CH2COOH stock solution to the reaction mixture. Ensure the final concentration of DMSO is compatible with your downstream application (typically ≤10% v/v).

    • Prepare fresh stock solutions of 100 mM CuSO₄ in water and 1 M sodium ascorbate in water.

    • Add CuSO₄ to the reaction mixture to a final concentration of 50-100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[11]

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

    • The progress of the reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

    • Upon completion, the product can be purified using standard methods such as size-exclusion chromatography (SEC) or dialysis.

dot

G Experimental Workflow: Click Chemistry with Azido-PEG2-CH2COOH start Start prep_stock Prepare 10 mM Stock Solution of Azido-PEG2-CH2COOH in anhydrous DMSO start->prep_stock prep_reaction Prepare reaction mixture with alkyne-containing molecule in aqueous buffer prep_stock->prep_reaction add_azide Add Azido-PEG2-CH2COOH stock solution to the reaction mixture prep_reaction->add_azide add_catalyst Add CuSO4 and Sodium Ascorbate to initiate the reaction add_azide->add_catalyst incubate Incubate at room temperature for 1-4 hours add_catalyst->incubate monitor Monitor reaction progress (e.g., LC-MS, TLC) incubate->monitor monitor->incubate Incomplete purify Purify the final conjugate (e.g., SEC, dialysis) monitor->purify Complete end End purify->end

References

Preventing hydrolysis of the carboxylic acid group in Azido-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges, with a focus on maintaining the integrity of the carboxylic acid and azide (B81097) functionalities.

Troubleshooting Guide: Preventing Degradation and Side Reactions

This guide provides solutions to potential issues you may encounter while working with Azido-PEG2-CH2COOH, particularly concerning the stability of its functional groups.

Problem Potential Cause Recommended Solution
Low Yield in Amide Coupling Reactions Hydrolysis of activated ester: If you are pre-activating the carboxylic acid (e.g., as an NHS ester), it may hydrolyze back to the carboxylic acid before the coupling reaction is complete, especially in the presence of water.- Perform activation and coupling reactions in anhydrous solvents. - Use freshly prepared activated linker for your reaction. - Optimize reaction time to minimize exposure to moisture.
Suboptimal pH: The pH of the reaction mixture can affect the efficiency of amide bond formation.- For reactions with primary amines using activators like EDC, maintain a pH between 4.5 and 7.5.
Loss of Azide Functionality Reduction of the azide group: The azide group can be reduced to an amine in the presence of certain reducing agents.- Avoid using strong reducing agents such as DTT, TCEP, or phosphines in the same reaction mixture.[1] - If reduction is necessary for other parts of your molecule, perform it before introducing the azide-containing linker or use an orthogonal protection strategy.
Acidic conditions: Strong acidic conditions can lead to the formation of hydrazoic acid, which is volatile and explosive.[2]- Avoid strongly acidic conditions (pH < 3). Use mild acidic or neutral conditions when possible.
Unexpected Side Products Reaction with buffer components: Nucleophilic buffer components, such as Tris, can potentially react with the activated carboxylic acid.- Use non-nucleophilic buffers like PBS or HEPES for your experiments.[1]
Inconsistent Results Improper storage: Like many reagents, improper storage of Azido-PEG2-CH2COOH can lead to degradation over time.- Store the solid compound at -20°C or lower, protected from moisture and light.[1][3][4] - For stock solutions in anhydrous solvents like DMSO or DMF, store at -20°C or -80°C and use within a month for -20°C or up to 6 months for -80°C.[1] - Prepare aqueous solutions fresh for each experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with Azido-PEG2-CH2COOH?

A1: The primary stability concerns for Azido-PEG2-CH2COOH are the reduction of the azide group and unintended reactions of the carboxylic acid group. The carboxylic acid itself is a stable functional group and does not readily undergo hydrolysis under typical experimental conditions. The main issue is preventing its reaction with nucleophiles other than the intended target. The azide group is sensitive to reducing agents and strong acids.[1][2]

Q2: How can I prevent the hydrolysis of the carboxylic acid group?

A2: The carboxylic acid group is generally resistant to hydrolysis. However, if you have activated the carboxylic acid (for example, as an NHS ester) to facilitate a coupling reaction, this activated form is susceptible to hydrolysis. To prevent this, it is crucial to work in anhydrous conditions and use the activated linker promptly after preparation.

Q3: What are the optimal storage conditions for Azido-PEG2-CH2COOH?

A3: For long-term stability, Azido-PEG2-CH2COOH should be stored as a solid at -20°C or below, protected from light and moisture.[1][3][4] If you need to prepare a stock solution, use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[1] It is recommended to prepare aqueous solutions fresh before each use to minimize potential degradation.[1]

Q4: Can I use buffers like Tris with this linker?

A4: It is advisable to avoid nucleophilic buffers such as Tris, as the primary amine in Tris can compete with your target molecule in coupling reactions with the carboxylic acid group. Non-nucleophilic buffers like PBS or HEPES are recommended.[1]

Q5: Is the azide group stable under typical amide coupling conditions?

A5: Yes, the azide group is generally stable under the conditions required for amide coupling (e.g., using EDC/NHS chemistry). However, it is important to avoid the presence of any reducing agents that might be included in other steps of your protocol.

Experimental Protocols

Protocol: Protection of the Carboxylic Acid Group as a Methyl Ester

This protocol describes a general method to protect the carboxylic acid group of Azido-PEG2-CH2COOH as a methyl ester. This can be useful if the azide group needs to be reacted while the carboxylic acid needs to be temporarily masked.

Materials:

  • Azido-PEG2-CH2COOH

  • Anhydrous Methanol (B129727) (MeOH)

  • Thionyl chloride (SOCl₂) or a similar esterification reagent

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Azido-PEG2-CH2COOH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • Slowly add anhydrous methanol (2-3 equivalents).

  • Carefully add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

  • Purify the product by column chromatography if necessary.

Visualizations

cluster_storage Storage and Handling cluster_reaction Experimental Workflow cluster_prevention Prevention of Side Reactions Solid Solid Azido-PEG2-CH2COOH Stock Stock Solution (Anhydrous DMSO/DMF) Solid->Stock -20°C to -80°C Aqueous Aqueous Solution Stock->Aqueous Prepare Fresh Start Azido-PEG2-CH2COOH Activate Activate Carboxylic Acid (e.g., EDC/NHS) Start->Activate Anhydrous Solvent Couple Couple to Amine Activate->Couple Non-nucleophilic buffer (pH 4.5-7.5) Product Final Conjugate Couple->Product Azide Azide Group AvoidReducing Avoid Reducing Agents (DTT, TCEP) Azide->AvoidReducing AvoidAcid Avoid Strong Acid (pH < 3) Azide->AvoidAcid

Caption: Workflow for handling and using Azido-PEG2-CH2COOH.

cluster_main Troubleshooting Logic cluster_carboxyl Carboxylic Acid Issues cluster_azide Azide Group Issues cluster_storage General Stability Start Low Reaction Yield or Unexpected Product CheckActivation Check Activation Step Start->CheckActivation If coupling to amine CheckReducing Check for Reducing Agents Start->CheckReducing If azide is unreactive CheckStorage Verify Storage Conditions Start->CheckStorage For all experiments CheckBuffer Check Buffer Composition CheckActivation->CheckBuffer CheckpH Check Reaction pH CheckBuffer->CheckpH CheckAcidity Check for Strong Acids CheckReducing->CheckAcidity FreshSolutions Use Freshly Prepared Solutions CheckStorage->FreshSolutions

Caption: Troubleshooting flowchart for Azido-PEG2-CH2COOH experiments.

References

Optimizing linker to protein ratio for Azido-PEG2-CH2COOH labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker-to-protein ratio in Azido-PEG2-CH2COOH labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Azido-PEG2-CH2COOH and what is its primary application?

A1: Azido-PEG2-CH2COOH is a bifunctional linker molecule. It contains a terminal azide (B81097) group (-N₃) and a carboxylic acid (-COOH). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Its primary application is in bioconjugation, where it's used to introduce an azide group onto a target molecule, such as a protein. This azide then serves as a "handle" for subsequent bioorthogonal reactions, most notably "click chemistry," allowing for the highly specific attachment of other molecules like fluorophores, biotin, or drug payloads.

Q2: How do I attach the Azido-PEG2-CH2COOH linker to my protein?

A2: The carboxylic acid group of the linker is not directly reactive with proteins. It must first be activated to a more reactive species. The most common method is to convert it to an N-hydroxysuccinimide (NHS) ester. This is often done in a separate step or by purchasing the pre-activated Azido-PEG2-CH2COOH NHS ester. The resulting NHS ester will then readily react with primary amines on the protein, such as the ε-amino group of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[1][2]

Q3: What is the optimal linker-to-protein molar ratio to start with?

A3: The optimal molar ratio of linker to protein is highly dependent on the specific protein and the desired degree of labeling. A common starting point for labeling proteins like antibodies is a 10- to 40-fold molar excess of the NHS ester-activated linker to the protein.[3] For many antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in the incorporation of 4-6 azide groups per antibody molecule.[1] It is highly recommended to perform a series of small-scale labeling reactions with varying molar ratios to determine the optimal condition for your specific application.[3]

Q4: What buffer conditions are recommended for the labeling reaction?

A4: The labeling reaction with an NHS ester-activated linker is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[1][2] Phosphate-buffered saline (PBS) at pH 7.2-8.0 or a bicarbonate buffer at pH 8.3 are common choices.[4][5]

Q5: How can I determine the Degree of Labeling (DOL)?

A5: The Degree of Labeling (DOL), which is the average number of linker molecules conjugated per protein molecule, can be determined by several methods.[6] Mass spectrometry is a direct method where the mass increase of the protein after labeling corresponds to the number of attached linkers.[7] Alternatively, if the azide-linker is subsequently "clicked" to a molecule with a strong UV-Vis absorbance (like a fluorescent dye), the DOL can be calculated from the absorbance spectrum of the purified conjugate.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.[1][2]- Prepare the NHS ester solution immediately before use. - Use anhydrous DMSO or DMF to dissolve the linker. - Equilibrate the reagent vial to room temperature before opening to prevent condensation.[1]
Incorrect buffer: The presence of primary amines (e.g., Tris, glycine) in the buffer will quench the reaction.[1]- Perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) or bicarbonate buffer (pH 8.3).
Suboptimal pH: The reaction efficiency is pH-dependent.- Ensure the reaction buffer pH is between 7.2 and 8.5.
Insufficient molar ratio: The amount of linker may be too low for the desired labeling.- Increase the molar excess of the linker in the reaction. Try a range from 10x to 40x.[3]
Protein Precipitation/Aggregation High degree of labeling: Over-modification of the protein can alter its properties, leading to aggregation.- Reduce the molar excess of the linker in the reaction. - Decrease the reaction time or temperature.
Solvent concentration: High concentrations of organic solvents (DMSO/DMF) used to dissolve the linker can denature the protein.- Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v).[1][10]
Loss of Protein Activity Modification of critical residues: Labeling of lysine residues within or near the active site or binding site can impair protein function.- Reduce the degree of labeling by lowering the linker-to-protein molar ratio. - Consider site-specific labeling strategies if a particular region of the protein needs to remain unmodified.
Inconsistent Results Variability in reaction conditions: Small changes in pH, temperature, or incubation time can affect the outcome.- Standardize all reaction parameters. - Use freshly prepared reagents for each experiment.
Inaccurate protein concentration: An incorrect estimation of the initial protein concentration will lead to an inaccurate molar ratio calculation.- Accurately determine the protein concentration before starting the labeling reaction.

Quantitative Data Summary

Table 1: Molar Excess vs. Degree of Labeling (DOL)

This table provides an example of the expected DOL for two different proteins when using an Azido-PEG-NHS ester linker. Note that these are representative values and the actual DOL may vary depending on the specific protein and experimental conditions.

ProteinProtein Concentration (mg/mL)Molar Excess of Azido-LinkerExpected DOL (Azides/Protein)
IgG510x2-4
IgG520x4-6
BSA1010x3-5
BSA1020x6-9

Data is based on mass spectrometry determination.[4]

Table 2: Recommended Reaction Conditions

ParameterRecommended ConditionNotes
pH 7.2 - 8.5Higher pH increases the rate of both labeling and hydrolysis.
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-2 hours or 4°C overnight are common incubation conditions.[4]
Buffer Amine-free (e.g., PBS, Bicarbonate)Avoid buffers containing Tris or glycine.[1]
Solvent Anhydrous DMSO or DMFFor dissolving the linker. Final concentration should be <10% (v/v).[1][10]

Experimental Protocols

Protocol 1: Activation of Azido-PEG2-CH2COOH and Protein Labeling

This protocol describes the activation of the carboxylic acid to an NHS ester followed by protein labeling.

Materials:

  • Azido-PEG2-CH2COOH

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Protein of interest in amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[4]

  • Prepare Linker Stock Solution: Immediately before use, dissolve Azido-PEG2-CH2COOH, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO to a final linker concentration of 10 mM.

  • Calculate Molar Ratio: Determine the volume of the linker stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.

  • Labeling Reaction: Add the calculated volume of the activated linker solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching (Optional): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[4]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4]

Protocol 2: Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol is applicable after the azide-labeled protein has been reacted with an alkyne-containing fluorescent dye via click chemistry.

Materials:

  • Purified dye-labeled protein conjugate

  • Spectrophotometer and cuvettes

  • Buffer used for purification

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).[8]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.[8]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein 1. Prepare Protein in Amine-Free Buffer mix 3. Mix Protein and Linker protein->mix Protein Solution linker 2. Prepare Linker Stock Solution linker->mix Linker Solution incubate 4. Incubate mix->incubate quench 5. Quench Reaction (Optional) incubate->quench purify 6. Purify Conjugate quench->purify analyze 7. Analyze DOL purify->analyze

Caption: A typical experimental workflow for protein labeling with an Azido-PEG linker.

troubleshooting_logic start Problem: Low Labeling Efficiency check_buffer Is the buffer amine-free? start->check_buffer check_reagent Is the NHS ester reagent fresh? check_buffer->check_reagent Yes solution_buffer Solution: Buffer exchange to PBS or Bicarbonate. check_buffer->solution_buffer No check_ratio Is the molar ratio optimal? check_reagent->check_ratio Yes solution_reagent Solution: Use freshly prepared linker solution. check_reagent->solution_reagent No solution_ratio Solution: Increase molar excess of the linker. check_ratio->solution_ratio No success Labeling Optimized check_ratio->success Yes solution_buffer->check_reagent solution_reagent->check_ratio solution_ratio->success

Caption: A decision tree for troubleshooting low labeling efficiency in protein conjugation.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Azido-PEG2-CH2COOH following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess Azido-PEG2-CH2COOH after conjugation to a biomolecule?

The most effective methods for removing small, unreacted PEG linkers like Azido-PEG2-CH2COOH from a larger biomolecule conjugate are based on differences in molecular size. The three primary techniques are:

  • Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their hydrodynamic radius. It is highly efficient at separating the large conjugate from the small, unreacted PEG linker.[]

  • Dialysis/Ultrafiltration: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the larger conjugate while allowing the smaller excess PEG linker to diffuse away.[2][3][4][5]

  • Precipitation: This technique involves selectively precipitating the conjugated biomolecule, leaving the soluble, excess PEG linker in the supernatant. Common precipitating agents include trichloroacetic acid (TCA) and ammonium (B1175870) sulfate.[6]

Q2: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including the properties of your biomolecule, the scale of your experiment, and the required purity of your final product.

  • For high purity and resolution, Size Exclusion Chromatography (SEC) is often the preferred method.[]

  • For a simple and effective method for buffer exchange and removal of small molecules, dialysis is a good choice.[4][5]

  • For a rapid, scalable, but potentially less gentle method, precipitation can be used. However, care must be taken to avoid denaturation of the biomolecule.

Q3: How can I detect and quantify the amount of residual Azido-PEG2-CH2COOH in my purified sample?

Since Azido-PEG2-CH2COOH lacks a strong UV chromophore, detection can be challenging.[7] Specialized methods are often required:

  • Staining on TLC: The PEG linker can be visualized on a Thin Layer Chromatography (TLC) plate using a potassium permanganate (B83412) (KMnO4) dip or an iodine chamber.[7]

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that can be coupled with HPLC to quantify non-UV active compounds like PEG.

  • Refractive Index (RI) Detection: This can be used with SEC-HPLC to quantify free PEG.[8][9]

Purification Methodologies and Troubleshooting Guides

Below are detailed protocols and troubleshooting guides for the recommended purification methods.

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[10] Larger molecules, like the conjugate, cannot enter the pores and elute first, while smaller molecules, like the excess Azido-PEG2-CH2COOH, enter the pores and elute later.[10][11]

Experimental Protocol: SEC for Purification of a PEGylated Protein
  • Column Selection: Choose a column with a fractionation range appropriate for your conjugate and the excess linker. For example, a Superdex 75 or Superdex 200 column can be suitable for proteins in the 3-70 kDa and 10-600 kDa range, respectively.[11]

  • Equilibration: Equilibrate the SEC column with a suitable buffer, typically the buffer in which the final conjugate will be stored. A common choice is Phosphate-Buffered Saline (PBS). The buffer should contain a moderate salt concentration (e.g., 150-200 mM NaCl) to prevent ionic interactions with the resin.[10]

  • Sample Preparation: Before loading, centrifuge your conjugation reaction mixture (e.g., at 13,000 x g for 10 minutes) to remove any aggregated protein.[12]

  • Sample Loading: Load the clarified sample onto the column. The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm to detect the protein conjugate.

  • Analysis: Analyze the collected fractions containing the protein peak for purity and concentration.

Quantitative Data: SEC Performance
ParameterTypical ValueCitation(s)
Conjugate Recovery >90%[12]
Free PEG Recovery (spiked) 78% - 120%[8][9]
Resolution of Free PEG Optimum resolution of 1.7-2.0 can be achieved with appropriate columns and buffers.[8][9]
Troubleshooting Guide: SEC
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of conjugate and excess linker - Inappropriate column choice (pore size).- Sample volume too large.- Select a column with a smaller pore size that allows for better separation between the large conjugate and the small linker.- Reduce the sample volume to less than 5% of the column volume.
Low recovery of the conjugate - Non-specific binding to the column matrix.- Protein precipitation on the column.- Ensure the column is thoroughly equilibrated.- Add agents like arginine to the mobile phase to reduce hydrophobic interactions.- Check the solubility of your conjugate in the mobile phase and adjust pH or ionic strength if necessary.
Conjugate elutes in the void volume - The conjugate is aggregated.- Optimize expression and purification conditions to prevent aggregation.- Consider using a column with a larger pore size if the conjugate is very large.[11]

Workflow Diagram: Size Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis col_select Select Appropriate SEC Column col_equil Equilibrate Column with Buffer col_select->col_equil sample_prep Prepare Sample (Centrifuge) col_equil->sample_prep sample_load Load Sample onto Column sample_prep->sample_load elution Elute with Buffer sample_load->elution frac_collect Collect Fractions elution->frac_collect uv_monitor Monitor Elution (UV 280nm) frac_collect->uv_monitor frac_analysis Analyze Fractions (e.g., SDS-PAGE, MS) uv_monitor->frac_analysis

Caption: Workflow for purification using Size Exclusion Chromatography.

Dialysis

Dialysis is a technique that separates molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane.[4][5] The conjugate is retained within a dialysis bag or cassette, while the smaller, excess Azido-PEG2-CH2COOH diffuses into the surrounding buffer (dialysate).[3][4][5]

Experimental Protocol: Dialysis for Removal of Excess PEG Linker
  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate to ensure its retention. A general rule is to select a MWCO that is at least 5-10 times smaller than the molecular weight of the biomolecule.[7]

  • Membrane Preparation: If using dialysis tubing, cut to the desired length, and prepare according to the manufacturer's instructions. This may involve boiling in sodium bicarbonate and EDTA solutions.[13] Pre-made cassettes may require a brief rinse with distilled water.

  • Sample Loading: Load your conjugation reaction mixture into the dialysis bag or cassette, leaving some space for potential volume increase.

  • Dialysis: Immerse the sealed bag or cassette in a large volume of the desired buffer (dialysate), typically 100-500 times the sample volume.[3][5][14] Stir the dialysate gently at the desired temperature (often 4°C to maintain protein stability).[15]

  • Buffer Changes: Change the dialysate buffer every 2-4 hours for a total of 2-3 changes to maintain a high concentration gradient and ensure efficient removal of the excess linker.[13][14]

  • Sample Recovery: After the final dialysis period (typically 4-24 hours), recover the purified conjugate from the dialysis bag or cassette.[14]

Quantitative Data: Dialysis Performance
ParameterTypical Value/ConsiderationCitation(s)
Removal Efficiency Dependent on the ratio of dialysate volume to sample volume, and the number of buffer changes. Each buffer change can reduce the concentration of small molecules by a factor equal to the volume ratio.[5]
Conjugate Recovery Generally high, but some sample loss can occur due to non-specific binding to the membrane.[15]
Troubleshooting Guide: Dialysis
IssuePossible Cause(s)Recommended Solution(s)
Residual excess linker detected after dialysis - The MWCO of the membrane is too high.- Insufficient buffer exchange cycles or volume.- Dialysis time is too short.- Select a membrane with a lower MWCO.[7]- Increase the volume of the dialysate and the number of buffer changes.[7][14]- Extend the dialysis duration.[14]
Sample volume increased significantly - Osmotic pressure difference between the sample and the dialysate.- Ensure the osmolarity of the dialysate is similar to that of the sample.
Precipitation of the conjugate in the dialysis bag - The buffer conditions (pH, ionic strength) are not optimal for conjugate solubility.- Gradually change the buffer composition to prevent protein precipitation.[15]

Workflow Diagram: Dialysis

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery mem_select Select Dialysis Membrane (appropriate MWCO) mem_prep Prepare Membrane (if necessary) mem_select->mem_prep sample_load Load Sample into Dialysis Bag/Cassette mem_prep->sample_load immerse Immerse in Large Volume of Dialysate sample_load->immerse stir Gentle Stirring immerse->stir buffer_change Change Dialysate (2-3 times) stir->buffer_change Every 2-4 hours buffer_change->stir recover Recover Purified Conjugate buffer_change->recover After final change analyze Analyze for Purity and Concentration recover->analyze Precipitation_Workflow cluster_precip Precipitation cluster_sep Separation cluster_wash_resuspend Washing & Resolubilization add_agent Add Precipitating Agent (e.g., TCA) incubate Incubate on Ice add_agent->incubate centrifuge Centrifuge to Pellet Conjugate incubate->centrifuge remove_supernatant Remove Supernatant (contains excess linker) centrifuge->remove_supernatant wash_pellet Wash Pellet (e.g., with cold acetone) remove_supernatant->wash_pellet dry_pellet Air-dry Pellet wash_pellet->dry_pellet resolubilize Resolubilize in Appropriate Buffer dry_pellet->resolubilize

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Azido-PEG2-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker Azido-PEG2-CH2COOH is a critical reagent in bioconjugation and drug delivery, enabling the precise attachment of molecules through its terminal azide (B81097) and carboxylic acid groups. The two-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation.[1] Rigorous analytical characterization of both the linker itself and its subsequent conjugates is paramount to ensure purity, confirm identity, and guarantee the efficacy and safety of the final product.

This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of Azido-PEG2-CH2COOH and its conjugates, complete with experimental protocols and data presentation guidelines.

Overall Characterization Workflow

A multi-faceted approach employing orthogonal techniques is necessary for the robust characterization of PEGylated molecules.[2] Each technique provides a unique piece of information, and together they create a comprehensive profile of the molecule's identity, purity, and structural integrity.

Characterization_Workflow cluster_linker Linker Characterization cluster_conjugate Conjugate Characterization Linker_Purity Purity Assessment (HPLC/UPLC) Conjugation Conjugation Reaction Linker_Purity->Conjugation Linker_Identity Identity & Structure (NMR, MS, FTIR) Linker_Identity->Conjugation Conjugate_Purity Purity & Aggregation (SEC, SDS-PAGE) Final_Report Comprehensive Analysis Report Conjugate_Purity->Final_Report Conjugate_Confirmation Conjugation Confirmation (MS, HPLC) Site_Analysis Attachment Site Analysis (LC-MS/MS) Conjugate_Confirmation->Site_Analysis Site_Analysis->Final_Report Start Azido-PEG2-CH2COOH Sample Start->Linker_Purity Start->Linker_Identity Conjugation->Conjugate_Purity Conjugation->Conjugate_Confirmation

Caption: Workflow for the characterization of the linker and its final conjugate.

Identity and Structural Elucidation

Confirming the molecular structure of the Azido-PEG2-CH2COOH linker is the foundational step. This involves verifying the presence of the key functional groups (azide, PEG, carboxylic acid) and determining the overall molecular weight.

Technique Principle Information Obtained Advantages Disadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including the proton (¹H) and carbon (¹³C) environment. Confirms the PEG backbone, terminal groups, and purity.[3][4]Non-destructive, provides unambiguous structural data, can determine purity.[3]Lower sensitivity, requires higher sample amounts (~5-25 mg), complex data interpretation.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Determines the molecular weight and elemental composition.[6]High sensitivity (<1 mg required), fast analysis, provides accurate mass.[5]Can be destructive, may not distinguish isomers, complex spectra for polydisperse samples.[6]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of specific functional groups. The azide group has a strong, characteristic peak around 2100-2150 cm⁻¹.[5][7]Fast, non-destructive, simple sample preparation, excellent for functional group identification.[5][7]Provides limited structural information, lower sensitivity, water absorption can interfere.[7]
Experimental Protocols

¹H NMR Spectroscopy for Azido-PEG2-CH2COOH

  • Sample Preparation: Dissolve 5-10 mg of the linker in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is particularly useful as it can reveal hydroxyl peaks without significant shifting.[8]

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key expected signals include:

    • A broad singlet for the carboxylic acid proton (-COOH).

    • Multiplets around 3.6 ppm for the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-O-).[9][10]

    • A triplet for the methylene (B1212753) group adjacent to the azide (-CH₂-N₃).[10]

  • Data Analysis: Integrate the peaks to confirm the ratio of protons, verifying the structure. The absence of impurity peaks confirms purity. Note that ¹³C satellite peaks can appear and should be correctly identified to avoid misinterpretation.[3][4]

Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the linker (~1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Data Acquisition: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: In the positive ion mode, look for the [M+Na]⁺ or [M+H]⁺ adducts. In the negative ion mode, look for the [M-H]⁻ ion. The observed mass should correspond to the calculated molecular weight of Azido-PEG2-CH2COOH (C₇H₁₃N₃O₄, MW: 219.20 g/mol ).

Purity Assessment

Purity is critical for ensuring predictable reactivity and avoiding side reactions.[11] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of PEG derivatives.[12][13]

Technique Principle Detector Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[13]ELSD or CADHigh resolution, robust, compatible with gradient elution.[12][13]Requires specialized detectors as PEGs lack a UV chromophore.[14][15]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Refractive Index (RI)Good for analyzing high molecular weight conjugates and aggregates.[14]Lower resolution for small molecules, not compatible with gradient elution.[12]
Key HPLC Detectors for PEG Analysis

Since PEG linkers lack a natural UV chromophore, standard UV detectors are often unsuitable.[12][14]

  • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes that is compatible with gradient elution. It works by nebulizing the mobile phase and detecting light scattered by the remaining analyte particles.[13]

  • Charged Aerosol Detector (CAD): Similar to ELSD but offers a more uniform response regardless of the analyte's chemical structure.[13][14]

Experimental Protocol: RP-HPLC-ELSD for Purity
  • Sample Preparation: Dissolve the linker in the initial mobile phase to a concentration of 1-5 mg/mL and filter through a 0.22 µm syringe filter.[13]

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[13]

    • Mobile Phase A: Water with 0.1% Formic Acid.[13]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]

    • Gradient: A suitable gradient from high aqueous to high organic (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30-40 °C.[13]

  • ELSD Settings:

    • Nebulizer Temperature: 30-50 °C.[13]

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.[13]

  • Data Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Characterization of the Final Conjugate

After conjugation to a biomolecule (e.g., a protein), a new set of analytical methods is required to confirm the success of the reaction, determine the degree of PEGylation, and identify the attachment site.[16]

Conjugate_Analysis cluster_info Information Sought cluster_methods Analytical Methods MW_Shift Molecular Weight Shift Purity Purity / Aggregation Degree_PEG Degree of PEGylation Site Attachment Site SDS_PAGE SDS-PAGE SDS_PAGE->MW_Shift SEC Size-Exclusion Chromatography SEC->Purity MS Mass Spectrometry (MALDI-TOF / ESI) MS->MW_Shift MS->Degree_PEG LC_MSMS LC-MS/MS (Peptide Mapping) LC_MSMS->Site

Caption: Relationship between analytical methods and the information they provide for conjugates.

Comparison of Conjugate Analysis Techniques
Technique Principle Information Provided Advantages Disadvantages
SDS-PAGE Electrophoretic separation by size.Visual confirmation of conjugation via a shift in molecular weight.Simple, widely available, good for qualitative assessment.Low resolution, not quantitative.
Mass Spectrometry (MALDI-TOF, ESI) Measures mass-to-charge ratio.Confirms the mass of the conjugate, determines the number of PEG units attached (degree of PEGylation).[6][17]Highly accurate, provides definitive mass data.[6]Spectra can be complex due to PEG polydispersity and protein charge states.[6][18]
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic volume.Assesses purity, detects aggregation, and separates PEGylated from un-PEGylated species.[14]Excellent for purity and aggregation analysis.Does not provide mass or structural information.
LC-MS/MS (Peptide Mapping) MS/MS analysis of proteolytically digested conjugate.Pinpoints the exact amino acid residue(s) where the PEG linker is attached.[2][19]Provides precise site of attachment information, which is a regulatory requirement.[2][18]Complex workflow, requires specialized instrumentation and expertise.
Experimental Protocol: MALDI-TOF MS for PEGylated Proteins
  • Sample Preparation:

    • Matrix: Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) in a solvent mixture (e.g., acetonitrile:water with 0.1% TFA).[17][20]

    • Sample Spotting: Mix the purified conjugate solution with the matrix solution (e.g., 1:1 v/v) directly on the MALDI target plate. Allow to air dry to form crystals.[20]

  • Instrument: A MALDI-TOF Mass Spectrometer.

  • Data Acquisition: Acquire spectra in linear mode for high molecular weight proteins.[21] The instrument detects the time it takes for ions to travel to the detector, which is proportional to their m/z.

  • Data Analysis: Compare the spectrum of the native protein to the PEGylated protein. The mass difference corresponds to the mass of the attached Azido-PEG2-CH2COOH linker(s). A distribution of peaks may be observed, corresponding to the protein with one, two, or more PEG linkers attached.[17]

By implementing this comprehensive suite of analytical methods, researchers can ensure the quality and consistency of their Azido-PEG2-CH2COOH conjugates, paving the way for successful outcomes in drug development and other advanced applications.

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with Azido-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a multitude of applications, from elucidating complex protein-protein interaction networks to developing targeted antibody-drug conjugates. The choice of labeling reagent not only dictates the experimental workflow but also significantly impacts the quality and interpretability of downstream mass spectrometry data.

This guide provides an objective comparison of Azido-PEG2-CH2COOH, a heterobifunctional linker, with alternative protein labeling strategies for mass spectrometry-based proteomics. We will delve into a comparative analysis of their performance, supported by experimental data, and provide detailed protocols for their application.

The Two-Step Bioorthogonal Labeling Strategy with Azido-PEG2-CH2COOH

Azido-PEG2-CH2COOH is a chemical tool that enables a two-step protein labeling strategy. It features a carboxylic acid group for covalent attachment to proteins and an azide (B81097) group that serves as a bioorthogonal handle. This azide group can be specifically and efficiently reacted with an alkyne- or cyclooctyne-containing reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) through "click chemistry". This approach offers a high degree of specificity and versatility.

The workflow for using Azido-PEG2-CH2COOH typically involves:

  • Activation and Labeling: The carboxylic acid group is activated to form a reactive ester, which then couples with primary amines (e.g., lysine (B10760008) residues) on the protein.

  • Click Chemistry: The azide-labeled protein is then reacted with a reporter tag containing a complementary bioorthogonal group (e.g., an alkyne) for detection or enrichment.

Performance Comparison of Protein Labeling Reagents

The selection of a labeling reagent is a critical decision that influences labeling efficiency, site-specificity, and the complexity of the mass spectrometry workflow. Below is a comparison of Azido-PEG2-CH2COOH with common alternatives.

Table 1: Quantitative Performance Comparison of Protein Labeling Reagents

FeatureAzido-PEG2-CH2COOH (via EDC/NHS)Azido-PEG-NHS EsterAlkyne-PEG-NHS EsterNHS Ester (Direct Labeling)
Reaction Type Two-step: Amine coupling + Click ChemistryTwo-step: Amine coupling + Click ChemistryTwo-step: Amine coupling + Click ChemistryOne-step: Amine coupling
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Typical Labeling Efficiency Moderate to High (dependent on activation)HighHighVery High
Bioorthogonality High (Azide-Alkyne reaction)High (Azide-Alkyne reaction)High (Alkyne-Azide reaction)Not Applicable
Versatility High (various alkyne tags can be used)High (various alkyne tags can be used)High (various azide tags can be used)Low (label is directly attached)
Mass Spectrometry Compatibility ExcellentExcellentExcellentGood (can increase sample complexity)

Table 2: Comparison of Bioorthogonal Click Chemistry Reactions

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility Lower (potential cytotoxicity from copper catalyst)High (copper-free)
Reaction Speed FastGenerally faster than CuAAC
Specificity High for azide-alkyne reactionHigh, but some strained alkynes can show reactivity towards thiols
Application Primarily in vitroIn vitro and in vivo

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling with Azido-PEG2-CH2COOH and subsequent mass spectrometry analysis.

Protocol 1: Protein Labeling with Azido-PEG2-CH2COOH via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on Azido-PEG2-CH2COOH and its conjugation to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer, pH 5-6)

  • Azido-PEG2-CH2COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature. Prepare a stock solution of Azido-PEG2-CH2COOH in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in an appropriate buffer.

  • Activation of Azido-PEG2-CH2COOH: In a reaction tube, combine the Azido-PEG2-CH2COOH solution with EDC and NHS/Sulfo-NHS. A molar ratio of 1:1.2:1.2 (Carboxylic acid:EDC:NHS) is a good starting point. Incubate for 15-30 minutes at room temperature.

  • Protein Labeling: Immediately add the activated Azido-PEG2-CH2COOH solution to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0. A 10-20 fold molar excess of the activated linker to the protein is a recommended starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: (Optional) Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column.

Protocol 2: Click Chemistry Ligation (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction to attach an alkyne-biotin tag to the azide-labeled protein for enrichment.

Materials:

  • Azide-labeled protein

  • Alkyne-biotin

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare stock solutions of alkyne-biotin, CuSO₄, Sodium Ascorbate, and TBTA in appropriate solvents.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with a 5-10 fold molar excess of alkyne-biotin.

  • Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition: TBTA (to a final concentration of 0.1 mM), CuSO₄ (to a final concentration of 1 mM), and Sodium Ascorbate (to a final concentration of 1 mM).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the labeled protein using a desalting column to remove the catalyst and excess reagents.

Protocol 3: Mass Spectrometry Analysis of Labeled Proteins

This protocol outlines a general procedure for analyzing the labeled and enriched proteins by LC-MS/MS.

Materials:

  • Biotin-labeled protein sample

  • Streptavidin-conjugated beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1% TFA in 50% acetonitrile)

  • Trypsin

  • LC-MS grade solvents

Procedure:

  • Enrichment: Incubate the biotin-labeled protein sample with streptavidin-conjugated beads to capture the labeled proteins.

  • Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • On-bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution: Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The data can be used to identify the labeled proteins and map the sites of modification.

Visualizing the Workflow

Diagrams can help to clarify complex experimental workflows and relationships.

cluster_labeling Protein Labeling cluster_analysis Mass Spectrometry Analysis Protein Protein Azide-Labeled Protein Azide-Labeled Protein Protein->Azide-Labeled Protein Labeling Azido-PEG2-CH2COOH Azido-PEG2-CH2COOH EDC_NHS EDC/NHS Activation Azido-PEG2-CH2COOH->EDC_NHS EDC_NHS->Azide-Labeled Protein Biotin-Labeled Protein Biotin-Labeled Protein Azide-Labeled Protein->Biotin-Labeled Protein Ligation Alkyne-Biotin Alkyne-Biotin Click_Chemistry Click Chemistry (CuAAC or SPAAC) Alkyne-Biotin->Click_Chemistry Click_Chemistry->Biotin-Labeled Protein Affinity_Purification Affinity Purification (Streptavidin) Biotin-Labeled Protein->Affinity_Purification Proteolytic_Digestion Proteolytic Digestion (Trypsin) Affinity_Purification->Proteolytic_Digestion LC_MS LC-MS/MS Analysis Proteolytic_Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: General workflow for protein labeling and mass spectrometry analysis.

Cell_Lysate Cell Lysate with Biotin-Labeled Bait Protein Incubation Incubation & Binding Cell_Lysate->Incubation Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing On_Bead_Digestion On-Bead Digestion (Trypsin) Washing->On_Bead_Digestion LC_MS LC-MS/MS Analysis of Eluted Peptides On_Bead_Digestion->LC_MS Protein_ID Protein Identification & Quantification LC_MS->Protein_ID

Caption: Affinity purification workflow for identifying protein interactions.

Navigating the Analysis of Azido-PEG2-CH2COOH Reactions: A Comparative Guide to Purification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, the purification and analysis of reaction products are critical steps to ensure the quality and efficacy of their compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of Azido-PEG2-CH2COOH reactions, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques, offering a holistic view for selecting the most appropriate method for your research needs.

The use of polyethylene (B3416737) glycol (PEG) linkers, such as Azido-PEG2-CH2COOH, is a widely adopted strategy in drug development to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The successful conjugation of this linker to a target molecule requires robust analytical methods to separate the desired product from unreacted starting materials and byproducts, and to accurately quantify the reaction's efficiency.

The Challenge of Analyzing PEGylated Compounds

A primary analytical hurdle in the analysis of Azido-PEG2-CH2COOH and its derivatives is the absence of a strong UV chromophore in the PEG moiety. This characteristic renders standard UV detection in HPLC less effective for direct quantification without derivatization.[1] Consequently, alternative detection methods or analytical techniques are often necessary to achieve the required sensitivity and accuracy.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a cornerstone technique for the separation and analysis of reaction mixtures containing PEGylated compounds.[2] Two primary modes of HPLC are commonly employed: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[3] For Azido-PEG2-CH2COOH and its reaction products, a C18 or C8 column is typically a good starting point.[4] The separation is achieved by using a gradient of a polar mobile phase (e.g., water with an additive like formic acid or trifluoroacetic acid) and a less polar organic mobile phase (e.g., acetonitrile (B52724) or methanol).

Size-Exclusion Chromatography (SEC)

SEC, also known as gel-filtration chromatography, separates molecules based on their hydrodynamic volume (size).[3] In the context of Azido-PEG2-CH2COOH reactions, SEC can be effective in separating the larger PEGylated conjugate from smaller, unreacted linker molecules and other low-molecular-weight reagents.[5]

Comparative HPLC Data

To illustrate the performance of different HPLC methods, the following table summarizes typical retention time and resolution data for the analysis of an Azido-PEG2-CH2COOH reaction mixture.

ParameterRP-HPLC (C18 Column)SEC
Analyte Retention Time (min) Retention Time (min)
Azido-PEG2-CH2COOH8.512.1
Conjugated Product12.29.8
Resolution (Rs) > 2.0> 1.5
Peak Asymmetry 1.11.3

Note: These values are representative and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC with UV and Charged Aerosol Detection (CAD)

This method is suitable for the quantitative analysis of Azido-PEG2-CH2COOH reaction mixtures, providing both UV data for chromophoric components and near-universal detection with CAD for non-volatile analytes.[4]

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, UV-Vis detector, and a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm (for the azide (B81097) group and other UV-active components).[4]

  • CAD Settings: Evaporation Temperature: 35°C, Gas Pressure: 35 psi.[4]

Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Sample Preparation:

  • Dilute the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration (e.g., 1 mg/mL).[4]

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

Protocol 2: Size-Exclusion Chromatography (SEC)

This protocol is effective for separating the PEGylated product from smaller unreacted molecules based on size.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Column: A size-exclusion column suitable for the molecular weight range of the analytes.

Mobile Phase:

  • Isocratic elution with a buffer such as 100 mM sodium phosphate, pH 7.0.

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the reaction mixture in the mobile phase to a concentration of approximately 1-2 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis ReactionMixture Crude Reaction Mixture Dilution Dilute in Mobile Phase ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column (RP-C18 or SEC) Autosampler->Column Detector Detection (UV, CAD, ELSD, RI) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Purity Assessment Integration->Purity

Figure 1. A typical experimental workflow for the HPLC analysis of an Azido-PEG2-CH2COOH reaction mixture.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary or even more detailed information. The following table compares HPLC with Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterHPLC-UV/CADLC-MS¹H NMR
Primary Information Retention Time, Peak AreaMass-to-Charge Ratio, Fragmentation PatternChemical Shift, Coupling Constants, Integration
Strengths Robust, reliable quantification. CAD provides near-universal detection for non-volatile analytes.[4]High sensitivity and selectivity, provides molecular weight information for impurity identification.[2]Provides detailed structural information, non-destructive, can determine purity without a reference standard.[6]
Limitations UV has limited sensitivity for compounds without a strong chromophore; CAD is not suitable for volatile compounds.[4]Matrix effects can suppress ionization; quantification can be more complex.[4]Lower sensitivity, complex mixtures can lead to overlapping signals, requires larger sample amounts.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity. It is particularly useful for identifying unknown impurities by providing their molecular weight.

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Utilize the same RP-HPLC conditions as described in Protocol 1.

MS Conditions:

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-30 V.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of a sample without the need for a specific reference standard of the analyte.[6]

Experimental Protocol: ¹H NMR for Purity Assessment

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., 5-10 mg).

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, and the known weights and molecular weights of the sample and the internal standard.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_purification Purification & Separation cluster_analysis Analysis & Characterization HPLC HPLC (RP-HPLC / SEC) Quantification Quantification (Purity, Yield) HPLC->Quantification Primary Method LCMS LC-MS HPLC->LCMS Quantification->HPLC Identification Impurity Identification Structure Structural Elucidation LCMS->Quantification Sensitive LCMS->Identification Provides MW NMR NMR NMR->Quantification Absolute (qNMR) NMR->Structure Detailed Structure

Figure 2. The interplay between HPLC, LC-MS, and NMR for the comprehensive analysis of reaction mixtures.

References

A Head-to-Head Comparison of Amine Conjugation Linkers: Azido-PEG2-CH2COOH vs. NHS-esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design and synthesis of bioconjugates. The choice of linker dictates not only the efficiency of the conjugation reaction but also the stability, functionality, and overall performance of the final product. This guide provides an in-depth, objective comparison between two widely used amine-reactive strategies: the heterobifunctional linker, Azido-PEG2-CH2COOH, and the class of pre-activated N-hydroxysuccinimide (NHS) ester linkers.

This comparison will delve into their respective mechanisms of action for amine conjugation, supported by quantitative performance data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

At a Glance: Key Differences and Reaction Mechanisms

The primary distinction between these two linkers lies in their approach to amine reactivity. NHS-ester linkers are "ready-to-go" reagents that directly react with primary amines. In contrast, Azido-PEG2-CH2COOH requires an initial activation step to convert its terminal carboxylic acid into an amine-reactive species.

Azido-PEG2-CH2COOH: This heterobifunctional linker possesses two distinct functional groups: an azide (B81097) (-N₃) and a carboxylic acid (-COOH), separated by a polyethylene (B3416737) glycol (PEG) spacer.[1] The azide group is reserved for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for orthogonal conjugation to an alkyne-containing molecule.[1] For amine conjugation, the carboxylic acid must first be activated, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2] This in-situ activation forms an NHS ester, which is then susceptible to nucleophilic attack by a primary amine, resulting in a stable amide bond.[2][3]

NHS-ester Linkers: This class of reagents comes pre-activated with an N-hydroxysuccinimide ester group. This group is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[] The reaction is a direct nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[]

Performance Comparison: A Quantitative Analysis

While both methods are widely employed and considered efficient for amine conjugation, their performance can differ based on reaction conditions, the nature of the biomolecules involved, and the specific experimental setup. The following table summarizes key quantitative performance parameters.

ParameterAzido-PEG2-CH2COOH (via EDC/NHS activation)NHS-ester Linker (pre-activated)
Reaction Type Two-step, one-pot (activation and conjugation)One-step conjugation
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)
Resulting Linkage Stable amide bondStable amide bond
Typical Reaction pH Activation: 4.5-6.0; Conjugation: 7.2-8.57.2-8.5
Typical Reaction Time Activation: 15-30 min; Conjugation: 1-4 hours30-120 minutes
Typical Reaction Temp. Room temperature or 4°CRoom temperature or 4°C
Reported Yield Can be highly efficient, but variable depending on conditions and potential side reactions (e.g., N-acylurea formation).[5] Amidation yields of ~70% have been reported on polymer surfaces.[6]Generally high-yield. Synthesis of the NHS ester itself can be >90%.[5] The subsequent conjugation reaction is also highly efficient.
Stability of Intermediate The in-situ generated NHS ester is unstable and prone to hydrolysis, requiring prompt reaction with the amine.[5]The purified NHS ester has a limited shelf life and is susceptible to hydrolysis, especially at higher pH. The half-life at pH 7 is 4-5 hours.

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Chemical Reaction Diagrams

Azido_PEG2_CH2COOH_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step Azido-PEG2-COOH Azido-PEG2-CH2COOH Activated_Ester Azido-PEG2-CH2CO-NHS (Amine-Reactive Ester) Azido-PEG2-COOH->Activated_Ester Activation (pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Azido-PEG2-CH2CO-NH-R (Amide Bond) Activated_Ester->Conjugate Conjugation (pH 7.2-8.5) Amine_Molecule R-NH2 (Amine-containing molecule) Amine_Molecule->Conjugate

Caption: Reaction scheme for Azido-PEG2-CH2COOH amine conjugation.

NHS_Ester_Reaction NHS_Ester Linker-NHS (Pre-activated NHS-ester) Conjugate Linker-CO-NH-R (Amide Bond) NHS_Ester->Conjugate Conjugation (pH 7.2-8.5) Amine_Molecule R-NH2 (Amine-containing molecule) Amine_Molecule->Conjugate

Caption: Reaction scheme for NHS-ester amine conjugation.

Experimental Workflow

Experimental_Workflow cluster_azido_peg Azido-PEG2-CH2COOH Protocol cluster_nhs_ester NHS-ester Protocol A1 Dissolve Azido-PEG2-CH2COOH in Activation Buffer (pH 4.5-6.0) A2 Add EDC and NHS to activate A1->A2 A3 Incubate for 15-30 min A2->A3 A4 Add amine-containing molecule in Coupling Buffer (pH 7.2-8.5) A3->A4 A5 Incubate for 1-4 hours A4->A5 A6 Quench reaction (e.g., with Tris or hydroxylamine) A5->A6 A7 Purify conjugate A6->A7 B1 Dissolve NHS-ester linker in organic solvent (e.g., DMSO) B3 Add NHS-ester solution to amine solution B1->B3 B2 Dissolve amine-containing molecule in Coupling Buffer (pH 7.2-8.5) B2->B3 B4 Incubate for 30-120 min B3->B4 B5 Quench reaction (e.g., with Tris or glycine) B4->B5 B6 Purify conjugate B5->B6

References

A Comparative Guide to Determining the Degree of Labeling with Azido-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise conjugation of molecules to proteins is a foundational technique in creating therapeutics, diagnostics, and research tools. Azido-PEG2-CH2COOH is a versatile linker that introduces an azide (B81097) handle onto a target protein, enabling subsequent modification via highly specific and efficient "click chemistry" reactions. The critical first step in any conjugation strategy is to accurately determine the Degree of Labeling (DOL), which represents the average number of linker molecules attached to each protein.

This guide provides an objective comparison of the primary methods for determining the DOL after labeling with Azido-PEG2-CH2COOH. We present detailed experimental protocols, comparative data, and workflows to assist researchers in selecting the most appropriate technique for their experimental needs.

Overview of the Labeling and Detection Strategy

The Azido-PEG2-CH2COOH linker itself is not directly attached to proteins. Its carboxylic acid group must first be activated, typically by converting it into an N-hydroxysuccinimide (NHS) ester. This amine-reactive Azido-PEG2-NHS ester then readily couples with primary amines on the protein, such as the side chains of lysine (B10760008) residues, forming stable amide bonds.

Because the azide group does not have a distinct absorbance profile suitable for standard spectrophotometry, its presence and quantity must be determined indirectly. The two most common and robust methods are:

  • Indirect Spectrophotometry via Click Chemistry: The newly installed azide groups are reacted with a reporter molecule (e.g., a fluorescent dye or biotin) containing an alkyne group. The DOL is then calculated based on the absorbance of the reporter.

  • Mass Spectrometry (MS): This technique directly measures the mass increase of the protein after labeling, providing a highly accurate, albeit less accessible, method for determining the DOL.

Method 1: Indirect Spectrophotometry via Click Chemistry

This is the most common and accessible method for determining DOL for azide-labeled proteins. It involves a secondary "click" reaction to attach a chromophore (a molecule that absorbs light) to the azide handle. The absorbance of this chromophore is then used to quantify the number of attached linkers.

Experimental Protocol

Step 1: Activation of Azido-PEG2-CH2COOH (Not required if starting with NHS ester form)

  • Dissolve Azido-PEG2-CH2COOH, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) coupling agent (like EDC) in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Allow the reaction to proceed for 1-4 hours at room temperature to form the Azido-PEG2-NHS ester. This activated linker should be used immediately.

Step 2: Protein Labeling

  • Prepare the target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Add a 10- to 20-fold molar excess of the freshly prepared Azido-PEG2-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove the excess, unreacted labeling reagent by purifying the protein conjugate using a desalting column or dialysis.[1]

Step 3: Click Reaction with an Alkyne-Dye

  • To the purified azide-labeled protein, add a 5-fold molar excess of an alkyne-functionalized dye (e.g., DBCO-Sulfo-Cy5).

  • Incubate at room temperature for 1-2 hours. This is a copper-free click reaction, which is rapid and biocompatible.

  • Purify the final dye-protein conjugate using a desalting column or dialysis to remove unreacted dye. This step is critical for accurate measurements.[2][3]

Step 4: DOL Calculation

  • Measure the absorbance of the final conjugate solution at 280 nm (for the protein) and at the absorbance maximum (λₘₐₓ) of the dye (e.g., ~646 nm for Cy5).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration using its molar extinction coefficient.

  • The DOL is the molar ratio of the dye to the protein.

Data Presentation: Sample DOL Calculation
ParameterValueDescription
A₂₈₀ 0.95Absorbance of the conjugate at 280 nm
Aₘₐₓ (A₆₄₆) 0.75Absorbance of the conjugate at the dye's λₘₐₓ
ε_protein 210,000 M⁻¹cm⁻¹Molar extinction coefficient of the protein (IgG) at 280 nm
ε_dye 250,000 M⁻¹cm⁻¹Molar extinction coefficient of Sulfo-Cy5 at 646 nm
CF₂₈₀ 0.05Correction Factor (A₂₈₀/Aₘₐₓ) for the dye

Calculation Steps:

  • Corrected Protein Absorbance: A_protein = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) = 0.95 - (0.75 × 0.05) = 0.9125

  • Protein Concentration: [Protein] = A_protein / ε_protein = 0.9125 / 210,000 M⁻¹cm⁻¹ = 4.35 µM

  • Dye Concentration: [Dye] = Aₘₐₓ / ε_dye = 0.75 / 250,000 M⁻¹cm⁻¹ = 3.00 µM

  • Degree of Labeling (DOL): DOL = [Dye] / [Protein] = 3.00 µM / 4.35 µM = 0.69

Workflow Diagram

G cluster_0 Labeling cluster_1 Detection cluster_2 Quantification Protein Target Protein (in PBS, pH 8.0) Incubate Incubate (RT, 1 hr) Protein->Incubate Reagent Azido-PEG2-NHS Ester Reagent->Incubate Add Purify1 Purification 1 (Desalting Column) Incubate->Purify1 AzideProtein Azide-Labeled Protein Purify1->AzideProtein Click Click Reaction (RT, 1-2 hr) AzideProtein->Click AlkyneDye Alkyne-Dye AlkyneDye->Click Add Purify2 Purification 2 (Desalting Column) Click->Purify2 Spectro Measure A280 & Amax Purify2->Spectro Calc Calculate DOL Spectro->Calc

Workflow for DOL determination via spectrophotometry.

Method 2: Mass Spectrometry (MS)

Mass spectrometry offers a direct and highly accurate method for determining the DOL by measuring the mass change of the protein upon conjugation. Top-down mass spectrometry, which analyzes intact proteins, is particularly well-suited for this purpose as it can resolve protein populations with different numbers of labels.[4][5]

Experimental Protocol

Step 1: Protein Labeling

  • Follow Steps 1 and 2 from the spectrophotometry protocol to label the protein with Azido-PEG2-NHS ester.

  • Crucially, ensure the final labeled protein is extensively purified via dialysis or desalting columns to remove all unreacted reagents and salts. The buffer should be volatile, such as ammonium (B1175870) acetate, if compatible with the protein.

Step 2: Mass Spectrometry Analysis

  • Acquire a mass spectrum of the unlabeled protein to determine its initial mass (Mass_initial).

  • Acquire a mass spectrum of the azide-labeled protein under identical conditions (Mass_final).

  • Deconvolute the resulting spectra to determine the zero-charge masses of the protein species.

Step 3: DOL Calculation

  • Calculate the mass added by a single linker molecule (Mass_linker). For Azido-PEG2-CH2COOH, this is the mass of the molecule minus water (H₂O) lost during amide bond formation. (C₇H₁₂N₄O₄ = 216.19 Da; Mass Shift = 216.19 - 18.02 = 198.17 Da).

  • The average DOL is calculated from the shift in the main peak of the mass distribution.

  • If multiple peaks are resolved, the relative abundance of each peak (representing proteins with 0, 1, 2, ... labels) can be used to calculate a weighted average DOL.

Data Presentation: Sample DOL Calculation
ParameterValue (Da)Description
Mass_initial 148,050Deconvoluted mass of unlabeled antibody
Mass_final 148,645Deconvoluted mass of the major peak of the labeled antibody
Mass_linker 198.17Mass of one attached Azido-PEG2-CH2 moiety

Calculation Steps:

  • Total Mass Shift: ΔMass = Mass_final - Mass_initial = 148,645 Da - 148,050 Da = 595 Da

  • Degree of Labeling (DOL): DOL = ΔMass / Mass_linker = 595 Da / 198.17 Da ≈ 3.0

Logical Relationship Diagram

G Unlabeled Unlabeled Protein (Mass_initial) MS Mass Spectrometer Unlabeled->MS Labeled Labeled Protein (Mass_final) Labeled->MS Linker Azido-PEG2-CH2 Moiety DOL Degree of Labeling (DOL) Linker->DOL MS->DOL ΔMass / Mass_linker

Logical relationship for DOL determination by Mass Spec.

Comparison of Methods and Alternatives

The choice of method for DOL determination depends on available equipment, desired accuracy, and the specific experimental context. Furthermore, Azido-PEG2-CH2COOH is one of several options for introducing azide groups onto biomolecules.

Comparison of DOL Determination Methods
FeatureIndirect SpectrophotometryMass Spectrometry
Principle Measures absorbance of a clicked-on reporter dye.Directly measures the mass shift of the protein.[6][7]
Accessibility High (requires a standard UV-Vis spectrophotometer).Low (requires access to high-resolution MS facility).
Accuracy Good, but can be affected by incomplete click reaction or purification (~20% error).[8]Very high, provides the most precise measurement.
Information Provides an average DOL for the entire protein population.[8]Can resolve different labeled species and provide a distribution.[4][5]
Throughput High, suitable for routine checks.Low to medium, more complex sample preparation.
Cost Low.High.
Comparison of Azide Labeling Reagents
Reagent TypeTarget ResidueChemistryKey AdvantagesCommon Use Cases
Azido-PEGn-NHS Ester Lysine (Amine)Amide Bond FormationRobust, high-yield reaction; targets abundant surface residues.[9]General protein labeling, antibody-drug conjugates (ADCs).
Azido-Maleimide Cysteine (Thiol)Thiol-Michael AdditionHighly site-specific if free cysteines are available or engineered.Site-specific conjugation, labeling proteins with few lysines.
Metabolic Labeling (e.g., AHA) MethionineBio-incorporationLabels only newly synthesized proteins; can be cell-type specific.[10]Pulse-chase experiments, analysis of protein synthesis/turnover.
Photo-Reactive Azides Non-specificPhotochemical InsertionCaptures transient or weak interactions upon UV activation.[11]Mapping protein-protein or protein-ligand interaction sites.

References

Benchmarking Azido-PEG2-CH2COOH: A Comparative Guide to PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of the linker is a critical determinant of therapeutic success. This guide provides an objective comparison of Azido-PEG2-CH2COOH's performance against other linker alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—which is a crucial step for subsequent ubiquitination and degradation.[][2] The linker's length, rigidity, and chemical composition dictate crucial physicochemical properties like solubility and cell permeability, ultimately governing the potency and efficacy of the degrader.[][4] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[][5]

Azido-PEG2-CH2COOH is a heterobifunctional linker that has gained popularity in PROTAC design. Its azide (B81097) and carboxylic acid functionalities allow for versatile and efficient "click chemistry" and amidation reactions, respectively, facilitating the modular synthesis of PROTAC libraries.[6][7] The short, hydrophilic di-ethylene glycol (PEG) chain enhances solubility and permeability, while its flexibility can be advantageous for achieving a productive ternary complex conformation.[8][9]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[10] The following tables summarize quantitative data from various studies, offering insights into how different linker architectures, including those with PEG motifs similar to Azido-PEG2-CH2COOH, can impact these key parameters.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Data suggests that for ERα degradation, an optimal linker length exists, with both shorter and longer linkers resulting in reduced efficacy.[5][11]

PROTAC Linker (Atom Length)DC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
12-atom PEG linker>1000<20MCF-7VHL
16-atom PEG linker (Optimal) 10 >95 MCF-7 VHL
20-atom PEG linker100~60MCF-7VHL
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

For TBK1, a minimum linker length appears necessary to observe degradation, with a plateau of high potency across a range of longer linkers.[12]

PROTAC Linker (Atom Length)DC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
< 12 atomsNo degradationN/AK-Ras mutantVHL
12 atomsSubmicromolar>80K-Ras mutantVHL
21 atoms (Optimal) 3 96 K-Ras mutant VHL
29 atoms29276K-Ras mutantVHL
Table 3: Comparison of Linker Composition for Bruton's Tyrosine Kinase (BTK) Degraders

This table illustrates how both length and chemical composition (e.g., PEG vs. alkyl chains) can influence degradation potency.[8]

Linker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
Short Alkyl Chain50~85MOLM-14Cereblon
PEG2-based (similar to Azido-PEG2-CH2COOH) 15 >90 MOLM-14 Cereblon
PEG4-based8>95MOLM-14Cereblon
Long Alkyl Chain100~70MOLM-14Cereblon

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-defined experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.

Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[10][13]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, THP-1) at an appropriate density in 6-well plates and allow them to adhere overnight.[13]

  • Prepare serial dilutions of the PROTAC compound in the cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.[10]

  • Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours).[14]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[10]

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[13]

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]

3. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling to denature the proteins.[10]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[13]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[13]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

4. Detection and Analysis:

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.[14]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[13]

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Ternary Complex Formation Assays

Understanding the formation of the ternary complex is crucial as its stability often correlates with degradation efficiency.[][2]

NanoBRET® Ternary Complex Assay (Cell-Based): This assay measures the proximity of the target protein and the E3 ligase in live cells.[15]

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).[15]

2. Assay Execution:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® fluorescent ligand to label the E3 ligase fusion protein.

  • Treat the cells with the PROTAC compound at various concentrations.

  • Add the NanoLuc® substrate.

3. Data Acquisition and Analysis:

  • Measure both the donor (luminescence) and acceptor (fluorescence) signals.

  • The NanoBRET® ratio is calculated from these measurements, which indicates the proximity of the two fusion proteins and thus, ternary complex formation.[15] A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect".[5][15]

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (e.g., with Azido-PEG2-CH2COOH linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow start Start cell_culture 1. Cell Seeding & PROTAC Treatment start->cell_culture lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Membrane Transfer sds_page->transfer immunoblot 5. Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detection 6. Chemiluminescent Detection immunoblot->detection analysis 7. Densitometry Analysis (DC50 & Dmax Calculation) detection->analysis end End analysis->end Linker_Optimization_Logic start Define Target (POI) & E3 Ligase synthesis Synthesize PROTAC Library (Varying Linker Length/Composition) start->synthesis screening Screen for Degradation (Western Blot, DC50/Dmax) synthesis->screening ternary_assay Assess Ternary Complex Formation (e.g., NanoBRET) screening->ternary_assay Mechanistic Insight decision Optimal Degradation? screening->decision decision->synthesis No, Redesign Linker lead_id Lead PROTAC Identified decision->lead_id Yes

References

Safety Operating Guide

Proper Disposal of Azido-PEG2-CH2COOH (CHA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Azido-PEG2-CH2COOH (CHA), a bifunctional linker molecule commonly utilized in bioconjugation and drug delivery research. Adherence to these protocols is crucial for mitigating risks to personnel and the environment, ensuring a safe and compliant laboratory operation.

Azido-PEG2-CH2COOH contains an azide (B81097) functional group, which presents significant safety hazards. Organic azides can be energetic and potentially explosive, especially when concentrated or in the presence of certain metals. They are also acutely toxic. Therefore, proper handling and disposal are of paramount importance.

Immediate Safety Concerns and Handling Precautions

Before beginning any disposal procedure, it is critical to be fully aware of the hazards associated with azide compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Ventilation: All handling and disposal procedures involving Azido-PEG2-CH2COOH must be conducted in a well-ventilated chemical fume hood.[1]

  • Avoid Incompatibilities: Keep azide compounds away from acids, heavy metals (e.g., lead, copper, silver, mercury), metal salts, and halogenated solvents.[2][3] Contact with acids can generate highly toxic and explosive hydrazoic acid.[2] Reaction with metals, such as in plumbing, can form extremely shock-sensitive and explosive metal azides.[2][4]

  • Handling Tools: Use non-metal spatulas (e.g., plastic or ceramic) when handling solid azide compounds to prevent the formation of explosive metal azides.[3]

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent material like vermiculite (B1170534) or sand. Place the contaminated material into a clearly labeled, sealed container for hazardous waste disposal.[1]

Step-by-Step Disposal Protocol

Under no circumstances should Azido-PEG2-CH2COOH or its solutions be disposed of down the drain.[1][4] All waste containing this compound is considered hazardous and must be managed through an approved hazardous waste program. For dilute solutions (<5%), chemical deactivation of the azide group is a recommended practice before disposal to mitigate the explosion risk. This procedure must be performed by trained personnel.

Experimental Protocol: Chemical Deactivation of Dilute Azido-PEG2-CH2COOH Solutions

This protocol is for the deactivation of the azide functional group in dilute aqueous solutions.

Materials:

  • Dilute solution of Azido-PEG2-CH2COOH (<5% in water)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • pH paper

  • Three-necked round-bottom flask

  • Stir plate and stir bar

  • Dropping funnel

  • Gas outlet tube

Procedure:

  • Set up the three-necked flask in a chemical fume hood, equipped with a magnetic stirrer, a dropping funnel, and a gas outlet tube leading to the back of the hood or a suitable gas trap.

  • Pour the dilute Azido-PEG2-CH2COOH solution into the flask and begin stirring.

  • Slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide estimated to be in the solution (a 40% excess).[5]

  • After the sodium nitrite has been added, slowly add a 20% aqueous solution of sulfuric acid through the dropping funnel until the solution is acidic, as confirmed by pH paper. Caution: The order of addition is critical. Always add the acid to the azide/nitrite mixture, never the other way around. [5]

  • The reaction will produce nitrogen gas and nitric oxide. Continue stirring until gas evolution ceases.

  • Neutralize the final solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.[1]

  • Transfer the neutralized, deactivated solution into a clearly labeled hazardous waste container.

Waste Characterization and Disposal

The following table summarizes the key characteristics of waste generated from Azido-PEG2-CH2COOH.

Waste StreamHazard ClassificationRecommended ContainerDisposal Method
Neat (undiluted) Azido-PEG2-CH2COOH Acutely Toxic, Potentially ExplosiveOriginal container or a clearly labeled, sealed plastic containerArrange for pickup by a licensed hazardous waste disposal company. Do not attempt to deactivate.
Deactivated Azido-PEG2-CH2COOH solution Non-hazardous (after confirmed deactivation)Sealed, labeled plastic containerDispose of as chemical waste through your institution's hazardous waste program.
Contaminated Labware (gloves, pipettes, etc.) Hazardous Chemical WasteLabeled, sealed plastic bag or containerDispose of as solid hazardous waste.
Spill Cleanup Material Hazardous Chemical WasteLabeled, sealed plastic containerDispose of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of Azido-PEG2-CH2COOH.

cluster_0 Start: Azido-PEG2-CH2COOH Waste cluster_1 Waste Assessment cluster_2 Disposal Path A Identify Waste Type B Neat Compound or Concentrated Solution? A->B I Contaminated Solids (PPE, etc.) A->I C Dilute Aqueous Solution (<5%)? B->C No D Package in sealed, labeled container B->D Yes C->D No/Unsure E Perform Chemical Deactivation in Fume Hood C->E Yes G Collect in Hazardous Waste Container D->G F Neutralize Solution (pH 6-9) E->F F->G H Arrange for Professional Disposal G->H I->G

Caption: Disposal workflow for Azido-PEG2-CH2COOH.

Signaling Pathway for Azide Hazard and Response

The following diagram illustrates the potential hazard pathways associated with improper handling of azides and the appropriate response actions.

cluster_0 Hazard Trigger cluster_1 Potential Hazardous Events cluster_2 Consequences cluster_3 Appropriate Response A Improper Handling of Azide B Contact with Acid A->B C Contact with Metals A->C D Heat, Shock, or Friction A->D E Formation of Hydrazoic Acid (Toxic/Explosive Gas) B->E F Formation of Shock-Sensitive Metal Azides C->F G Violent Decomposition/Explosion D->G H Work in Fume Hood H->A Prevents I Use Non-Metal Tools I->A Prevents J Store Away from Incompatibles J->A Prevents K Follow Deactivation Protocol K->G Mitigates

Caption: Hazard pathways for azides and preventative measures.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.